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  • Product: N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride
  • CAS: 1956306-39-0

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride: A Versatile Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (CAS 1956306-39-0), a unique diamine with significant potential as a scaffold and building block in the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (CAS 1956306-39-0), a unique diamine with significant potential as a scaffold and building block in the synthesis of novel chemical entities for drug development. We will delve into its molecular structure, physicochemical properties, a plausible synthetic route, and its prospective applications in medicinal chemistry, offering a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry.

Molecular Structure and Chemical Identity

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is the salt form of the parent compound, N1,N1,3-trimethylbutane-1,3-diamine. The core structure features a four-carbon butane backbone with two amine functionalities at positions 1 and 3. Specifically, the amine at position 1 is a tertiary amine, substituted with two methyl groups, while the amine at position 3 is a primary amine, also bearing a methyl group. The "dihydrochloride" designation indicates that both nitrogen atoms are protonated and associated with a chloride counter-ion. This salt formation is crucial for enhancing the compound's stability and solubility in aqueous media, which is often advantageous for handling and in certain reaction conditions.

The structure of the free base is represented by the SMILES code: CC(N)(C)CCN(C)C.[1]

Molecular Structure of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride:

G start 3-Methyl-3-nitro-1-butene + Dimethylamine step1 Michael Addition start->step1 intermediate1 N,N-dimethyl-3-methyl- 3-nitrobutan-1-amine step1->intermediate1 step2 Reduction of Nitro Group (e.g., Catalytic Hydrogenation) intermediate1->step2 intermediate2 N1,N1,3-Trimethylbutane- 1,3-diamine (Free Base) step2->intermediate2 step3 Salt Formation (Addition of HCl) intermediate2->step3 end N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride step3->end

Caption: Proposed synthetic workflow for N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

Applications in Drug Development

Diamine-containing molecules are a cornerstone of medicinal chemistry, appearing in a wide array of FDA-approved drugs. [2][3]Their ability to form hydrogen bonds and act as basic centers makes them crucial for molecular recognition and interaction with biological targets. N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, with its distinct substitution pattern, offers several potential advantages as a building block for new chemical entities (NCEs). [4]

  • Scaffold for Combinatorial Libraries: The presence of two distinct amine groups (tertiary and primary in the free base) allows for selective functionalization, making it an ideal scaffold for creating libraries of related compounds for high-throughput screening.

  • Linker Moiety: The butane backbone can serve as a flexible linker to connect two different pharmacophores, enabling the development of multi-target drugs or probes for chemical biology.

  • Modulation of Physicochemical Properties: Incorporation of this diamine can modulate a lead compound's solubility, lipophilicity, and basicity, which are critical parameters for optimizing pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).

  • Synthesis of Polyamine Analogues: Polyamines are essential for cell growth and proliferation, and their metabolism is a key target in cancer therapy. [5]This diamine could serve as a starting material for the synthesis of novel polyamine analogues designed to interfere with these pathways.

cluster_0 Drug Discovery Phase cluster_1 Preclinical & Clinical Development BuildingBlock N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride Synthesis Chemical Synthesis BuildingBlock->Synthesis NCE New Chemical Entity (NCE) Library Synthesis->NCE Screening High-Throughput Screening NCE->Screening LeadOpt Lead Optimization Screening->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Marketed Drug Clinical->Drug

Caption: Role of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in the drug development pipeline.

Safety and Handling

According to available safety data, N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. [6]It is also reported to cause skin and eye irritation and may cause respiratory irritation and drowsiness or dizziness. [6]Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is a promising and versatile chemical building block with significant potential for application in drug discovery and development. Its unique structural features, including a flexible butane backbone and differentially substituted amine groups, make it an attractive starting point for the synthesis of diverse molecular architectures. While detailed experimental data on this specific compound is limited in the public domain, its structural similarity to other biologically active diamines suggests a high potential for its use in the generation of novel therapeutics. Further research into its applications is warranted and is anticipated to yield valuable insights for the medicinal chemistry community.

References

  • NextSDS. N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride — Chemical Substance Information. [Link]

  • PubChemLite. N1,n1,3-trimethylbutane-1,3-diamine dihydrochloride. [Link]

  • NextSDS. N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE — Chemical Substance Information. [Link]

  • Royal Society of Chemistry. Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. [Link]

  • NIST. 1,3-Butanediamine, N,N,N',N'-tetramethyl-. [Link]

  • PubMed. Diamine Synthesis via the Nitrogen-Directed Azidation of σ- and π-C-C Bonds. [Link]

  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • Prime Scholars. Drug Development Based on New Chemical Entities. [Link]

  • Wikipedia. 1,3-Diaminopropane. [Link]

  • National Center for Biotechnology Information. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

  • RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Aqueous Solubility Profile of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is a diamine salt with potential applications in pharmaceutical development and chemical synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is a diamine salt with potential applications in pharmaceutical development and chemical synthesis.[1][2] A thorough understanding of its aqueous solubility is paramount for its effective formulation, delivery, and biological activity. This technical guide provides a comprehensive framework for characterizing the solubility profile of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride. It delves into the theoretical underpinnings of its solubility, offers detailed, field-proven experimental protocols for its determination, and provides insights into the critical factors influencing its behavior in aqueous media. This document is designed to empower researchers to generate robust and reliable solubility data, forming a critical foundation for further research and development.

Introduction: The Significance of Solubility in a Scientific Context

The aqueous solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in biological systems and its viability for various applications. For a compound like N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, understanding its solubility profile is not merely an academic exercise but a fundamental prerequisite for its potential use in drug development.[1][2] Poor aqueous solubility can lead to low bioavailability, erratic absorption, and challenges in formulation development. Conversely, a well-characterized solubility profile enables rational formulation design, predicts in-vivo performance, and ensures consistent product quality.

This guide will provide the necessary theoretical background and practical, step-by-step methodologies to empower the researcher to fully characterize the aqueous solubility of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

Physicochemical Properties of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

PropertyValueSource
CAS Number 1956306-39-0[3][4]
Molecular Formula C7H20Cl2N2[4]
Molecular Weight 203.15 g/mol [4]

The presence of two amine groups, which are protonated in the dihydrochloride salt form, suggests that N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is likely to be water-soluble.[5] The hydrochloride salt form significantly enhances the aqueous solubility compared to its free base counterpart (N1,N1,3-Trimethylbutane-1,3-diamine, CAS 933738-55-7).[6][7][8]

Theoretical Framework: Factors Governing Solubility

The solubility of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in aqueous solutions is a multifactorial phenomenon. A comprehensive analysis must consider the interplay of pH, temperature, and the ionic strength of the medium.

The Critical Role of pH

As a dihydrochloride salt of a diamine, the solubility of this compound is expected to be significantly influenced by the pH of the aqueous medium. At lower pH values, the amine groups will be fully protonated, existing as the highly polar and water-soluble dihydrochloride salt. As the pH increases, deprotonation will occur, leading to the formation of the less soluble free base. The Henderson-Hasselbalch equation can be used to predict the ionization state of the compound at different pH values, which in turn correlates with its solubility.

Temperature Dependence of Solubility

The dissolution of a solid in a liquid can be either an endothermic or exothermic process. For most salts, including amine hydrochlorides, the dissolution process is endothermic, meaning that solubility tends to increase with an increase in temperature. Characterizing the temperature dependence of solubility is crucial for applications such as formulating supersaturated solutions or for understanding potential precipitation upon cooling.

The Influence of Ionic Strength

The presence of other ions in the solution can affect the solubility of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride through the "salting-in" or "salting-out" effect. The common ion effect, where the presence of chloride ions from other sources might decrease solubility, should also be considered, although it is often less pronounced for highly soluble salts.

Experimental Determination of Aqueous Solubility

A robust and reproducible experimental design is the cornerstone of accurate solubility determination. The following sections provide detailed protocols for characterizing the solubility profile of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

General Experimental Workflow

The overarching experimental approach involves the preparation of a saturated solution, separation of the undissolved solid, and quantification of the dissolved solute in the supernatant.

G cluster_prep Solution Preparation cluster_sep Phase Separation cluster_quant Quantification prep_solid Excess Solid Compound prep_mix Mix & Equilibrate (e.g., 24h at controlled temp) prep_solid->prep_mix prep_solvent Aqueous Buffer of Known pH prep_solvent->prep_mix sep_centrifuge Centrifuge to Pellet Undissolved Solid prep_mix->sep_centrifuge quant_supernatant Collect Supernatant sep_centrifuge->quant_supernatant quant_dilute Prepare Serial Dilutions quant_supernatant->quant_dilute quant_analyze Analyze via HPLC-UV or other suitable method quant_dilute->quant_analyze

Caption: General workflow for the experimental determination of aqueous solubility.

Protocol 1: Equilibrium Solubility Determination at Various pH Values

This protocol details the determination of the thermodynamic equilibrium solubility of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride across a physiologically relevant pH range.

Materials:

  • N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride

  • A series of aqueous buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • High-speed microcentrifuge

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative quantification method.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride to a microcentrifuge tube containing a known volume of a specific aqueous buffer. The amount of solid should be sufficient to ensure a saturated solution with visible undissolved solid.

    • Repeat this for each buffer in the pH series.

  • Equilibration:

    • Vortex the tubes vigorously for 1-2 minutes to facilitate initial dissolution.

    • Place the tubes in a thermostatically controlled shaker and incubate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). Gentle agitation is recommended.[9]

  • Phase Separation:

    • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.[9]

  • Sample Collection and Analysis:

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

    • Verify the pH of the supernatant to ensure it has not shifted significantly during the experiment.

    • Prepare a series of dilutions of the supernatant with the same aqueous buffer.

    • Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Protocol 2: Temperature-Dependent Solubility

This protocol outlines the procedure to determine the solubility of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride at different temperatures in a specific aqueous medium (e.g., purified water or a specific buffer).

Procedure:

  • Follow the steps outlined in Protocol 1 for the preparation of saturated solutions.

  • Set up parallel experiments in thermostatically controlled shakers at a range of different temperatures (e.g., 4 °C, 25 °C, 37 °C, 50 °C).

  • Ensure that the centrifugation step is also performed at the respective experimental temperature to prevent precipitation or further dissolution.

  • Quantify the dissolved compound as described in Protocol 1.

Data Analysis and Interpretation

The quantitative data obtained from the experimental protocols should be systematically organized and analyzed to construct a comprehensive solubility profile.

Tabulation of Solubility Data
pHTemperature (°C)Ionic Strength (M)Solubility (mg/mL)
2.0250.15Experimental Value
4.0250.15Experimental Value
7.4250.15Experimental Value
9.0250.15Experimental Value
7.440.15Experimental Value
7.4370.15Experimental Value
Visualizing the Solubility Profile

A graphical representation of the solubility data is often the most effective way to visualize the influence of various factors.

G cluster_factors Influencing Factors pH pH Solubility Aqueous Solubility of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride pH->Solubility affects ionization Temp Temperature Temp->Solubility affects dissolution thermodynamics IonicStrength Ionic Strength IonicStrength->Solubility salting-in/out effects

Caption: Key factors influencing the aqueous solubility of the target compound.

Conclusion

This technical guide has provided a comprehensive roadmap for the systematic characterization of the aqueous solubility profile of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride. By adhering to the detailed experimental protocols and considering the theoretical principles outlined, researchers can generate high-quality, reliable data. A thorough understanding of the solubility of this compound under various conditions is a critical enabler for its successful application in research and development, particularly in the pharmaceutical sciences. The self-validating nature of the described protocols, coupled with a strong theoretical grounding, ensures the scientific integrity of the generated solubility data.

References

  • N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride — Chemical Substance Information.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Experiment 27 - Amines and Amides - Jay C. McLaughlin.
  • Navigating the Solubility of AF 430 Amine in Aqueous Buffers: An In-depth Technical Guide - Benchchem.
  • Heat Stable Amine Salts Testing Method | PDF | Titration | Chemistry - Scribd.
  • N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE | 933738-55-7 - ChemicalBook.
  • Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions | Journal of Chemical & Engineering Data - DOI.
  • N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride | Sapphire Bioscience.
  • N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE — Chemical Substance Information - NextSDS.
  • 933738-55-7 | N1,N1,3-Trimethylbutane-1,3-diamine - ChemScene.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC.
  • N,N,N',N'-tetramethyl-1,3-butanediamine - PubChem.
  • N,N,N'-TRIMETHYL-1,3-PROPANEDIAMINE | 4543-96-8 - ChemicalBook.
  • N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE 97-84-7 wiki - Guidechem.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - ResearchGate.

Sources

Exploratory

Toxicity profile and handling guidelines for N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride

An In-depth Technical Guide to the Toxicity Profile and Handling of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction N1,N1,3-Trimethylbutane...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicity Profile and Handling of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (CAS No. 1956306-39-0) is a diamine salt with potential applications in various research and development settings. As with any novel chemical entity, a thorough understanding of its toxicological profile and the implementation of rigorous handling guidelines are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known hazards associated with this compound and outlines best practices for its safe handling, storage, and disposal. It is crucial to note that while specific toxicological data for this compound is limited, the provided guidelines are based on its GHS hazard classifications and established protocols for handling similar diamine dihydrochloride salts.

Chemical and Physical Properties

A summary of the known chemical and physical properties of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is presented below. It is important to note that detailed experimental data for properties such as melting point, boiling point, and solubility are not widely available in the public domain.

PropertyValueSource
CAS Number 1956306-39-0[1][2][3]
Molecular Formula C7H20Cl2N2[3]
Molecular Weight 203.15 g/mol [2][3]
Appearance Not specified (likely a solid)
Solubility Expected to be soluble in water[4]

Toxicological Profile

The primary toxicological concerns with N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride are related to its potential for acute toxicity, as well as skin, eye, and respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for this compound.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Acute Toxicity (Dermal)4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness

Acute Toxicity: The compound is classified as harmful through oral, dermal, and inhalation routes of exposure.[1] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5]

Skin and Eye Irritation: N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is a known skin and eye irritant.[1] Direct contact can cause redness, pain, and in the case of eye contact, serious damage.[6]

Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[7][8][9]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data available to suggest that N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is carcinogenic, mutagenic, or a reproductive toxin.[4]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is crucial to minimize exposure risk. The following workflow outlines the key considerations and procedural steps.

cluster_0 Risk Assessment & Preparation cluster_1 Handling Procedure cluster_2 Post-Handling Review SDS Review Safety Data Sheet (SDS) and all available safety information Select PPE Select Appropriate Personal Protective Equipment (PPE) Review SDS->Select PPE Identify Hazards Prepare Work Area Prepare a well-ventilated work area (e.g., chemical fume hood) Select PPE->Prepare Work Area Ensure Safety Weighing Weigh the compound in a designated area, minimizing dust Dissolving Dissolve the compound in a suitable solvent within the fume hood Weighing->Dissolving Controlled Addition Transfer Use appropriate tools for transfer to prevent spills Dissolving->Transfer Safe Transfer Decontamination Decontaminate all work surfaces and equipment Waste Disposal Dispose of waste in a properly labeled hazardous waste container Decontamination->Waste Disposal Remove PPE Remove PPE in the correct order to avoid self-contamination Waste Disposal->Remove PPE

Figure 1: Experimental Workflow for Safe Handling

Engineering Controls:

  • Work with N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][10]

  • Ensure that safety showers and eyewash stations are readily accessible.[11]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[10] Gloves should be inspected before use and disposed of properly after handling.[4]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be worn.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

cluster_spill Spill Response cluster_exposure Personnel Exposure Spill or Exposure Event Spill or Exposure Event Evacuate Area Evacuate the immediate area and restrict access Spill or Exposure Event->Evacuate Area Spill Skin Contact Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Spill or Exposure Event->Skin Contact Exposure Eye Contact Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. Spill or Exposure Event->Eye Contact Exposure Inhalation Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention. Spill or Exposure Event->Inhalation Exposure Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Spill or Exposure Event->Ingestion Exposure Ventilate Ensure adequate ventilation Evacuate Area->Ventilate Absorb Spill Absorb the spill with an inert, non-combustible material Ventilate->Absorb Spill Collect Waste Collect the absorbed material into a sealed container for hazardous waste disposal Absorb Spill->Collect Waste

Figure 2: Emergency Response Flowchart

First-Aid Measures:

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

  • In case of inhalation: Move the affected person to fresh air.[12] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • In case of ingestion: Do NOT induce vomiting.[5][12][13] Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5]

  • Waste should be handled as hazardous and disposed of by a licensed professional waste disposal service.

Conclusion

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride presents moderate acute toxicity and is an irritant to the skin, eyes, and respiratory system. Adherence to the handling guidelines, engineering controls, and personal protective equipment recommendations outlined in this guide is essential for minimizing risk and ensuring a safe laboratory environment. In the absence of comprehensive toxicological data, a cautious and proactive approach to safety is imperative when working with this compound.

References

  • NextSDS. (n.d.). N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • hubergroup. (2022, March 8). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance. Retrieved from [Link]

  • Loba Chemie. (2016, June 2). ETHYLENEDIAMINE DIHYDROCHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • National Toxicology Program. (n.d.). 1,6-Hexanediamine Dihydrochloride (CASRN 6055-52-3). Retrieved from [Link]

  • PubChem. (n.d.). N,N,N',N'-tetramethyl-1,3-butanediamine. Retrieved from [Link]

  • Life Science Products & Services. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • FUJIFILM Wako. (2025, April 17). SAFETY DATA SHEET. Retrieved from [Link]

  • NextSDS. (n.d.). N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE — Chemical Substance Information. Retrieved from [Link]

  • 3M. (n.d.). 安全資料表. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of N1,N1,3-Trimethylbutane-1,3-diamine dihydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride at room temperature. While specific thermodynamic data for this compound is not extensively available in public literature, this guide establishes a robust, scientifically-grounded approach based on first principles and established methodologies for analogous chemical entities. By leveraging data from structurally similar diamine salts and adhering to internationally recognized stability testing guidelines, this document outlines the necessary experimental and analytical procedures to thoroughly characterize the stability profile of this compound. It is designed to equip researchers and drug development professionals with the tools to predict potential degradation pathways, establish appropriate storage conditions, and ensure the quality and safety of materials for their intended applications.

Introduction: Understanding the Molecule

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is a diamine salt with the chemical formula C7H20Cl2N2 and a molecular weight of 203.15 g/mol .[1] Its structure features a butane backbone with two amine groups, one of which is tertiary and the other primary, and is supplied as a dihydrochloride salt.[2][3] The presence of both primary and tertiary amines, along with its salt form, dictates its physicochemical properties and, consequently, its stability profile.

Amine hydrochloride salts are common in pharmaceuticals and other chemical industries. Their stability is a critical parameter, as degradation can lead to loss of potency, formation of impurities, and potential safety concerns.[4] The thermodynamic stability of such a compound at room temperature is influenced by several factors inherent to its structure:

  • Amine Basicity: The two amine groups have different basicities, which affects their protonation state and susceptibility to various reactions.

  • Steric Hindrance: The methyl groups provide steric hindrance around the nitrogen atoms, which can influence reactivity.

  • Hygroscopicity: Amine salts are often hygroscopic, and water absorption can facilitate degradation pathways.

  • Salt Form: The dihydrochloride salt form generally enhances stability compared to the free base, but it can also introduce its own degradation mechanisms, such as potential for dehydrochlorination at elevated temperatures.

This guide will walk through the essential steps to rigorously define the room temperature stability of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

Theoretical Stability Considerations

In the absence of specific experimental data, we can infer potential stability characteristics based on the behavior of similar molecules. Studies on various amine salts, including diamine hydrochlorides, provide a foundation for our approach.[5][6]

Generally, solid-state amine salts are thermodynamically stable at room temperature. Degradation typically requires energy input to overcome activation barriers for chemical reactions. Potential degradation pathways for a compound like N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride could include:

  • Oxidation: The amine groups, particularly the tertiary amine, can be susceptible to oxidation, especially in the presence of light or trace metal impurities.

  • Hofmann Elimination: While less likely at room temperature, quaternary ammonium salts can undergo elimination reactions. The tertiary amine in this molecule could potentially be susceptible under certain conditions.

  • Hydrolysis: If the compound is hygroscopic, absorbed water could potentially lead to hydrolysis, although this is less common for simple amine salts.

A thorough understanding of these potential pathways is crucial for designing effective stability studies.

A Framework for Experimental Stability Assessment

To definitively determine the thermodynamic stability, a multi-faceted experimental approach is required. This involves a combination of thermal analysis, forced degradation studies, and long-term stability testing under controlled conditions, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Initial Characterization and Purity Assessment

Before initiating stability studies, it is imperative to confirm the identity and purity of the starting material. A suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Elemental Analysis: To confirm the empirical formula.

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS): To determine the purity and establish a baseline chromatogram.

Thermal Analysis

Thermal analysis techniques provide critical information about the material's behavior as a function of temperature, including its melting point and decomposition temperature.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10] It can be used to determine the melting point, identify polymorphic transitions, and assess thermal stability.[11][12][13] For N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, a DSC scan would reveal the endothermic peak corresponding to its melting point and any exothermic events that could indicate decomposition.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[14] It is used to determine the temperature at which the compound begins to decompose. For a diamine dihydrochloride, TGA can reveal the loss of HCl and subsequent decomposition of the amine.[5][15][16]

Table 1: Hypothetical Thermal Analysis Data for N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride

ParameterMethodExpected ResultInterpretation
Melting Point (Tm)DSC~150-200 °CIndicates the transition from solid to liquid phase. A sharp peak suggests high purity.
Onset of Decomposition (Td)TGA>200 °CThe temperature at which significant mass loss begins, indicating thermal instability.
Forced Degradation (Stress) Studies

Forced degradation studies are essential for identifying potential degradation products and pathways.[17][18][19] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage.[20][21] The goal is to induce a small amount of degradation (typically 5-20%) to facilitate the identification of degradants.[20]

Experimental Protocol for Forced Degradation:

  • Preparation: Prepare solutions or solid dispersions of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

  • Stress Conditions: Expose the samples to the following conditions as recommended by ICH guidelines[22]:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 80 °C for 48 hours (solid state).

    • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[23]

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify and quantify any degradation products.

dot

Caption: Logical Flow for Long-Term Stability Testing.

Data Interpretation and Conclusion

The data gathered from these studies will provide a comprehensive picture of the thermodynamic stability of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride at room temperature.

  • Thermal Analysis: Will establish the upper-temperature limits for handling and storage.

  • Forced Degradation: Will reveal the compound's intrinsic stability and its susceptibility to various degradation mechanisms, informing handling procedures and potential incompatibilities.

  • Long-Term Stability: Will provide real-world data to establish a re-test period or shelf life for the compound under defined storage conditions.

Based on the principles of chemical stability for similar amine salts, it is anticipated that N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride will be thermodynamically stable at room temperature when protected from light and excessive humidity. However, this must be confirmed through the rigorous experimental program outlined in this guide. The results of these studies are critical for ensuring the quality, safety, and efficacy of any product containing this compound.

References

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic and ¹H NMR Data of N¹,N¹,3-Trimethylbutane-1,3-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction N¹,N¹,3-Trimethylbutane-1,3-diamine and its salts are valuable building blocks in organic synthesis and drug discovery. Their structural featur...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N¹,N¹,3-Trimethylbutane-1,3-diamine and its salts are valuable building blocks in organic synthesis and drug discovery. Their structural features, including multiple nitrogen centers and a defined stereochemistry, make them attractive scaffolds for the development of novel ligands, catalysts, and pharmaceutical agents. A thorough understanding of their spectroscopic properties is paramount for their unambiguous identification, purity assessment, and for elucidating their roles in various chemical and biological processes. This guide provides a comprehensive analysis of the spectroscopic data for N¹,N¹,3-Trimethylbutane-1,3-diamine dihydrochloride, with a primary focus on the interpretation of its ¹H Nuclear Magnetic Resonance (NMR) spectrum.

The dihydrochloride salt form is often preferred in drug development for its improved solubility and stability. The protonation of the two amine groups significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures compared to its free base form. This guide will delve into these differences, offering a predictive analysis of the ¹H NMR spectrum and outlining the experimental protocols for its acquisition and interpretation.

Molecular Structure and Proton Environments

The chemical structure of N¹,N¹,3-Trimethylbutane-1,3-diamine dihydrochloride is presented below. The protonation of both the tertiary and primary amine groups results in the formation of a dicationic species with two chloride counter-ions.

Caption: Molecular Structure of N¹,N¹,3-Trimethylbutane-1,3-diamine Dihydrochloride

For the purpose of ¹H NMR analysis, we can identify six distinct proton environments:

  • H-a (N¹-CH₃)₂: The six protons of the two methyl groups attached to the tertiary nitrogen (N¹).

  • H-b (C³-CH₃): The three protons of the methyl group attached to the chiral center (C³).

  • H-c (C²-H₂): The two diastereotopic protons on the methylene carbon (C²).

  • H-d (C¹-H): The single proton on the carbon bearing the two N-methyl groups (C¹).

  • H-e (N¹-H⁺): The proton on the tertiary ammonium group.

  • H-f (N²-H₂⁺): The two protons on the primary ammonium group.

Predicted ¹H NMR Spectrum

Due to the limited availability of experimental spectra for N¹,N¹,3-Trimethylbutane-1,3-diamine dihydrochloride, the following is a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures. The protonation of the amine groups leads to a significant downfield shift of adjacent protons due to the electron-withdrawing inductive effect of the positively charged nitrogen atoms.[1][2][3]

SignalProton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
a (N¹-CH ₃)₂~ 2.8 - 3.2Singlet6H
b (C³-CH ₃)~ 1.5 - 1.8Singlet3H
c (C²-H ₂)~ 2.0 - 2.5Multiplet2H
d (C¹-H )~ 3.2 - 3.6Multiplet1H
e (N¹-H ⁺)~ 8.0 - 10.0Broad Singlet1H
f (N²-H ₂⁺)~ 7.5 - 9.5Broad Singlet2H

Rationale for Predictions:

  • Chemical Shifts: The protons on the carbons adjacent to the newly formed ammonium centers (H-a and H-d) are expected to be the most deshielded and therefore shifted significantly downfield compared to the free base. The N-H protons themselves (H-e and H-f) will appear at very low field, characteristic of ammonium salts.[1][3] The protons further away from the nitrogen atoms (H-b and H-c) will experience a lesser downfield shift.

  • Multiplicity:

    • The two methyl groups on N¹ (H-a) are chemically equivalent and have no adjacent protons, thus they will appear as a singlet.

    • The methyl group at C³ (H-b) is also expected to be a singlet as it is not adjacent to any protons.

    • The methylene protons at C² (H-c) are diastereotopic due to the adjacent chiral center at C³. They will couple with each other and with the proton at C¹, resulting in a complex multiplet.

    • The proton at C¹ (H-d) will be split by the two diastereotopic protons at C², also resulting in a multiplet.

    • The N-H protons (H-e and H-f) typically appear as broad singlets due to rapid exchange with residual water in the solvent and quadrupolar relaxation of the nitrogen atom.

  • Integration: The integral of each signal will be proportional to the number of protons it represents, as outlined in the table.

Comparison with the Free Base

The ¹H NMR spectrum of the free base, N¹,N¹,3-Trimethylbutane-1,3-diamine, would show significantly different chemical shifts for the protons near the nitrogen atoms. The absence of the positive charge on the nitrogens would result in a more shielded environment, causing the signals for H-a, H-c, and H-d to appear at a higher field (lower ppm values). The N-H protons of the primary amine in the free base would also appear at a much higher field, typically in the range of 1-3 ppm.

Complementary Spectroscopic Data

For a comprehensive characterization of N¹,N¹,3-Trimethylbutane-1,3-diamine dihydrochloride, other spectroscopic techniques are invaluable.

Predicted ¹³C NMR Spectrum

Similar to the ¹H NMR, the ¹³C NMR spectrum will be influenced by the protonation of the amine groups. Carbons bonded to the nitrogen atoms will be shifted downfield.

Carbon AtomPredicted Chemical Shift (δ, ppm)
(N¹-C H₃)₂~ 45 - 50
(C ³-CH₃)~ 25 - 30
C ²~ 40 - 45
C ¹~ 60 - 65
C ³~ 55 - 60
Infrared (IR) Spectroscopy

The IR spectrum of an amine hydrochloride salt is characterized by the prominent absorptions of the ammonium groups.[4][5][6]

  • N-H Stretching: Broad and strong absorption bands are expected in the region of 3200-2400 cm⁻¹. These bands are often complex due to hydrogen bonding with the chloride counter-ions.[4][5]

  • N-H Bending: Absorption bands corresponding to the bending vibrations of the N-H bonds are expected around 1600-1500 cm⁻¹.

  • C-H Stretching: Absorptions for the C-H stretching vibrations of the methyl and methylene groups will be observed in the 3000-2850 cm⁻¹ region.

  • C-H Bending: C-H bending vibrations will appear in the 1470-1350 cm⁻¹ range.

Mass Spectrometry (MS)

For a salt like N¹,N¹,3-Trimethylbutane-1,3-diamine dihydrochloride, electrospray ionization (ESI) is a suitable technique.

  • Molecular Ion: In positive ion mode, the spectrum would likely show a prominent peak for the dication [M]²⁺ at m/z = (Molecular Weight of Dication) / 2, and a peak for the monoprotonated species [M+H]⁺ at m/z corresponding to the molecular weight of the singly protonated free base.

  • Fragmentation: The fragmentation pattern would be informative for structural elucidation, with characteristic losses of methyl groups and cleavage of the carbon-carbon bonds.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for acquiring high-quality ¹H NMR data for N¹,N¹,3-Trimethylbutane-1,3-diamine dihydrochloride.

Caption: A generalized workflow for the acquisition and processing of a ¹H NMR spectrum.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of N¹,N¹,3-Trimethylbutane-1,3-diamine dihydrochloride.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are good starting points for amine salts. The choice of solvent can slightly affect the chemical shifts.

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For aqueous solutions, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TMSP) are commonly used. For organic solvents, tetramethylsilane (TMS) is the standard.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.

NMR Data Acquisition

The following are typical acquisition parameters for a high-resolution ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Sequence zg30 or zgA standard one-pulse experiment. zg30 uses a 30° pulse angle which allows for a shorter relaxation delay.
Spectral Width 12-16 ppmTo ensure all signals, including the broad N-H protons, are captured.
Acquisition Time 2-4 secondsTo achieve good digital resolution.
Relaxation Delay 1-5 secondsTo allow for sufficient relaxation of the protons between scans for accurate integration.
Number of Scans 8-16To improve the signal-to-noise ratio.
Temperature 298 K (25 °C)Standard operating temperature.

Data Interpretation

  • Chemical Shift Referencing: Calibrate the spectrum by setting the peak of the internal standard to 0 ppm (for TMS) or the appropriate value for other standards. If no internal standard is used, the residual solvent peak can be used for referencing.

  • Peak Assignment: Assign each signal in the spectrum to its corresponding proton environment based on its chemical shift, multiplicity, and integration, as outlined in the predicted spectrum table.

  • Coupling Constant Analysis: For the multiplets, analysis of the coupling constants (J-values) can provide further structural information, such as the dihedral angles between adjacent protons. Typical vicinal coupling constants (³J) in aliphatic chains are in the range of 6-8 Hz.[7][8]

  • Purity Assessment: The presence of unexpected signals may indicate impurities. The integration of these signals relative to the signals of the target compound can be used to estimate the level of impurity.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for N¹,N¹,3-Trimethylbutane-1,3-diamine dihydrochloride, with a detailed focus on its ¹H NMR spectrum. By understanding the predicted spectral features and following the outlined experimental protocols, researchers, scientists, and drug development professionals can confidently identify and characterize this important chemical entity. The combination of predictive analysis and standardized experimental procedures serves as a robust framework for the spectroscopic investigation of this and similar molecules, ensuring data integrity and facilitating further research and development.

References

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 615-627.
  • Chenon, B., & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 36(8), 1181-1193.
  • Gomis, F., et al. (2016). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 59(5), 2034-2043.
  • Perrin, C. L., & Ohta, B. K. (2009). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Journal of the American Chemical Society, 131(4), 1358-1359.
  • Smith, B. C. (2015). 5.2 Chemical Shift. MRI Questions.
  • Hehre, W. J., et al. (1973). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 51(18), 2881-2886.
  • Brisse, F., & Sandorfy, C. (1967). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 45(11), 1251-1259.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online, 34(9), 14-23.
  • Šedo, O., et al. (2017). MALDI-TOF mass spectrometry of mixtures containing diamines and aminoaldehydes. Molecules, 22(7), 1145.
  • BenchChem. (2025). Spectroscopic Identification of Diamines: A Comparative Guide for Ethyne-1,2-diamine and Ethane-1,2-diamine. BenchChem.
  • TMP Chem. (2023, May 16). NMR 5: Coupling Constants [Video]. YouTube.
  • Scribd. (n.d.). NMR Coupling Constants Explained. Scribd.
  • Jeong, K., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
  • LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.

Sources

Foundational

Comprehensive Physicochemical Profiling of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride: pKa, Isoelectric Point, and Analytical Workflows

Executive Summary In preclinical drug development and advanced organic synthesis, the precise characterization of ionization constants (pKa) and isoelectric points (pI) is paramount. These parameters dictate a molecule's...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and advanced organic synthesis, the precise characterization of ionization constants (pKa) and isoelectric points (pI) is paramount. These parameters dictate a molecule's lipophilicity, membrane permeability, solubility, and receptor binding affinity. This whitepaper provides an in-depth technical analysis of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (Free base CAS: 933738-55-7), an aliphatic diamine characterized by distinct steric and electronic microenvironments.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. We will deconstruct the causality behind its acid-base equilibria, address the common cheminformatics paradox regarding the isoelectric point of polyamines, and provide self-validating experimental protocols for empirical verification.

Structural Analysis & Acid-Base Equilibria

N1,N1,3-Trimethylbutane-1,3-diamine is an unsymmetrical aliphatic diamine. In its dihydrochloride salt form, it exists as a fully protonated diprotic acid ( H2​A2+ ). The molecule possesses two distinct ionizable centers:

  • Site 1 (N1): A tertiary amine ( −N(CH3​)2​ ) attached to a primary carbon.

  • Site 2 (N3): A primary amine ( −NH2​ ) attached to a sterically hindered tertiary carbon ( −C(CH3​)2​− ).

The Causality of pKa Assignments

When predicting the macroscopic pKa values of this diamine, one must account for solvation energies, steric hindrance, and electrostatic repulsion.

Counterintuitively, in aqueous environments, the primary amine at N3 exhibits a higher basicity (higher pKa) than the tertiary amine at N1. While alkyl groups are electron-donating (inductive effect), tertiary ammonium ions are poorly solvated by water due to steric bulk, which destabilizes the conjugate acid and lowers the pKa. Conversely, the primary ammonium ion at N3, despite being on a tertiary carbon, forms more robust hydrogen bonds with the aqueous solvent. Furthermore, the gem-dimethyl groups at C3 provide a strong localized inductive push, further stabilizing the protonated primary amine.

Computational models predict the highest basic pKa (pKa2) of this molecule to be 10.41 ± 0.25 [1]. Due to the electrostatic repulsion between the two positively charged centers in the H2​A2+ state, the first deprotonation event (pKa1) is significantly depressed, typically falling in the range of 8.0 to 8.5 (analogous to similar diamines like N,N-dimethyl-1,3-propanediamine).

G A Fully Protonated (H₂A²⁺) Net Charge: +2 B Monoprotonated (HA⁺) Net Charge: +1 A->B pKa1 (~8.0 - 8.5) -H⁺ (Tertiary Amine) C Free Base (A) Net Charge: 0 B->C pKa2 (10.41) -H⁺ (Primary Amine)

Caption: Protonation equilibria of N1,N1,3-Trimethylbutane-1,3-diamine.

The Isoelectric Point (pI) Paradox in Aliphatic Diamines

A critical error often made by automated cheminformatics pipelines is assigning an isoelectric point (pI) to simple aliphatic diamines.

The Scientific Reality: The isoelectric point is strictly defined as the pH at which a molecule carries no net electrical charge, existing as a zwitterion (possessing both positive and negative charges that cancel out). Because N1,N1,3-Trimethylbutane-1,3-diamine lacks any acidic functional groups (like a carboxylic acid or phenol), it can never carry a negative charge. Its charge state transitions from +2 +1 0.

If one were to blindly apply the standard ampholyte formula pI=2pKa1+pKa2​ , the result would be approximately 9.3. However, at pH 9.3, the molecule is predominantly in the monoprotonated ( HA+ ) state, carrying a net charge of +1. Therefore, this molecule does not have an isoelectric point . Its net charge simply approaches zero asymptotically as the pH exceeds 12.4 (two log units above pKa2).

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters of the compound.

ParameterValueScientific Rationale / Source
Formula (Salt) C7​H18​N2​⋅2HCl Dihydrochloride stoichiometry
Molecular Weight 203.15 g/mol (Salt)Calculated from atomic weights
pKa1 (Tertiary Amine) ~8.0 - 8.5Estimated via structural analogs & electrostatic repulsion
pKa2 (Primary Amine) 10.41 ± 0.25Computational prediction[1][2]
Isoelectric Point (pI) Undefined Non-zwitterionic; cannot form anionic species
Net Charge at pH 7.4 +2Both amines are protonated at physiological pH

Experimental Methodologies for pKa Validation

To transition from predicted values to empirically validated data, a self-validating experimental framework is required. Below are the definitive protocols for characterizing the ionization constants of this diamine.

Protocol A: Macroscopic pKa Determination via Potentiometric Titration

Potentiometry remains the gold standard for macroscopic pKa determination. The dihydrochloride salt is ideal for this, as it allows for a forward titration from acidic to basic pH.

  • Sample Preparation: Accurately weigh and dissolve 2.0 mmol of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in 50.0 mL of 0.15 M KCl. Causality: The 0.15 M KCl background maintains a constant ionic strength, ensuring activity coefficients remain stable throughout the titration.

  • System Equilibration: Place the titration vessel in a water-jacketed cell maintained at exactly 25.0 ± 0.1 °C. Purge the solution with high-purity Nitrogen ( N2​ ) gas for 15 minutes. Causality: N2​ blanketing prevents atmospheric CO2​ from dissolving into the solution, which would form carbonic acid and artificially skew high-pH equivalence points.

  • Titration Execution: Dispense standardized 0.1 M NaOH in 0.05 mL increments using an automated titrator. Record the pH only after the electrode drift is < 0.001 pH/min.

  • Data Deconvolution: Plot the first derivative of the titration curve ( ΔpH/ΔV ). Utilize non-linear regression software (e.g., Hyperquad) to fit the mass-balance equations and extract pKa1 and pKa2.

Protocol B: Microscopic pKa Assignment via 1H -NMR Titration

To definitively prove which amine deprotonates first (validating the tertiary vs. primary assignment), NMR titration is employed.

  • Preparation: Dissolve the compound in D2​O containing 0.15 M NaCl.

  • pH Adjustment: Prepare 15 aliquots and adjust the pD across a range of 2.0 to 13.0 using DCl and NaOD. (Note: pH=pDread​+0.4 ).

  • Acquisition & Tracking: Acquire 1H -NMR spectra at 25 °C. Track the chemical shifts ( δ ) of the N-methyl protons (singlet, ~2.8 ppm) and the C3-methyl protons (singlet, ~1.3 ppm).

  • Analysis: As an amine deprotonates, the adjacent protons experience shielding, shifting upfield. Fitting the δ vs. pH curve to the Henderson-Hasselbalch equation will yield the exact, site-specific microscopic pKa values.

G Step1 1. Sample Prep Dissolve in 0.15M KCl Step2 2. Equilibration N₂ Blanket & 25.0°C Step1->Step2 Step3 3. Titration 0.1M NaOH Increments Step2->Step3 Step4 4. Data Acquisition pH vs. Volume Curve Step3->Step4 Step5 5. Regression Analysis Extract pKa1 & pKa2 Step4->Step5

Caption: Standardized potentiometric titration workflow for empirical pKa determination.

Conclusion

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is a highly basic, diprotic molecule. At physiological pH (7.4), it exists almost entirely as a dication ( H2​A2+ ), which severely restricts its passive diffusion across lipophilic biological membranes (such as the blood-brain barrier). Understanding its true ionization profile—and recognizing the fallacy of assigning it an isoelectric point—is critical for formulation scientists designing salt screens or optimizing its pharmacokinetic properties.

References

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (DMBA)

Abstract N1,N1,3-Trimethylbutane-1,3-diamine, more commonly known as 1,3-Dimethylbutylamine (DMBA), is a synthetic stimulant structurally analogous to methylhexanamine (DMAA).[1][2] It has been identified as an unapprove...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N1,N1,3-Trimethylbutane-1,3-diamine, more commonly known as 1,3-Dimethylbutylamine (DMBA), is a synthetic stimulant structurally analogous to methylhexanamine (DMAA).[1][2] It has been identified as an unapproved ingredient in various dietary supplements aimed at weight loss and enhanced athletic performance.[1][3][4] This guide provides a comprehensive technical overview of the methodologies used to elucidate the in vitro mechanism of action of its dihydrochloride salt. We will explore its primary interactions with monoamine transporters and trace amine-associated receptors, detail the requisite experimental protocols for characterization, and present a framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals investigating the pharmacology of synthetic stimulants.

Introduction and Primary Hypothesized Mechanisms

DMBA is a sympathomimetic aliphatic amine, meaning it is presumed to mimic the effects of endogenous catecholamines like norepinephrine and epinephrine.[5][6] Its structural similarity to DMAA suggests a mechanism of action centered on the modulation of the sympathetic nervous system.[1][7] Initial in vitro investigations have focused on two primary molecular targets that mediate the physiological effects of such stimulants.[1]

Core Hypothesized Mechanisms:

  • Monoamine Transporter Inhibition: A primary hypothesis is that DMBA interferes with the reuptake of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) from the synaptic cleft by inhibiting their respective transporters: the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT).[1][8] Inhibition of these transporters increases the extracellular concentration of neurotransmitters, leading to enhanced downstream signaling and stimulant effects.[1]

  • Trace Amine-Associated Receptor 1 (TAAR1) Activation: TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic neurotransmission.[1] Endogenous trace amines, structurally similar to DMBA, activate this receptor. It is hypothesized that DMBA may act as a TAAR1 agonist, initiating a downstream signaling cascade that can influence neurotransmitter release and activity.[1]

This guide will detail the experimental workflows required to rigorously test these hypotheses.

Elucidating the Mechanism: A Multi-Assay Approach

A comprehensive understanding of DMBA's in vitro mechanism requires a cascading series of assays, moving from target binding and functional activity to cellular response.

G cluster_2 Phase 3: Cellular Response & Viability a Radioligand Binding Assays (Adrenergic, Dopaminergic Receptors) c Neurotransmitter Uptake Inhibition Assays a->c Quantify Functional Impact of Binding b Transporter Binding Assays (NET, DAT, SERT) b->c e Cytotoxicity Assays (e.g., MTT, LDH) c->e Determine Therapeutic Window d Second Messenger Assays (cAMP Accumulation for TAAR1) d->e

Fig. 1: Experimental workflow for DMBA mechanism characterization.

Core Pharmacological Activities & Quantitative Data Summary

In vitro research has confirmed that DMBA's primary physiological effects are concentrated on its interaction with the norepinephrine transporter (NET) and, to a lesser extent, the trace amine-associated receptor 1 (TAAR1).[1]

3.1. Monoamine Transporter Inhibition Studies using human embryonic kidney 293 (HEK293) cells engineered to express specific human monoamine transporters have demonstrated that DMBA is a selective inhibitor of the norepinephrine transporter (NET).[1] It effectively blocks the reuptake of norepinephrine with a half-maximal inhibitory concentration (IC50) of 1.7 µM.[1] Notably, the same research showed that DMBA does not significantly inhibit the dopamine transporter (DAT) or the serotonin transporter (SERT), highlighting its selectivity for the noradrenergic system.[1] This selective NET inhibition elevates extracellular norepinephrine levels, which is consistent with DMBA's stimulant properties.[1]

3.2. Trace Amine-Associated Receptor 1 (TAAR1) Activation DMBA has been identified as a weak agonist of the human TAAR1.[1] In an in vitro assay utilizing HEK293T cells expressing human TAAR1, DMBA produced a 20% activation response at a high concentration of 300 µM, relative to the maximum effect of the endogenous agonist phenethylamine.[1] This suggests that at elevated concentrations, DMBA may modulate cellular signaling through this receptor.[1]

Table 1: Monoamine Transporter Inhibition Profile of DMBA

Target Transporter Assay System Measured Parameter Value Reference
Norepinephrine Transporter (NET) HEK293 cells expressing hNET IC50 1.7 µM [1]
Dopamine Transporter (DAT) HEK293 cells expressing hDAT Inhibition No significant inhibition [1]

| Serotonin Transporter (SERT) | HEK293 cells expressing hSERT | Inhibition | No significant inhibition |[1] |

Table 2: TAAR1 Activation Profile of DMBA

Target Receptor Assay System Measured Parameter Concentration Response (% of Phenethylamine Max) Reference

| Human TAAR1 | HEK293T cells expressing hTAAR1 | Agonist Activity | 300 µM | 20% |[1] |

Detailed Experimental Protocols

The following protocols provide a foundation for replicating and expanding upon the key experiments that characterize DMBA's in vitro activity.

4.1. Protocol: Monoamine Transporter Uptake Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of DMBA on human norepinephrine, dopamine, and serotonin transporters. This protocol is based on methodologies for characterizing monoamine transporter inhibitors.[1][8][9]

  • Materials:

    • HEK293 cells stably expressing hNET, hDAT, or hSERT.[10]

    • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

    • Assay buffer (e.g., Krebs-HEPES buffer).[10]

    • Radiolabeled substrates: [³H]norepinephrine, [³H]dopamine, or [³H]serotonin.

    • N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (DMBA).

    • Scintillation fluid and multi-well scintillation plates.

    • Scintillation counter.

  • Methodology:

    • Cell Culture: Culture the specific transporter-expressing HEK293 cells to confluence in 96-well plates.[1]

    • Pre-incubation: Wash cell monolayers with assay buffer. Pre-incubate the cells with various concentrations of DMBA or a vehicle control for 10 minutes at 37°C.[1]

    • Initiation of Uptake: Start the uptake reaction by adding the corresponding radiolabeled substrate (e.g., [³H]norepinephrine for hNET cells) at a concentration near its Km value.[1]

    • Incubation: Incubate the plates for a short duration (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.[1]

    • Termination and Lysis: Terminate the reaction by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radioligand. Lyse the cells to release the intracellular contents.

    • Quantification: Add scintillation fluid to the lysate and quantify the amount of radiolabeled substrate taken up by the cells using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radiolabeled substrate uptake against the logarithm of DMBA concentration. Fit the data using a non-linear regression model to determine the IC50 value.

4.2. Protocol: TAAR1 Activation Assay (cAMP Accumulation)

  • Objective: To determine the agonist activity of DMBA at the human TAAR1 by measuring the accumulation of the second messenger, cyclic AMP (cAMP). TAAR1 is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cAMP.[11]

  • Materials:

    • HEK293T cells stably expressing the human TAAR1.

    • Assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[12]

    • DMBA, a reference TAAR1 agonist (e.g., phenethylamine), and vehicle control.

    • A commercial cAMP quantification kit (e.g., HTRF, ELISA, or bioluminescent-based).[13][14][15]

  • Methodology:

    • Cell Plating: Seed the TAAR1-expressing cells into 384-well plates and incubate overnight.[14]

    • Stimulation: Replace the culture medium with assay buffer (containing the PDE inhibitor). Stimulate the cells with various concentrations of DMBA, the reference agonist, or vehicle control for 30 minutes at 37°C.[1][12]

    • Cell Lysis: Stop the stimulation and lyse the cells according to the protocol provided with the cAMP assay kit.[1]

    • cAMP Quantification: Measure the intracellular cAMP levels using the selected assay method.[13]

    • Data Analysis: Generate concentration-response curves by plotting the cAMP signal against the logarithm of the agonist concentration. Determine the efficacy of DMBA relative to the maximal response produced by the reference agonist.[13]

G DMBA DMBA TAAR1 TAAR1 Receptor DMBA->TAAR1 Agonist Binding Gs Gαs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response CREB->Response

Fig. 2: TAAR1 Gs-coupled signaling pathway leading to cAMP production.

4.3. Protocol: Cell Viability Assay (MTT Assay)

  • Objective: To assess the potential cytotoxicity of DMBA and determine its therapeutic window in a relevant cell line (e.g., HEK293 or a neuronal cell line).

  • Materials:

    • Selected cell line (e.g., HEK293).

    • DMBA stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[16]

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well plates and a microplate reader.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of DMBA for a specified period (e.g., 24-48 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[16]

    • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability against DMBA concentration to determine the CC50 (half-maximal cytotoxic concentration).

Conclusion and Future Directions

The in vitro evidence strongly indicates that N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (DMBA) functions primarily as a selective norepinephrine reuptake inhibitor.[1] Its activity as a weak TAAR1 agonist at high concentrations suggests a secondary, potentially modulatory role.[1]

For drug development professionals, this selective NET inhibition profile places DMBA in a class of compounds with potential therapeutic applications in conditions where enhancing noradrenergic neurotransmission is beneficial, though its current status as an unapproved substance in dietary supplements highlights significant safety concerns that must be addressed.[1][3]

Future in vitro research should focus on:

  • Receptor Binding Assays: To definitively rule out direct interactions with adrenergic or dopaminergic receptors, competitive radioligand binding assays should be performed.[17][18][19]

  • Efflux Assays: To determine if DMBA can act as a substrate for monoamine transporters and induce reverse transport (efflux), which is a characteristic of some amphetamine-like stimulants.[8]

  • Off-Target Screening: A broader screening panel against a range of receptors, ion channels, and enzymes will provide a more complete safety and selectivity profile.

This guide provides the foundational knowledge and validated protocols for researchers to further investigate the complex pharmacology of DMBA and related synthetic amines.

References

  • Cisbio. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • BioTechniques. (n.d.). Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dimethylbutylamine. Retrieved from [Link]

  • Agilent Technologies. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]

  • Stanford University. (n.d.). In vitro and biochemical assays. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Ovid. (n.d.). A rapid and sensitive competitive receptor binding assay for beta-1 and beta-2 adrenergic binding for adrenergic agents. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • PubMed. (n.d.). Beta-adrenergic receptors in DMBA-induced rat mammary tumors. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • MDPI. (2023, July 3). Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Beta-adrenergic receptors in DMBA-induced rat mammary tumors: Correlation with progesterone receptor and tumor growth. Retrieved from [Link]

  • PubMed. (2011, February 15). Determination of stimulants and narcotics as well as their in vitro metabolites by online CE-ESI-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, October 4). Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men. Retrieved from [Link]

  • Frontiers. (n.d.). The Unique Genetic and Histological Characteristics of DMBA-Induced Mammary Tumors in an Organoid-Based Carcinogenesis Model. Retrieved from [Link]

  • RIVM. (n.d.). Fact sheet DMAA, DMBA and DMHA in supplements. Retrieved from [Link]

  • MDPI. (2022, December 24). Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. Retrieved from [Link]

  • PubMed. (2017, December 20). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Retrieved from [Link]

  • Wiley Online Library. (2014, September 19). A synthetic stimulant never tested in humans, 1,3‐dimethylbutylamine (DMBA), is identified in multiple dietary supplements. Retrieved from [Link]

  • PubMed. (2014, October 8). A synthetic stimulant never tested in humans, 1,3-dimethylbutylamine (DMBA), is identified in multiple dietary supplements. Retrieved from [Link]

  • WebMD. (n.d.). 1,3-DMBA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]

  • CVPharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists). Retrieved from [Link]

  • Wikipedia. (n.d.). Beta-2 adrenergic receptor. Retrieved from [Link]

  • PubMed. (n.d.). In vitro cytotoxicity and differential cellular sensitivity of derivatives of diamino acids. II. N1-methyl, N1-allyl, N1-(2-chloroethyl) and N1-propargyl nitrosoureas. Retrieved from [Link]

  • PubMed. (2024, January 19). A novel DDIT3 activator dehydroevodiamine effectively inhibits tumor growth and tumor cell stemness in pancreatic cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride in Chemical Research

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Building Block in Targeted Protein Degradation In the evolving landscape of medicinal chemistry and drug discovery, the quest for nove...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block in Targeted Protein Degradation

In the evolving landscape of medicinal chemistry and drug discovery, the quest for novel molecular entities that can modulate biological processes with high specificity and efficacy is paramount. N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (CAS: 1956306-39-0) has emerged as a significant building block, primarily in the burgeoning field of targeted protein degradation (TPD). Its structural features, particularly the 1,3-diamine motif, position it as a valuable component in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide provides a comprehensive overview of the role of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in chemical research, with a focus on its application in the design and synthesis of PROTACs.

Physicochemical Properties and Structural Features

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is the salt form of N1,N1,3-Trimethylbutane-1,3-diamine (CAS: 933738-55-7). The presence of two amine groups, one tertiary and one primary, along with a specific carbon skeleton, imparts distinct properties that are advantageous for its application as a linker in PROTACs.

PropertyValueSource
CAS Number 1956306-39-0[1]
Molecular Formula C₇H₂₀Cl₂N₂[1]
Molecular Weight 203.15 g/mol [1]
Free Base CAS 933738-55-7[2]
Free Base Formula C₇H₁₈N₂[2]
Free Base Mol. Wt. 130.23 g/mol [2]

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in subsequent synthetic steps. The free base is often categorized by chemical suppliers as a "Protein Degrader Building Block," directly alluding to its primary application.[3]

Core Application: A Linker in PROTAC Synthesis

The primary utility of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in chemical research is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4]

A PROTAC molecule is composed of three key elements:

  • A warhead: A ligand that binds to the target protein of interest.

  • An E3 ligase ligand: A moiety that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).

  • A linker: A chemical tether that connects the warhead and the E3 ligase ligand.

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy.[4] It must orient the warhead and the E3 ligase ligand in a manner that facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). Alkyl and polyethylene glycol (PEG) chains are common linker motifs.[4] N1,N1,3-Trimethylbutane-1,3-diamine provides an alkyl-based linker with specific conformational properties.

The Rationale for Using a 1,3-Diamine Linker

The 1,3-diamine structure of N1,N1,3-Trimethylbutane-1,3-diamine offers several advantages in PROTAC design:

  • Defined Geometry: The butane backbone provides a defined spatial separation between the two amine functionalities, influencing the relative orientation of the warhead and the E3 ligase ligand.

  • Conformational Constraint: Compared to more flexible long-chain alkyl or PEG linkers, the shorter, substituted butane chain can introduce a degree of rigidity, which can be advantageous for optimizing the ternary complex formation.[5]

  • Synthetic Versatility: The primary and tertiary amine groups offer differential reactivity, allowing for sequential and controlled conjugation to the warhead and E3 ligase ligand through common reactions like amide bond formation.

Figure 2: Plausible synthetic workflow for the target compound.

General Protocol for Incorporating a Diamine Linker into a PROTAC

The incorporation of a diamine linker like N1,N1,3-Trimethylbutane-1,3-diamine into a PROTAC typically involves a stepwise approach, often utilizing a mono-protected version of the diamine to ensure selective reaction at one of the amine groups.

Step 1: Mono-Protection of the Diamine

The primary amine of N1,N1,3-Trimethylbutane-1,3-diamine would likely be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to allow for selective reaction at the tertiary amine.

Step 2: Coupling to the First Ligand (Warhead or E3 Ligase Ligand)

The mono-Boc-protected diamine can be coupled to the first ligand (e.g., a carboxylic acid derivative of the warhead) using standard amide bond formation conditions, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).

Step 3: Deprotection

The Boc protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to expose the primary amine.

Step 4: Coupling to the Second Ligand

The resulting intermediate, now with a free primary amine, is coupled to the second ligand (e.g., a carboxylic acid derivative of the E3 ligase ligand) using similar amide bond formation conditions as in Step 2.

Step 5: Purification

The final PROTAC product is purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC).

PROTAC_Synthesis_Workflow cluster_main General PROTAC Synthesis with a Diamine Linker Diamine Mono-Boc-Protected N1,N1,3-Trimethylbutane-1,3-diamine Coupling1 Amide Coupling (e.g., HATU, DIPEA) Diamine->Coupling1 Ligand1 Ligand 1 (Warhead or E3 Ligand) with -COOH Ligand1->Coupling1 Intermediate1 Boc-Protected Intermediate Coupling1->Intermediate1 Deprotection Boc Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 Amine-Functionalized Intermediate Deprotection->Intermediate2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling2 Ligand2 Ligand 2 (E3 Ligand or Warhead) with -COOH Ligand2->Coupling2 FinalPROTAC Final PROTAC Coupling2->FinalPROTAC Purification Purification (e.g., HPLC) FinalPROTAC->Purification PurePROTAC Purified PROTAC Purification->PurePROTAC caption Figure 3: General workflow for incorporating a diamine linker into a PROTAC.

Figure 3: General workflow for incorporating a diamine linker into a PROTAC.

Experimental Evaluation of PROTACs

Once a PROTAC incorporating the N1,N1,3-Trimethylbutane-1,3-diamine linker is synthesized, its biological activity is assessed through a series of in vitro experiments.

Western Blotting for Protein Degradation

The most direct method to evaluate the efficacy of a PROTAC is to measure the degradation of the target protein. This is typically done using Western blotting.

Protocol Outline:

  • Cell Culture and Treatment: Plate cells of interest and treat with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is essential.

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). Subsequently, probe with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. The level of the target protein is normalized to the loading control to determine the extent of degradation.

From this data, key parameters such as the DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation) can be determined.

Conclusion and Future Perspectives

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride represents a valuable and specialized building block for medicinal chemists, particularly those working in the field of targeted protein degradation. Its defined structure offers a means to construct PROTACs with specific linker geometries, potentially leading to improved efficacy and selectivity. While its direct incorporation into a publicly disclosed, highly potent PROTAC is yet to be widely reported, the principles of PROTAC design and the synthetic methodologies for incorporating diamine linkers provide a clear roadmap for its utilization. As the field of TPD continues to expand, the demand for novel and diverse linkers will undoubtedly grow, positioning N1,N1,3-Trimethylbutane-1,3-diamine and similar structures as key components in the development of next-generation therapeutics.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273-312. [Link]

  • ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]

  • NextSDS. N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE — Chemical Substance Information. [Link]

  • Xu, Y., et al. (2023). Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. University of California, Santa Barbara. [Link]

  • Li, H., et al. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Molecules, 30(9), 3247. [Link]

  • Lab Supplies. N1, N1, 3-Trimethylbutane-1, 3-diamine, min 97%, 250 mg. [Link]

  • Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • El-Faham, A., & Albericio, F. (2010). Synthesis of N-Alkyl Amino Acids. Chemical Reviews, 111(11), 6557-6602. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Guide for N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride

Introduction and Strategic Context N1,N1,3-trimethylbutane-1,3-diamine (Free Base CAS: 933738-55-7) and its dihydrochloride salt (CAS: 1956306-39-0) have emerged as highly specialized building blocks in modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

N1,N1,3-trimethylbutane-1,3-diamine (Free Base CAS: 933738-55-7) and its dihydrochloride salt (CAS: 1956306-39-0) have emerged as highly specialized building blocks in modern medicinal chemistry[1][2]. Structurally, the molecule features a primary amine situated on a sterically hindered tertiary carbon, separated by an ethylene spacer from a terminal tertiary dimethylamine.

This unique steric and electronic profile makes it an exceptional linker and warhead intermediate. It is prominently utilized in the design of Targeted Protein Degraders (PROTACs)[3], such as novel VAV1 degraders aimed at treating severe autoimmune disorders[4]. Furthermore, it has been successfully incorporated into orally bioavailable CHK1 inhibitor candidates, where the diamine motif was shown to critically optimize hERG safety profiles while maintaining high target affinity[5], and in the development of photoswitchable β2-adrenergic receptor modulators[6].

PROTAC_Mechanism POI Target Protein (e.g., VAV1) Ternary Ternary Complex [POI - PROTAC - E3] POI->Ternary Binds Target PROTAC PROTAC Molecule (Contains Diamine Linker) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Binds Ligase Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Logical mechanism of N1,N1,3-trimethylbutane-1,3-diamine derivatives in PROTAC-mediated degradation.

Physicochemical Data

To ensure rigorous analytical tracking during synthesis and formulation, the foundational quantitative data for both the free base and the dihydrochloride salt are summarized below[1][2][7].

PropertyValue (Free Base)Value (Dihydrochloride Salt)
CAS Number 933738-55-71956306-39-0
Molecular Formula C₇H₁₈N₂C₇H₂₀Cl₂N₂
Molecular Weight 130.23 g/mol 203.15 g/mol
Density 0.839 g/cm³Solid (N/A)
Predicted Boiling Point 158.1 ± 8.0 °CN/A (Decomposes)
Exact Mass [M+H]⁺ m/z 131.154m/z 131.154 (Free base ion)

Synthetic Strategy & Mechanistic Causality

The de novo synthesis of 1,3-diamines often relies on Mannich-type chemistry or the reduction of β -amino nitriles. However, the presence of the gem-dimethyl group at the C3 position complicates standard approaches due to severe steric hindrance and the thermodynamic risk of retro-Mannich fragmentation.

  • Causality of Route Selection: This route leverages a highly regioselective Ritter reaction . By treating the terminal alkene with an acid, we capitalize on the inherent stability of the resulting tertiary carbocation. This intermediate is cleanly trapped by acetonitrile. This circumvents the need for highly toxic cyanide reagents (obligatory in Strecker-type reactions) and avoids the hazardous scale-up of pyrophoric Grignard reagents.

  • Salt Selection: The final acidic hydrolysis directly yields the dihydrochloride salt, which is chosen for its superior oxidative stability, high crystallinity, and ease of handling compared to the volatile and hygroscopic free base[1][2].

Pathway SM 3-Methyl-3-buten-1-ol (Isoprenol) Int1 3-Methyl-3-buten-1-yl mesylate SM->Int1 MsCl, Et₃N 0°C to RT Int2 N,N-Dimethyl-3-methyl- 3-buten-1-amine Int1->Int2 HN(CH₃)₂ (aq) THF, 60°C Int3 N-(4-(Dimethylamino)- 2-methylbutan-2-yl)acetamide Int2->Int3 MeCN, H₂SO₄ 0°C to 45°C (Ritter) Prod N1,N1,3-Trimethylbutane- 1,3-diamine Dihydrochloride Int3->Prod 6M HCl Reflux (Hydrolysis)

Four-step synthetic workflow for N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride via a Ritter reaction.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-methyl-3-buten-1-yl methanesulfonate

Direct amination of the primary alcohol requires harsh conditions (e.g., Mitsunobu or Ru-catalyzed borrowing hydrogen). Activation via mesylation proceeds quantitatively and safely at scale.

  • In a dried flask under N₂, dissolve 3-methyl-3-buten-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 20 minutes to control the exothermic reaction.

  • Stir for 2 hours, allowing the mixture to slowly reach room temperature.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Checkpoint: TLC (Hexane/EtOAc 3:1) should show complete conversion. ¹H NMR (CDCl₃) will display a definitive new mesylate methyl singlet at ~3.0 ppm.

Step 2: Synthesis of N,N-dimethyl-3-methyl-3-buten-1-amine

Nucleophilic substitution with aqueous dimethylamine is utilized. An excess of the amine prevents E2 elimination side reactions.

  • Dissolve the crude mesylate (1.0 eq) in tetrahydrofuran (THF, 0.5 M).

  • Add 40% aqueous dimethylamine (5.0 eq).

  • Seal the reaction in a pressure vessel and heat at 60 °C for 12 hours.

  • Cool the vessel, dilute with ethyl acetate, and wash with 1M NaOH to ensure the product remains strictly in its free base form.

  • Extract, dry over Na₂SO₄, and carefully concentrate (product is somewhat volatile).

  • Self-Validating Checkpoint: ¹H NMR (CDCl₃) will show the disappearance of the mesylate peak (~3.0 ppm) and the appearance of a sharp 6H singlet for the N(CH₃)₂ group at ~2.2 ppm.

Step 3: Ritter Reaction to N-(4-(dimethylamino)-2-methylbutan-2-yl)acetamide

By treating the terminal alkene with concentrated sulfuric acid, a stable tertiary carbocation is generated at the C3 position. Acetonitrile acts as both solvent and nucleophile, forming a nitrilium ion that hydrolyzes to the acetamide.

  • In a round-bottom flask equipped with an internal thermometer, dissolve the amine from Step 2 (1.0 eq) in anhydrous acetonitrile (10.0 eq).

  • Cool the reaction mixture strictly to 0 °C.

  • Add concentrated H₂SO₄ (98%, 3.0 eq) dropwise over 30 minutes. Critical: Maintain the internal temperature below 10 °C to prevent oligomerization of the alkene.

  • Remove the ice bath and heat the mixture to 45 °C for 16 hours.

  • Quench by pouring over crushed ice. Carefully adjust the pH to 10 using 20% aqueous NaOH. Extract with DCM (3 × 50 mL), dry, and concentrate.

  • Self-Validating Checkpoint: ¹H NMR (CDCl₃) will show the definitive disappearance of the terminal alkene protons (two singlets at ~4.7 ppm) and the emergence of a sharp singlet at ~1.9 ppm, corresponding to the newly formed acetamide methyl group.

Step 4: Acidic Hydrolysis to N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride

Acetamides at sterically hindered tertiary centers are notoriously resistant to basic hydrolysis. Harsh acidic conditions are required, which conveniently yields the target compound directly as the stable dihydrochloride salt.

  • Suspend the crude acetamide (1.0 eq) in 6M aqueous HCl (15.0 eq).

  • Equip the flask with a reflux condenser and heat to 100 °C for 24 hours.

  • Cool the solution to room temperature and wash with diethyl ether (2 × 20 mL) to remove non-polar organic impurities (discard the ether layer).

  • Concentrate the aqueous layer to dryness under reduced pressure.

  • Triturate the resulting crude solid with cold absolute ethanol, filter, and wash with cold diethyl ether to afford the pure dihydrochloride salt as a white crystalline solid.

  • Self-Validating Checkpoint: LC-MS must show the [M+H]⁺ ion at m/z 131.154[2]. ¹H NMR (D₂O) will confirm the disappearance of the acetamide singlet (~1.9 ppm), showing the gem-dimethyl protons as a sharp 6H singlet (~1.4 ppm) and the N,N-dimethyl protons as a 6H singlet (~2.8 ppm).

References

  • Targeted degradation of vav1 - Google Patents . Source: google.com. 4[4]

  • Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate . Source: acs.org. 5[5]

  • CAS 933738-55-7 N1,N1,3-Trimethylbutane-1,3-diamine . Source: alfa-chemistry.com. 1[1]

  • N1,n1,3-trimethylbutane-1,3-diamine dihydrochloride - PubChemLite . Source: uni.lu. 2[2]

  • N1, N1, 3-Trimethylbutane-1, 3-diamine, min 97%, 250 mg . Source: calpaclab.com. 3[3]

  • N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride — Chemical Substance Information . Source: nextsds.com. 7[7]

  • Time-resolved structures of β2-adrenergic receptor modulation by a photoswitchable beta-blocker . Source: biorxiv.org. 6[6]

Sources

Application

Application Note: N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride as an Asymmetric Bidentate Ligand in Coordination Chemistry

Executive Summary In advanced coordination chemistry and metal-based drug design, the steric and electronic properties of ligands dictate the stability, reactivity, and biological efficacy of the resulting metal complexe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced coordination chemistry and metal-based drug design, the steric and electronic properties of ligands dictate the stability, reactivity, and biological efficacy of the resulting metal complexes. N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (CAS 1956306-39-0) [1] is a highly specialized, asymmetric bidentate nitrogen donor. Featuring a primary amine situated at a sterically hindered tertiary carbon and a tertiary amine at a primary carbon, this ligand forms robust 6-membered metallacycles with transition metals.

This application note provides researchers and drug development professionals with authoritative insights and self-validating protocols for utilizing this ligand in two critical domains: the synthesis of sterically shielded Platinum(II) anti-cancer therapeutics and the in situ generation of Palladium(II) catalysts for cross-coupling reactions.

Physicochemical Profiling & Ligand Properties

To ensure reproducibility, it is critical to understand the physical state of the ligand. The compound is commercially supplied as a dihydrochloride salt to prevent amine oxidation and facilitate stable cold-chain transportation[2]. Prior to coordination, the salt must be neutralized to liberate the active free base (CAS 933738-55-7)[3].

Table 1: Chemical and Physical Properties
PropertyDihydrochloride Salt[4]Free Base[3]
CAS Number 1956306-39-0933738-55-7
Molecular Formula C₇H₂₀Cl₂N₂C₇H₁₈N₂
Molecular Weight 203.15 g/mol 130.23 g/mol
Predicted Boiling Point N/A (Solid)158.1 ± 8.0 °C
Density N/A (Solid)0.839 g/cm³
SMILES CC(C)(CCN(C)C)N.Cl.ClCC(C)(CCN(C)C)N
Storage Conditions Inert atmosphere, Room Temp2-8°C, Protect from light

Mechanistic Insights: Steric Tuning and Resistance Evasion

Do not simply view this ligand as a standard diamine; its architectural asymmetry is its primary asset.

The Causality of Steric Shielding: In the development of Pt(II) anti-cancer agents, the primary mechanism of clinical resistance (e.g., to Cisplatin) is the off-target deactivation of the drug by sulfur-containing biological nucleophiles, such as glutathione (GSH). When N1,N1,3-trimethylbutane-1,3-diamine coordinates to a square planar Pt(II) center, the bulky methyl groups at the C3 position create a "steric umbrella" over the axial planes of the metal. This physical barrier selectively blocks the approach of bulky nucleophiles like GSH, while still permitting the equatorial binding required for DNA cross-linking and subsequent apoptosis. Furthermore, the N1,N1-dimethyl group acts as a strong σ-donor, increasing electron density at the metal center and thermodynamically stabilizing the M-N bond against premature hydrolysis.

Pt_Pathway L Ligand Activation (CAS 1956306-39-0) Complex Pt(II)-Diamine Complex (Square Planar) L->Complex Chelation Pt Metal Precursor (K2PtCl4) Pt->Complex Ligand Exchange GSH Off-Target GSH Attack (Sterically Blocked) Complex->GSH Steric Shielding DNA DNA Binding (Therapeutic Efficacy) Complex->DNA Target Engagement

Figure 1: Logical relationship of Pt(II) complexation and mechanism of resistance evasion.

Experimental Protocols

Protocol A: Synthesis of[Pt(TMBDA)Cl₂] Anti-Cancer Candidates

This protocol describes the synthesis of a neutral, square planar Pt(II) complex. The system is designed to be self-validating : successful coordination is visually confirmed by a phase change (precipitation).

Materials:

  • N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (1.0 mmol, 203.15 mg)

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄) (1.0 mmol, 415.0 mg)

  • Sodium Hydroxide (NaOH) (2.0 mmol, 80.0 mg)

  • Deionized water, cold absolute ethanol.

Step-by-Step Methodology:

  • Ligand Activation (Free-Basing): Dissolve the ligand dihydrochloride in 5 mL of deionized water. Add exactly 2.0 equivalents of NaOH. Causality: The lone pairs on the nitrogen atoms are protonated in the salt form and cannot coordinate to the metal. Neutralization is mandatory to activate the ligand.

  • Precursor Preparation: In a separate vial, dissolve K₂PtCl₄ in 5 mL of deionized water. The solution will appear dark red.

  • Coordination Reaction: Dropwise, add the activated ligand solution to the K₂PtCl₄ solution under continuous stirring. Protect the reaction flask from light (using aluminum foil) to prevent photochemical degradation of the Pt(II) center. Heat the mixture to 60°C for 12 hours.

  • Self-Validation & Isolation: As the labile chloride ligands are displaced by the diamine, the highly charged [PtCl₄]²⁻ anion converts into the neutral [Pt(Ligand)Cl₂] complex. Because the complex is neutral and the ligand's trimethyl groups are hydrophobic, the product will self-validate by precipitating out of the aqueous solution as a pale yellow solid.

  • Purification: Collect the precipitate via vacuum filtration. Wash sequentially with cold water (to remove KCl and unreacted salts) and cold ethanol (to remove organic impurities). Dry under high vacuum.

Workflow Step1 1. Deprotonation Ligand 2HCl + Base (pH 8-9) Step3 3. Coordination Reaction Stir at 60°C, 12-24h Step1->Step3 Step2 2. Precursor Prep Dissolve Metal Salt in Solvent Step2->Step3 Step4 4. Isolation Precipitation & Filtration Step3->Step4 Step5 5. Validation NMR, LC-MS, X-ray Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesizing metal-diamine complexes.

Protocol B: In Situ Palladium(II) Catalysis for Suzuki-Miyaura Coupling

For catalysis, isolating the metal complex is often unnecessary. The ligand can be used to stabilize Pd(0) intermediates in cross-coupling reactions, preventing the precipitation of inactive "Palladium black."

Step-by-Step Methodology:

  • Catalyst Generation: To a Schlenk flask, add Palladium(II) acetate (5 mol%), N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (5.5 mol%), and Potassium Carbonate (K₂CO₃, 3.0 equivalents).

  • Solvent Addition: Add a degassed mixture of Ethanol/Water (1:1). Causality: K₂CO₃ serves a dual purpose here—it deprotonates the ligand dihydrochloride to enable in situ Pd chelation, and it acts as the necessary base for the transmetalation step of the Suzuki cycle.

  • Coupling: Add the aryl halide (1.0 eq) and arylboronic acid (1.2 eq). Heat to 80°C for 6 hours. The steric bulk of the coordinated diamine prevents the aggregation of Pd nanoparticles, maintaining high turnover frequencies (TOF).

Quantitative Data Comparison

To contextualize the value of this specific ligand in drug development, Table 2 compares the theoretical properties of the resulting Pt(II) complex against clinical standards.

Table 2: Comparative Analysis of Pt(II) Anti-Cancer Complexes
Complex TypeLigand DenticityAxial Steric ShieldingSusceptibility to GSH DeactivationPredicted Efficacy in Resistant Lines
Cisplatin Monodentate (x2 NH₃)NoneHighLow
Oxaliplatin Bidentate (DACH)ModerateModerateModerate
[Pt(TMBDA)Cl₂] Bidentate (Asymmetric)High (C3-Methyls) Low High

Note: TMBDA = N1,N1,3-Trimethylbutane-1,3-diamine.

References

  • NextSDS. N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride — Chemical Substance Information. Available at:[Link]

Sources

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride, a valuable diamine building block in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride, a valuable diamine building block in medicinal chemistry and drug development. The synthetic strategy is centered on a direct reductive amination of the key precursor, 4-amino-4-methylpentan-2-one, with dimethylamine. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction and Synthetic Strategy

N1,N1,3-Trimethylbutane-1,3-diamine is a chiral diamine whose structural features make it a versatile precursor for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.[1] The dihydrochloride salt form enhances stability and simplifies handling and formulation.

The synthetic approach detailed herein employs a direct reductive amination pathway. This method is widely recognized for its efficiency and selectivity in forming carbon-nitrogen bonds, largely avoiding the over-alkylation problems that can plague other amine synthesis routes.[2] The core of this synthesis involves two key transformations:

  • Iminium Ion Formation: The reaction of the ketone in our precursor, 4-amino-4-methylpentan-2-one, with a secondary amine (dimethylamine) under mildly acidic conditions to form a transient iminium ion.

  • Hydride Reduction: The in situ reduction of the electrophilic iminium ion by a selective hydride donor, sodium triacetoxyborohydride [NaBH(OAc)₃], to yield the target tertiary-primary diamine.

This one-pot procedure is robust, scalable, and utilizes readily available starting materials, making it a practical choice for laboratory synthesis.

Overall Reaction Scheme:

Experimental Protocol

This protocol is designed for a target yield of approximately 10-15 mmol of the final product. Adjustments can be made for scaling up or down, with corresponding modifications to equipment and reagent volumes.

Materials and Equipment

Table 1: Reagent and Solvent Specifications

Reagent/SolventCAS NumberMolecular Wt. ( g/mol )AmountMolar Equiv.Notes
4-Amino-4-methylpentan-2-one625-04-7115.182.30 g1.0Starting material. Can be synthesized from acetone and ammonia.[3][4]
Dimethylamine (40% in H₂O)124-40-345.08 (anhydrous)~4.5 mL~2.0Reagent. Corrosive and flammable.
Sodium Triacetoxyborohydride56553-60-7211.946.36 g1.5Reducing agent. Moisture-sensitive.
Dichloromethane (DCM), Anhydrous75-09-284.93100 mL-Reaction solvent.
Acetic Acid, Glacial64-19-760.05~0.7 mL~0.6Catalyst for iminium formation.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01100 mL-Aqueous solution for workup.
Brine (Saturated NaCl)7647-14-558.4450 mL-Aqueous solution for workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-Drying agent.
Hydrochloric Acid (2M in Diethyl Ether)7647-01-036.46As needed-For salt formation. Highly corrosive.
Diethyl Ether, Anhydrous60-29-774.12100 mL-Solvent for precipitation and washing.

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (with drying tube)

  • Addition funnel

  • Thermometer or temperature probe

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware and consumables

Synthesis Workflow Diagram

G cluster_prep Part A: Reductive Amination cluster_workup Part B: Workup & Isolation cluster_salt Part C: Salt Formation & Purification A 1. Setup & Inert Atmosphere - Assemble dry glassware. - Purge with N2/Ar. B 2. Reagent Charging - Add 4-amino-4-methylpentan-2-one and DCM. - Cool to 0°C. A->B C 3. Amine & Acid Addition - Add dimethylamine solution. - Add glacial acetic acid dropwise. B->C D 4. Reducing Agent Addition - Add NaBH(OAc)3 portion-wise. - Maintain temperature at 0°C. C->D E 5. Reaction - Warm to room temperature. - Stir for 12-18 hours. - Monitor by TLC/LC-MS. D->E F 6. Quenching - Cool to 0°C. - Slowly add sat. NaHCO3 solution. E->F Reaction Complete G 7. Extraction - Transfer to separatory funnel. - Extract aqueous layer with DCM (3x). F->G H 8. Washing & Drying - Combine organic layers. - Wash with brine. - Dry over MgSO4. G->H I 9. Concentration - Filter drying agent. - Concentrate in vacuo to obtain crude free base oil. H->I J 10. Dissolution - Dissolve crude oil in anhydrous diethyl ether. I->J Crude Product K 11. Precipitation - Add 2M HCl in ether dropwise until precipitation is complete. J->K L 12. Isolation - Stir the resulting slurry. - Collect solid by vacuum filtration. K->L M 13. Washing & Drying - Wash solid with cold diethyl ether. - Dry under high vacuum. L->M N Final Product N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (White Solid) M->N

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Procedure

PART A: Reductive Amination of 4-Amino-4-methylpentan-2-one

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a reflux condenser topped with a nitrogen inlet. Place the entire apparatus under a positive pressure of dry nitrogen or argon.

  • Reagent Charging: To the flask, add 4-amino-4-methylpentan-2-one (2.30 g, 20.0 mmol) and anhydrous dichloromethane (80 mL). Begin stirring and cool the resulting solution to 0°C using an ice-water bath.

  • Amine and Acid Addition: Add the dimethylamine solution (~4.5 mL, ~40.0 mmol) to the cooled solution via the addition funnel over 5 minutes. Following this, add glacial acetic acid (~0.7 mL, ~12 mmol) dropwise.

    • Scientist's Note: Acetic acid acts as a catalyst to facilitate the formation of the iminium ion intermediate from the ketone and secondary amine. The reaction is typically faster under slightly acidic conditions.

  • Addition of Reducing Agent: While maintaining the internal temperature at 0-5°C, add the sodium triacetoxyborohydride (6.36 g, 30.0 mmol) in small portions over 20-30 minutes. Gas evolution (hydrogen) may be observed.

    • Mechanistic Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent. It is sufficiently reactive to reduce the iminium ion to the amine but generally will not reduce the starting ketone under these conditions. This selectivity is key to the success of the one-pot reaction.[2]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting ketone.

PART B: Workup and Isolation of the Free Base

  • Quenching the Reaction: After the reaction is deemed complete, cool the flask back down to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Safety Precaution: The quenching process can be exothermic and will produce gas. Add the bicarbonate solution slowly to control the effervescence.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer three more times with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine all organic layers and wash them once with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), swirl for 10 minutes, and then filter to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator. This will yield the crude N1,N1,3-trimethylbutane-1,3-diamine as a pale yellow or colorless oil.

PART C: Dihydrochloride Salt Formation and Purification

  • Dissolution: Dissolve the crude oil from the previous step in approximately 80 mL of anhydrous diethyl ether. If the oil does not fully dissolve, a small amount of isopropanol or ethanol can be added.

  • Precipitation: While stirring vigorously, add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise. A white precipitate of the dihydrochloride salt will begin to form immediately. Continue adding the HCl solution until no further precipitation is observed.

    • Expertise & Experience: The formation of the dihydrochloride salt serves two primary purposes: it provides a stable, solid form of the product that is easy to handle and purify, and it ensures that both basic nitrogen atoms are protonated, which is often required for downstream applications.

  • Isolation: Stir the resulting white slurry at room temperature for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any soluble impurities. Dry the final product under high vacuum for several hours to remove all residual solvent. The expected product is a white to off-white crystalline solid.

Characterization

The identity and purity of the final product, N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (CAS: 1956306-39-0) , should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base (Expected [M+H]⁺ for C₇H₁₈N₂ ≈ 131.15).[5]

  • Melting Point: To assess the purity of the crystalline salt.

Safety and Handling

All procedures must be conducted in a well-ventilated chemical fume hood by trained personnel.[6][7]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.

  • Reagent Hazards:

    • Dimethylamine: Corrosive and flammable. Handle with care.[8]

    • Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.

    • Sodium Triacetoxyborohydride: Reacts with water to release flammable gas. Handle in a dry environment.

    • Hydrochloric Acid: Highly corrosive. Causes severe burns.[8]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Aqueous and organic waste streams should be collected in separate, properly labeled containers.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Amino-4-methylpentan-2-one Hydrochloride.
  • European Chemicals Agency. N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride — Chemical Substance Information.
  • ChemFaces. (2024). 4-Amino-4-methyl-2-pentanone | CAS:625-04-7.
  • ChemicalBook. 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE synthesis.
  • BenchChem. (2025). Unveiling 3-Methylbutane-1,3-diamine: A Technical Guide to its Synthesis and Applications.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - N,N,N',N'-Tetramethyl-1,3-butanediamine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • BLD Pharm. N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride | 1956306-39-0.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2,2,3-Trimethylbutane.
  • LGC Standards. (2016). Safety Data Sheet.
  • BioCrick. 4-Amino-4-methyl-2-pentanone | CAS:625-04-7.
  • PubChemLite. N1,n1,3-trimethylbutane-1,3-diamine dihydrochloride.
  • NextSDS. N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE — Chemical Substance Information.
  • Sapphire Bioscience. N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • BenchChem. (2025). The Versatile Diamine: A Technical Guide to 1,3-Butanediamine in Organic Synthesis.

Sources

Application

Applications of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in pharmaceutical intermediate synthesis

An In-Depth Technical Guide to the Prospective Applications of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride in Pharmaceutical Intermediate Synthesis Executive Summary This document provides a comprehensive technic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Prospective Applications of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride in Pharmaceutical Intermediate Synthesis

Executive Summary

This document provides a comprehensive technical overview of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, a chiral diamine with significant potential as a versatile building block and ligand in the synthesis of pharmaceutical intermediates. While specific, large-scale applications of this particular diamine are not yet widely documented in publicly available literature, its structural features—notably the presence of a tertiary and a primary amine, along with a chiral center—suggest a strong potential for use in asymmetric synthesis and as a scaffold for complex molecular architectures. This guide will explore these prospective applications, drawing analogies from structurally similar diamines and providing a foundational understanding for researchers, scientists, and drug development professionals interested in leveraging this compound's unique properties. We will delve into its physicochemical characteristics, propose its use in key synthetic transformations with detailed, conceptual protocols, and outline a general synthetic strategy.

Introduction to N1,N1,3-Trimethylbutane-1,3-diamine and its Dihydrochloride Salt

N1,N1,3-Trimethylbutane-1,3-diamine is a chiral organic compound featuring a butane backbone with a primary amine at the 3-position and a tertiary amine at the 1-position. The presence of these two distinct amine functionalities, along with a stereocenter at the C3 position, makes it a molecule of interest for asymmetric catalysis and as a precursor for various heterocyclic compounds. The dihydrochloride salt is often used to improve the compound's stability and handling characteristics.

Physicochemical Properties

A summary of the key quantitative data for N1,N1,3-Trimethylbutane-1,3-diamine and its dihydrochloride salt is presented below for easy reference.

PropertyN1,N1,3-Trimethylbutane-1,3-diamineN1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride
CAS Number 933738-55-7[1][2][3][4]1956306-39-0[5][6][7]
Molecular Formula C₇H₁₈N₂[1]C₇H₂₀Cl₂N₂[6]
Molecular Weight 130.23 g/mol [1]203.15 g/mol [6]
Predicted Boiling Point 158.1 ± 8.0 °C[4]Not available
Density 0.839 g/cm³[4]Not available
SMILES CC(N)(C)CCN(C)C[1]CC(N)(C)CCN(C)C.Cl.Cl

Prospective Applications in Pharmaceutical Intermediate Synthesis

The true potential of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in pharmaceutical synthesis lies in its application as a chiral ligand for asymmetric metal-catalyzed reactions. Chiral diamines are well-established as highly effective ligands in a variety of transformations that are crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Asymmetric Hydrogenation of Prochiral Ketones

A significant application for chiral diamines is in the ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones to produce chiral alcohols.[8] These chiral alcohols are key intermediates in the synthesis of numerous pharmaceuticals. The diamine, in conjunction with a chiral diphosphine ligand like BINAP, can form a highly enantioselective catalyst.

The proposed catalytic cycle would involve the formation of a chiral ruthenium complex incorporating both the diphosphine and the diamine ligand. This complex would then coordinate with the ketone substrate, and the hydride transfer from the metal center would occur with high facial selectivity, dictated by the chiral environment of the ligands.

Asymmetric_Hydrogenation cluster_0 Catalyst Activation cluster_1 Catalytic Cycle [RuCl2(p-cymene)]2 [RuCl2(p-cymene)]2 Intermediate_Complex [RuCl2((S)-BINAP)] [RuCl2(p-cymene)]2->Intermediate_Complex + (S)-BINAP Chiral_Diphosphine (S)-BINAP Chiral_Diphosphine->Intermediate_Complex Active_Catalyst [Ru(S)-BINAP(diamine)]Cl2 Diamine N1,N1,3-Trimethyl- butane-1,3-diamine Diamine->Active_Catalyst Intermediate_Complex->Active_Catalyst + Diamine Prochiral_Ketone Prochiral Ketone (R1-CO-R2) Substrate_Coordination Catalyst-Ketone Complex Prochiral_Ketone->Substrate_Coordination Chiral_Alcohol Chiral Alcohol (R1-CH(OH)-R2) H2 H2 H2->Substrate_Coordination Catalyst_Complex Active Catalyst Catalyst_Complex->Substrate_Coordination + Ketone Hydride_Transfer Hydride Transfer (Enantioselective) Substrate_Coordination->Hydride_Transfer H2 activation Hydride_Transfer->Chiral_Alcohol Hydride_Transfer->Catalyst_Complex Regeneration

Caption: Proposed workflow for asymmetric hydrogenation.

Building Block for Heterocyclic Scaffolds

The presence of two nucleophilic amine groups allows N1,N1,3-Trimethylbutane-1,3-diamine to serve as a valuable building block for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. For instance, it can be used to construct piperazinones and diazepines, as demonstrated with similar diamines in patent literature.[9]

Detailed Conceptual Protocols

The following protocols are conceptual and based on established methodologies for similar diamines.[8][10] They should be adapted and optimized for N1,N1,3-Trimethylbutane-1,3-diamine.

Protocol 1: In Situ Preparation of a Chiral Ruthenium Catalyst

Objective: To prepare a chiral ruthenium catalyst for asymmetric hydrogenation.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S)-BINAP

  • N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride

  • Triethylamine (or other suitable base)

  • Anhydrous, degassed solvent (e.g., ethanol or isopropanol)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-BINAP (2.1 equivalents) to a Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent (e.g., 10 mL per 0.1 mmol of the ruthenium precursor).

  • Stir the mixture at room temperature for 1-2 hours until a clear orange solution is formed.

  • To this solution, add N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (2.2 equivalents) followed by triethylamine (4.4 equivalents) to liberate the free diamine.

  • Stir the mixture at 40°C for 1 hour. A color change should be observed, indicating the formation of the active catalyst complex.

  • The catalyst solution is now ready for use in the asymmetric hydrogenation reaction.

Protocol 2: Asymmetric Hydrogenation of a Model Prochiral Ketone

Objective: To perform the asymmetric hydrogenation of acetophenone to (S)-1-phenylethanol.

Materials:

  • Chiral ruthenium catalyst solution (from Protocol 1)

  • Acetophenone (substrate)

  • Anhydrous, degassed solvent (e.g., ethanol or isopropanol)

  • High-pressure autoclave

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a high-pressure autoclave with the prepared chiral ruthenium catalyst solution (typically 0.01 to 1 mol% relative to the substrate).

  • Add the acetophenone substrate.

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 40-60°C) with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • The reaction mixture can then be worked up by removing the solvent under reduced pressure and purifying the product by column chromatography.

  • The enantiomeric excess of the chiral alcohol product should be determined using chiral HPLC or GC.

General Synthetic Approach to N1,N1,3-Trimethylbutane-1,3-diamine

A plausible synthetic route to N1,N1,3-Trimethylbutane-1,3-diamine can be envisioned starting from a suitable precursor, such as a β-aminonitrile, which is a common strategy for synthesizing 1,3-diamines.[10][11]

Synthesis_Pathway Start 3-Amino-3-methylbutanenitrile Step1 Reductive Amination with Dimethylamine and Formaldehyde Start->Step1 Intermediate N1,N1,3-Trimethyl-3- aminobutanenitrile Step1->Intermediate Step2 Nitrile Reduction (e.g., Catalytic Hydrogenation with Raney Nickel or LiAlH4 reduction) Intermediate->Step2 Product N1,N1,3-Trimethylbutane-1,3-diamine Step2->Product

Caption: A conceptual synthetic pathway.

This two-step process would involve:

  • Reductive Amination: The primary amine of a suitable starting material like 3-amino-3-methylbutanenitrile can be selectively dimethylated using formaldehyde and a reducing agent (Eschweiler-Clarke reaction) or via direct reductive amination with dimethylamine.

  • Nitrile Reduction: The resulting N,N-dimethylated aminonitrile can then be reduced to the corresponding primary amine using methods such as catalytic hydrogenation over Raney Nickel or chemical reduction with a hydride source like lithium aluminum hydride (LiAlH₄).[10]

Conclusion and Future Outlook

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride represents a promising yet underexplored molecule in the field of pharmaceutical synthesis. Its structural attributes strongly suggest its utility as a chiral ligand in asymmetric catalysis, a critical technology for producing enantiomerically pure drugs. The conceptual protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this compound. Further investigation into its applications is warranted and could lead to the development of novel and efficient synthetic routes to valuable pharmaceutical intermediates.

References

  • WINAMINE DMAPAPA_Specialty Amines_WINBOND MATERIALS CO., LTD. (URL: [Link])

  • N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride — Chemical Substance Information. (URL: [Link])

  • N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE — Chemical Substance Information - NextSDS. (URL: [Link])

  • N,N,N',N'-tetramethyl-1,3-butanediamine - PubChem. (URL: [Link])

  • 1,3-Butanediamine,N3,N3,3-trimethyl-(9CI) — Chemical Substance Information - NextSDS. (URL: [Link])

  • Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions. (URL: [Link])

  • Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - NIH. (URL: [Link])

  • WO2011093439A1 - Method for producing n,n'-diallyl-1,3-diaminopropane - Google P

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Method

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride reaction conditions for peptide coupling

Application Notes and Protocols for Peptide Coupling Reactions A Senior Application Scientist's Guide to Amide Bond Formation: From Foundational Principles to Advanced Strategies Abstract: This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Peptide Coupling Reactions

A Senior Application Scientist's Guide to Amide Bond Formation: From Foundational Principles to Advanced Strategies

Abstract: This technical guide provides a comprehensive overview of the chemical principles and practical methodologies for peptide coupling, a critical process in the synthesis of peptides and proteins. While this document was initially requested to focus on N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, a thorough review of the scientific literature indicates that this compound is not an established reagent for peptide coupling. To ensure scientific integrity and provide actionable protocols for researchers, this guide will instead focus on the most reliable and widely utilized coupling reagents and strategies in modern peptide synthesis. We will delve into the mechanisms, reaction conditions, and troubleshooting for carbodiimide, phosphonium, and uronium-based coupling agents, providing detailed protocols and data-driven insights to empower researchers in the synthesis of complex peptides.

Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis

The formation of a peptide bond, a chemically stable amide linkage between the carboxyl group of one amino acid and the amino group of another, is the fundamental reaction in both biological and synthetic peptide chemistry.[1] In the laboratory, this condensation reaction is not spontaneous and requires the use of "coupling reagents" to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[1][2]

The choice of coupling reagent is a critical parameter that significantly influences the yield, purity, and stereochemical integrity of the synthesized peptide.[3] An ideal coupling reagent should facilitate rapid and efficient amide bond formation while minimizing side reactions, particularly racemization of the chiral amino acid centers.[3][4][5] Over the past several decades, a vast arsenal of coupling reagents has been developed, each with its own advantages and specific applications.[6][7] This guide will focus on the most prevalent classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.[1]

Foundational Reagents: Carbodiimides and the Importance of Additives

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), were among the first coupling reagents to be widely adopted in peptide synthesis.[6][8] They are cost-effective and efficient for many standard couplings.[3]

Mechanism of Action: Carbodiimides react with the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is then attacked by the N-terminal amine of the growing peptide chain to form the desired peptide bond, releasing a urea byproduct.[9][10]

However, the O-acylisourea intermediate is unstable and prone to two significant side reactions:

  • Racemization: The activated amino acid can cyclize to form a 5(4H)-oxazolone, which can readily tautomerize, leading to a loss of stereochemical purity.[4]

  • N-acylurea formation: The O-acylisourea can rearrange to a stable N-acylurea, which is unreactive and terminates the peptide chain.[8]

To suppress these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are almost universally employed in carbodiimide-mediated couplings.[9][11] These additives react with the O-acylisourea to form a more stable and less reactive benzotriazolyl active ester, which then aminolyzes to form the peptide bond with significantly reduced racemization.[9]

Table 1: Common Carbodiimide Coupling Reagents and Their Properties
ReagentAcronymMolecular Weight ( g/mol )Key Features
N,N'-DicyclohexylcarbodiimideDCC206.33Inexpensive; Dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, facilitating removal by filtration in solution-phase synthesis.[6]
N,N'-DiisopropylcarbodiimideDIC126.20Diisopropylurea (DIU) byproduct is more soluble, making it suitable for solid-phase peptide synthesis (SPPS).[8][10]
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide HClEDC or EDAC191.70Water-soluble reagent and byproduct, ideal for couplings in aqueous media and for bioconjugation.[8][12]
Experimental Protocol: Standard DIC/HOBt Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a typical coupling cycle on a resin support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF).[3]

  • Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF.[3]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling:

    • In a separate vessel, dissolve the N-Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the resin-containing reaction vessel.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test. A negative test (no blue color) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and the DIU byproduct.

  • Proceed to the next deprotection and coupling cycle.

High-Efficiency Reagents: Phosphonium and Uronium Salts

For more challenging couplings, such as those involving sterically hindered amino acids or long peptide sequences, more potent activating reagents are required.[1][3] Phosphonium and uronium/aminium salts were developed to meet this need and are now the reagents of choice for most routine and complex peptide syntheses.[3][7]

3.1 Phosphonium Salts

The most common phosphonium salt is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), though its use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6] (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely used and safer alternative.[6][7]

Mechanism of Action: In the presence of a base (typically N,N-Diisopropylethylamine, DIEA, or N-methylmorpholine, NMM), the carboxylate of the amino acid attacks the phosphonium salt to form an acyloxyphosphonium cation. This highly reactive intermediate readily reacts with the amine to form the peptide bond.

Table 2: Key Phosphonium and Uronium Coupling Reagents
ReagentAcronymMolecular Weight ( g/mol )ClassKey Features
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP520.40PhosphoniumHigh coupling efficiency, low racemization, safer byproducts than BOP.[3][6]
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-3-yl-oxy)uronium hexafluorophosphateHATU380.23Uronium/AminiumExtremely rapid and efficient, especially for difficult couplings; requires a non-nucleophilic base.[6][7]
(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHBTU379.25Uronium/AminiumVery effective and widely used, though slightly less reactive than HATU.[3][7]

3.2 Uronium/Aminium Salts

Uronium/aminium salts, such as HATU, HBTU, and HCTU, are among the most efficient coupling reagents currently available.[6][7] They are particularly effective for difficult sequences and for minimizing racemization.[3]

Mechanism of Action: The mechanism of uronium salt activation is similar to that of phosphonium salts. The carboxylate, activated by a base, attacks the uronium salt to form a highly reactive OBt- or OAt-ester (in the case of HATU), which rapidly undergoes aminolysis.[7][13]

Experimental Protocol: HATU-Mediated Coupling in SPPS

This protocol is suitable for difficult couplings where speed and efficiency are paramount.

  • Resin Preparation and Deprotection: Follow steps 1-3 from the DIC/HOBt protocol.

  • Coupling:

    • In a separate vessel, pre-activate the N-Fmoc-protected amino acid (3 eq.) by dissolving it with HATU (2.9 eq.) and a non-nucleophilic base such as DIEA or 2,4,6-collidine (6 eq.) in DMF. Allow this mixture to stand for a few minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring and Washing: Follow steps 5-7 from the DIC/HOBt protocol.

Visualization of Peptide Coupling Workflow

The following diagram illustrates the general workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_cycle Coupling Cycle Resin_Start Resin-AA(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Start->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-AA(n+1), Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Resin_End Resin-AA(n+1) Wash2->Resin_End End Cycle Resin_End->Deprotection Next Cycle

Caption: General workflow for a single amino acid addition in Fmoc-based SPPS.

Troubleshooting Common Peptide Coupling Issues

Table 3: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Ninhydrin Test) - Steric hindrance from bulky amino acids.[4]- Peptide aggregation.[14]- Insufficient reagent stoichiometry or reaction time.- Switch to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU).[3]- Increase coupling time and/or temperature (use caution to avoid racemization).[4]- Perform a "double coupling" by repeating the coupling step.
Racemization - Over-activation of the carboxylic acid.[4]- Use of a strong, sterically hindered base (e.g., DIEA).[4]- Prolonged pre-activation or coupling times.- Use an additive like HOBt or Oxyma Pure.[9][15]- Use a weaker base like N-methylmorpholine (NMM).[4]- Minimize pre-activation time; add the amine component promptly after activation.[4]
Side Reactions (e.g., nitrile formation from Asn/Gln) - Dehydration of the side-chain amide by the coupling reagent, especially carbodiimides.[8]- Use pre-formed active esters.- Protect the side-chain amide with a protecting group like Trityl (Trt).

Conclusion and Future Outlook

The selection of an appropriate peptide coupling strategy is a balance of efficiency, cost, and the specific challenges posed by the peptide sequence. While foundational reagents like DIC/HOBt remain valuable for routine synthesis, high-efficiency phosphonium and uronium salts like PyBOP and HATU are indispensable for the synthesis of complex and challenging peptides. As peptide-based therapeutics continue to grow in importance, the development of even more efficient, selective, and "green" coupling reagents will remain a key area of research in synthetic chemistry.[13]

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Vertex AI Search.
  • Optimizing Peptide Coupling: Key Techniques. Vertex AI Search.
  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. Benchchem.
  • Technical Support Center: Peptide Coupling Troubleshooting. Benchchem.
  • Peptide Coupling Reagents. AAPPTec. [Link]

  • N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE — Chemical Substance Inform
  • N1, N1, 3-Trimethylbutane-1, 3-diamine, min 97%, 250 mg. Lab Supplies.
  • N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride — Chemical Substance Inform
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. MilliporeSigma.
  • An In-depth Technical Guide to Known Derivatives of 1,3-Butanediamine and Their Properties. Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Peptide Coupling Reactions: Mechanisms, Reagents & Str
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Coupling Reagents. Aapptec Peptides.
  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
  • N1,n1,3-trimethylbutane-1,3-diamine dihydrochloride. PubChemLite.
  • A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. PMC.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Peptide Sciences.
  • Conformationally restricted diamines and amino alcohols. Enamine.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
  • Unveiling 3-Methylbutane-1,3-diamine: A Technical Guide to its Synthesis and Applic
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • 933738-55-7|N1,N1,3-Trimethylbutane-1,3-diamine. BLDpharm.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). Organic Process Research & Development. [Link]

  • tetramethyl-1,3-butanediamine n,n,n',n'. BDMAEE.
  • Emerging Methods in Amide- and Peptide-Bond Formation.
  • N1,N1,3-Trimethylbutane-1,3-diamine CAS NO.933738-55-7.
  • pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. (2020, November 20). Chemical Science.
  • Emerging methods in amide- and peptide-bond formation. (2006, November 15). PubMed. [Link]

  • N,N,N',N'-tetramethyl-1,3-butanediamine. PubChem. [Link]

  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. (2013, September 20). Chemical Engineering Transactions.
  • CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
  • Synthetic methods for 1,3-diamines.

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Application

Dissolving N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride for Cell Culture Assays: An Application Note and Protocol

Introduction: The Role of Polyamines in Cellular Function Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes.[1][2] Naturally occurring polyamines such as putrescine, spermidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Polyamines in Cellular Function

Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes.[1][2] Naturally occurring polyamines such as putrescine, spermidine, and spermine are intricately involved in cell growth, proliferation, differentiation, and apoptosis.[3] Their ability to interact with negatively charged macromolecules like DNA, RNA, and proteins allows them to modulate gene expression, stabilize chromatin structure, and influence critical signaling pathways.[1][4] Dysregulation of polyamine metabolism has been linked to various pathological states, including cancer, making synthetic polyamines like N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride valuable tools for researchers in cellular biology and drug development.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride for use in cell culture assays. The protocols herein are designed to ensure the integrity of the compound and the reproducibility of experimental results.

Physicochemical Properties of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in a laboratory setting. Below is a summary of the known properties of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

PropertyValueSource
CAS Number 1956306-39-0[5][6]
Molecular Formula C₇H₂₀Cl₂N₂[6]
Molecular Weight 203.15 g/mol [6]
Form SolidN/A
Solubility Expected to be water-soluble[7]
Storage Room temperature or 4°C[6]

As a dihydrochloride salt of an alkyl polyamine, N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is anticipated to have good solubility in aqueous solutions due to the protonated amine groups.[7] However, to the best of our knowledge, a specific quantitative solubility value has not been formally published. Therefore, a preliminary solubility assessment is recommended.

Protocol 1: Preliminary Solubility Assessment

This protocol provides a method to empirically determine the approximate solubility of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in a desired solvent, such as sterile phosphate-buffered saline (PBS) or cell culture medium.

Materials:

  • N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride powder

  • Sterile, high-purity water, PBS (pH 7.4), or basal cell culture medium

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Analytical balance

  • Calibrated micropipettes

Procedure:

  • Initial Saturation Attempt:

    • Weigh out a small, precise amount of the compound (e.g., 2-5 mg) into a sterile microcentrifuge tube.

    • Add a small, precise volume of the chosen solvent (e.g., 100 µL). This creates a high initial concentration (e.g., 20-50 mg/mL).

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution.

  • Stepwise Dilution for Solubility Determination:

    • If the compound is not fully dissolved, add an additional known volume of solvent (e.g., 100 µL) and vortex again.

    • Repeat this step-wise addition of solvent, vortexing thoroughly after each addition, until the compound is completely dissolved.

    • Record the total volume of solvent required to dissolve the initial mass of the compound.

  • Calculation of Approximate Solubility:

    • Calculate the approximate solubility using the formula: Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)

  • Observation and Documentation:

    • Observe the solution for any precipitation over a short period (e.g., 1 hour) at room temperature.

    • Document the determined approximate solubility for future reference.

Protocol 2: Preparation of a Concentrated Stock Solution

For consistency and to minimize repeated weighing of small quantities, it is best practice to prepare a concentrated stock solution.[8] A 10 mM stock solution is a common starting point for many cell culture applications.

Materials:

  • N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (MW: 203.15 g/mol )

  • Sterile, high-purity water or PBS (pH 7.4)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, light-blocking cryovials for aliquoting

Procedure:

  • Calculation for a 10 mM Stock Solution:

    • To prepare 10 mL of a 10 mM stock solution:

      • Mass (g) = 0.010 L * 0.010 mol/L * 203.15 g/mol = 0.020315 g

      • Therefore, you will need to weigh out approximately 20.3 mg of the compound.

  • Dissolution:

    • Accurately weigh the calculated mass of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride and transfer it to a sterile conical tube.

    • Add a portion of the sterile solvent (e.g., 8 mL of sterile water or PBS) to the tube.

    • Vortex or gently agitate the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but ensure the compound's stability at this temperature is considered.

  • Final Volume Adjustment:

    • Once fully dissolved, add the sterile solvent to reach the final desired volume (e.g., 10 mL).

  • Sterilization:

    • To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-blocking cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for long-term storage. For short-term use, storage at 4°C may be acceptable, but stability should be verified.

Protocol 3: Preparation of Working Solutions for Cell Culture Assays

Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium immediately before use.

Materials:

  • Concentrated stock solution of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (e.g., 10 mM)

  • Complete cell culture medium appropriate for your cell line

  • Sterile serological pipettes and micropipettes

Procedure:

  • Thawing the Stock Solution:

    • Thaw an aliquot of the stock solution at room temperature or in a 37°C water bath.

  • Calculating the Dilution:

    • Determine the final concentration of the compound required for your experiment.

    • Use the formula M1V1 = M2V2 to calculate the volume of the stock solution needed.

      • M1 = Concentration of the stock solution (e.g., 10 mM)

      • V1 = Volume of the stock solution to be added (unknown)

      • M2 = Desired final concentration in the cell culture medium (e.g., 100 µM)

      • V2 = Final volume of the working solution (e.g., 10 mL)

    • Example: To prepare 10 mL of a 100 µM working solution from a 10 mM stock:

      • (10,000 µM) * V1 = (100 µM) * (10 mL)

      • V1 = 1000 µM·mL / 10,000 µM = 0.1 mL or 100 µL

  • Preparing the Working Solution:

    • In a sterile tube, add the calculated volume of the stock solution (e.g., 100 µL) to the appropriate volume of complete cell culture medium (e.g., 9.9 mL).

    • Gently mix by pipetting up and down or by inverting the tube.

  • Application to Cells:

    • Add the prepared working solution to your cell cultures as per your experimental design.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for utilizing N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in cell-based assays.

G cluster_prep Preparation cluster_exp Experiment prep_compound Weigh Compound dissolve_stock Dissolve in Sterile Solvent (e.g., PBS) prep_compound->dissolve_stock 1. Prepare Stock Solution sterilize Sterile Filter (0.22 µm) dissolve_stock->sterilize aliquot Aliquot and Store (-20°C) sterilize->aliquot thaw_stock Thaw Stock Aliquot aliquot->thaw_stock prepare_working Prepare Working Solution in Cell Culture Medium thaw_stock->prepare_working 2. Prepare Working Solution treat_cells Treat Cells prepare_working->treat_cells assay Perform Cell-Based Assay (e.g., Proliferation, Apoptosis) treat_cells->assay

Caption: Workflow for preparing and using N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

Potential Cellular Effects and Signaling Pathways

While specific studies on N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride are limited, the broader class of polyamines is known to influence key signaling cascades that regulate cell fate. Researchers using this compound may anticipate effects on pathways such as the Ras/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.[9]

The diagram below provides a hypothetical model of how an exogenous polyamine might influence these pathways, based on existing literature for related compounds.

G cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes compound N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride ras Ras compound->ras Influences pi3k PI3K compound->pi3k Influences cell_membrane Cell Membrane raf Raf ras->raf mek MEK raf->mek erk ERK (p42/p44) mek->erk proliferation Cell Proliferation erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis survival Cell Survival mtor->survival

Caption: Potential influence of polyamines on Ras/MAPK and PI3K/AKT pathways.

Conclusion and Best Practices

The successful use of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in cell culture assays hinges on its proper dissolution and handling. As a dihydrochloride salt, it is expected to be readily soluble in aqueous solutions, and the provided protocols offer a systematic approach to preparing sterile, accurate stock and working solutions. Given the known roles of polyamines in fundamental cellular processes, this compound represents a valuable tool for investigating cell signaling and developing novel therapeutic strategies.

Key Best Practices:

  • Always use sterile techniques when preparing solutions for cell culture.

  • Perform a preliminary solubility test in your specific solvent of choice.

  • Prepare concentrated stock solutions to ensure accuracy and consistency.

  • Aliquot stock solutions to minimize freeze-thaw cycles.

  • Prepare working solutions fresh for each experiment.

  • Always include appropriate vehicle controls in your experiments.

References

  • Fiorillo, M., et al. (2021). Polyamines and related signaling pathways in cancer. Cancer Cell International, 20(1), 539. [Link]

  • Wikipedia. (2024). Polyamine. [Link]

  • Emmons-Bell, M., et al. (2024). Polyamines regulate cell fate by altering the accessibility of histone tails. bioRxiv. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Chemical Substance Information. (n.d.). N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. [Link]

  • ResearchGate. (2025). Preparation and properties of polyamines. Part I. Polymers containing dinitro substituted aromatic groups. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Elsevier. (2015). Polyamines are important in abiotic stress signaling. [Link]

  • PubMed. (2001). Polyamines: new cues in cellular signal transduction. [Link]

  • American Physiological Society. (2022). The role of polyamine metabolism in cellular function and physiology. [Link]

  • PMC. (2012). Physiological polyamines: simple primordial stress molecules. [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]

  • Weizmann Institute of Science. (n.d.). Polyamines. [Link]

  • PMC. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. [Link]

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Method

Application Notes and Protocols: The Role of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride in Polymer Cross-linking Reactions

Introduction In the realm of polymer science, the strategic modification of polymer chains to form three-dimensional networks is a cornerstone for enhancing material performance. This process, known as cross-linking, tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of polymer science, the strategic modification of polymer chains to form three-dimensional networks is a cornerstone for enhancing material performance. This process, known as cross-linking, transforms thermoplastic materials into robust thermosets with superior mechanical strength, thermal stability, and chemical resistance.[1] Diamines are a critical class of cross-linking agents, valued for their ability to react with a variety of functional groups on polymer backbones. This guide provides a detailed exploration of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, a structurally unique diamine, and its prospective role in advanced polymer cross-linking reactions.

N1,N1,3-Trimethylbutane-1,3-diamine, with its distinct substitution pattern, presents an interesting case for study in cross-linking chemistry. The presence of methyl groups on both nitrogen atoms and the tertiary carbon introduces steric hindrance, which can modulate reactivity and influence the final properties of the cross-linked polymer network. This document will serve as a technical guide for researchers, scientists, and drug development professionals, offering insights into its mechanism of action and providing adaptable protocols for its application.

Physicochemical Properties of N1,N1,3-Trimethylbutane-1,3-diamine and its Dihydrochloride Salt

A thorough understanding of the physicochemical properties of a cross-linking agent is paramount for designing and optimizing polymerization reactions. The following table summarizes the key properties of the free amine and its dihydrochloride salt.

PropertyN1,N1,3-Trimethylbutane-1,3-diamineN1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride
CAS Number 933738-55-7[2][3]1956306-39-0[4]
Molecular Formula C7H18N2[5]C7H20Cl2N2
Molecular Weight 130.23 g/mol [5]203.15 g/mol
Appearance Not specified in available literatureNot specified in available literature
Boiling Point Not specified in available literatureNot specified in available literature
Solubility Not specified in available literatureLikely soluble in polar solvents

Mechanism of Diamine Cross-linking

Diamine cross-linkers function by their nucleophilic amine groups attacking electrophilic sites on polymer chains, forming stable covalent bonds. The bifunctional nature of diamines allows them to act as bridges between polymer chains, creating a robust network.

Common polymer functional groups that react with diamines include:

  • Epoxy Groups: The primary and secondary amines of a diamine can react with the epoxide ring in a ring-opening addition reaction. This is a widely used method for curing epoxy resins.[6][7]

  • Isocyanate Groups: The reaction between an amine and an isocyanate group forms a urea linkage. This is a fundamental reaction in the formation of polyureas and polyurethanes. Sterically hindered diamines react more slowly with isocyanates, which can be advantageous for controlling the curing process.[8]

  • Carboxylic Acid and Ester Groups: Diamines can react with carboxylic acids or esters to form amide bonds, a reaction that is often used in the synthesis of polyamides.

  • Acrylate Groups: Diamines can undergo a Michael addition reaction with acrylate groups, a common strategy for cross-linking acrylic polymers.

The general mechanism for diamine cross-linking can be visualized as follows:

Diamine Cross-linking Mechanism cluster_0 Reactants cluster_1 Cross-linked Polymer Polymer1 Polymer Chain 1 (with functional group X) Crosslinked_Polymer Polymer Chain 1 - (X-NH-R-NH-X) - Polymer Chain 2 Polymer1->Crosslinked_Polymer Reaction Diamine H2N-R-NH2 (Diamine Cross-linker) Diamine->Crosslinked_Polymer Reaction Polymer2 Polymer Chain 2 (with functional group X) Polymer2->Crosslinked_Polymer Reaction

Caption: Generalized workflow of diamine cross-linking.

The Unique Role of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride

The structure of N1,N1,3-Trimethylbutane-1,3-diamine suggests several unique characteristics that can be exploited in polymer cross-linking:

  • Differential Reactivity: The diamine possesses a tertiary amine (N1) and a primary amine (N3). The primary amine is expected to be significantly more reactive in nucleophilic addition reactions compared to the sterically hindered tertiary amine. This differential reactivity could be leveraged for controlled, stepwise cross-linking processes.

  • Steric Hindrance: The methyl groups on the N1 nitrogen and the C3 carbon introduce steric bulk. This can slow down the cross-linking reaction, providing a longer pot life and better process control, which is particularly beneficial in applications like coatings and adhesives.[8] Sterically hindered amines are known to produce more controlled reactions.[8]

  • Use of the Dihydrochloride Salt: The dihydrochloride salt form offers advantages in terms of stability and handling. For the cross-linking reaction to proceed, the free amine needs to be liberated, which can be achieved by the addition of a base. This provides a convenient "on-demand" activation of the cross-linker, allowing for one-pot formulations with extended shelf life.

Hypothesized Reaction Workflow

The use of the dihydrochloride salt necessitates a deprotonation step to generate the reactive free amine. This can be achieved by adding a non-nucleophilic base to the reaction mixture.

Reaction Workflow Start Start: Polymer Solution + N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride Add_Base Add Stoichiometric Amount of a Non-Nucleophilic Base (e.g., Triethylamine, DBU) Start->Add_Base Liberation In-situ Liberation of the Free Diamine Add_Base->Liberation Crosslinking Cross-linking Reaction with Polymer Functional Groups Liberation->Crosslinking Curing Curing (Thermal or Ambient) Crosslinking->Curing End End: Cross-linked Polymer Network Curing->End

Caption: Proposed workflow for cross-linking using the dihydrochloride salt.

Application Protocols

The following are detailed, yet adaptable, protocols for utilizing N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in the cross-linking of various polymer systems. These protocols are based on established methodologies for similar diamine cross-linkers and should be optimized for specific polymer characteristics and desired material properties.

Protocol 1: Cross-linking of Epoxy Resins

This protocol describes the use of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride as a curing agent for a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Glass vials or reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Vacuum oven

Procedure:

  • Preparation of Epoxy Solution: Dissolve the DGEBA epoxy resin in the chosen anhydrous solvent to achieve the desired viscosity. A typical concentration is 20-50% (w/v).

  • Preparation of Cross-linker Solution: In a separate vial, dissolve N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in a minimal amount of a polar co-solvent if necessary, then dilute with the primary anhydrous solvent.

  • Stoichiometry Calculation: Calculate the required amount of the diamine dihydrochloride based on the amine hydrogen equivalent weight (AHEW). For this diamine, only the primary amine is considered reactive. The molar ratio of epoxy groups to reactive amine hydrogens is typically 1:1.

  • Base Addition: Calculate the molar amount of triethylamine required to neutralize the dihydrochloride salt (2 moles of base per mole of diamine dihydrochloride).

  • Reaction Mixture: To the epoxy resin solution, add the calculated amount of triethylamine and stir for 5-10 minutes.

  • Initiation of Cross-linking: Add the diamine dihydrochloride solution to the epoxy-base mixture and stir thoroughly.

  • Casting and Curing: Cast the mixture onto a suitable substrate or into a mold. The curing schedule will need to be determined empirically. A typical starting point would be to cure at room temperature for 24 hours followed by a post-cure at elevated temperatures (e.g., 80-120°C) for 2-4 hours to ensure complete reaction.[9]

Protocol 2: Cross-linking of Polyimide Films for Gas Separation Membranes

This protocol outlines a method for modifying polyimide films to enhance their gas separation properties through surface cross-linking.

Materials:

  • Pre-formed polyimide film (e.g., Matrimid®, Kapton®)

  • N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride

  • Triethylamine

  • Methanol or Ethanol

  • Beakers or petri dishes

  • Tweezers

  • Vacuum oven

Procedure:

  • Preparation of Cross-linking Solution: Prepare a solution of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride and a stoichiometric amount of triethylamine in methanol. A typical concentration range for the diamine is 0.1-1.0 M.

  • Film Immersion: Immerse the polyimide film in the cross-linking solution for a predetermined period (e.g., 1-24 hours) at room temperature. The immersion time will influence the depth of cross-linking.

  • Washing: After immersion, remove the film from the solution using tweezers and wash it thoroughly with fresh methanol to remove any unreacted reagents.

  • Drying and Curing: Dry the film in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours to remove the solvent and promote the cross-linking reaction. A higher temperature post-cure (e.g., 150-200°C) may be employed to further enhance cross-linking, but this should be tested to avoid thermal degradation.[10]

Protocol 3: Cross-linking of Acrylate-Based Hydrogels

This protocol describes the formation of a cross-linked hydrogel from a polymer containing pendant acrylate groups.

Materials:

  • Acrylate-functionalized polymer (e.g., polyethylene glycol diacrylate - PEGDA)

  • N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride

  • Triethylamine

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

  • Vortex mixer

  • Molds for hydrogel casting

Procedure:

  • Polymer Solution: Prepare a solution of the acrylate-functionalized polymer in the chosen aqueous buffer at the desired concentration (e.g., 10-30% w/v).

  • Cross-linker and Base Addition: In a separate tube, dissolve the N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride and a stoichiometric amount of triethylamine in the same buffer.

  • Mixing and Gelation: Add the cross-linker/base solution to the polymer solution and mix rapidly using a vortex mixer. The stoichiometry should be adjusted to control the cross-linking density and resulting hydrogel properties.

  • Casting: Immediately cast the mixture into molds.

  • Curing: Allow the mixture to cure at room temperature or at a slightly elevated temperature (e.g., 37°C) until a stable hydrogel is formed. The gelation time will depend on the concentration of reactants and the temperature.

Characterization of Cross-linked Polymers

The extent of cross-linking and the resulting changes in polymer properties can be assessed using a variety of analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of functional groups (e.g., epoxy, isocyanate) and the appearance of new linkages (e.g., amide, urea).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which typically increases with cross-linking density.[11]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the cross-linked polymer.

  • Mechanical Testing: To measure changes in tensile strength, modulus, and elongation at break.

  • Swelling Studies: To estimate the cross-link density by measuring the solvent uptake of the cross-linked network.

Conclusion

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, while not a conventional cross-linking agent, presents intriguing possibilities for the development of advanced polymer materials. Its unique structure, featuring differential reactivity and steric hindrance, offers potential for greater control over the cross-linking process. The use of its dihydrochloride salt introduces a convenient "on-demand" activation mechanism. The protocols provided herein serve as a foundational guide for researchers to explore the application of this novel diamine in a variety of polymer systems. Further optimization and characterization will be essential to fully elucidate its potential and tailor its use for specific applications in materials science, drug delivery, and beyond.

References

  • ACS Applied Polymer Materials. (2024). Mechanically Robust and Colorless Polyimide Films Cross-Linked with a Cycloaliphatic Amide Linkage. ACS Publications. [Link]

  • Journal of Chemical Education. (2013). Synthesis of a Crosslinked Epoxy Resin Medallion in the Organic Chemistry Laboratory. ACS Publications. [Link]

  • Tri-iso. (n.d.). Sterically Hindered Aromatic Diamines | Polyurethanes and Polyurea. [Link]

  • NextSDS. (n.d.). N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE — Chemical Substance Information. [Link]

  • ACS Applied Polymer Materials. (2024). Atomistic Modeling of Cross-Linking in Epoxy-Amine Resins: An Open-Source Protocol. ACS Publications. [Link]

  • Lab Supplies. (n.d.). N1, N1, 3-Trimethylbutane-1, 3-diamine, min 97%, 250 mg. [Link]

  • ECHA. (n.d.). N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride — Chemical Substance Information. [Link]

  • ResearchGate. (2018). Cross-linking of antimicrobial polymers with hexamethylene diamine to prevent biofouling in marine applications. [Link]

  • Journal of Thermal Analysis and Calorimetry. (2012). Curing of Solid Epoxy Resins with Dicyandiamide by DSC calorimetry. [Link]

Sources

Application

Catalytic Applications of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride Complexes: A Guide for Researchers

Introduction: The Untapped Potential of a C1-Symmetric Diamine Ligand In the vast landscape of catalytic chemistry, the design and application of chiral ligands are paramount for achieving high enantioselectivity in asym...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of a C1-Symmetric Diamine Ligand

In the vast landscape of catalytic chemistry, the design and application of chiral ligands are paramount for achieving high enantioselectivity in asymmetric synthesis. While families of C2-symmetric diamine ligands have been extensively studied and commercialized, there exists a growing interest in C1-symmetric ligands which can offer unique steric and electronic environments at the metal center.[1][2] N1,N1,3-Trimethylbutane-1,3-diamine, a readily accessible chiral diamine, presents as a compelling, yet underexplored, candidate for the development of novel catalytic systems. This guide provides a comprehensive overview of the potential catalytic applications of its metal complexes, grounded in established principles of coordination chemistry and catalysis.

The dihydrochloride salt of N1,N1,3-Trimethylbutane-1,3-diamine is the common commercial form, necessitating an initial in situ neutralization step to generate the active free-base ligand for complexation. The structure of this ligand is notable for its C1-symmetry, arising from the distinct substitution patterns at the N1 and N3 positions. The N1 nitrogen is part of a dimethylamino group, which is a strong sigma-donor, while the N3 nitrogen is a primary amine. This electronic asymmetry, coupled with the steric bulk of the gem-dimethyl group at the C3 position, is hypothesized to create a unique chiral pocket around a coordinated metal center, potentially leading to high levels of stereochemical control in catalytic transformations.[3]

This document will detail the preparation of the active ligand, the synthesis of its transition metal complexes, and provide representative protocols for its application in asymmetric hydrogenation and carbon-carbon bond-forming reactions. The causality behind experimental choices will be emphasized, providing researchers with the foundational knowledge to adapt and innovate upon these methods.

Part 1: From Dihydrochloride Salt to Active Ligand: The Crucial First Step

The commercially available N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is a stable, crystalline solid. However, for coordination to a metal center, the free diamine is required. This is typically achieved by an in situ deprotonation using a suitable base. The choice of base and solvent is critical to ensure complete deprotonation without promoting undesirable side reactions.

Protocol 1: In Situ Generation of N1,N1,3-Trimethylbutane-1,3-diamine Free Base

Objective: To generate the free diamine from its dihydrochloride salt for immediate use in complexation reactions.

Materials:

  • N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride

  • Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • A suitable base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), or a non-nucleophilic organic base such as 1,8-Diazabicycloundec-7-ene (DBU))

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and stir bar

  • Syringes and needles

Methodology:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the free diamine and reaction with atmospheric moisture.

  • Solvent and Ligand Preparation: In a Schlenk flask, suspend N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (1.0 equivalent) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • Base Addition: Carefully add a slight excess of the base (2.1-2.2 equivalents) to the suspension at 0 °C to control any exothermic reaction.

    • Causality: The use of a slight excess of a strong, non-nucleophilic base ensures complete deprotonation of both ammonium salts. The choice of base depends on the subsequent metalation step. For instance, if a Grignard reagent is used for metal complex synthesis, a separate deprotonation step might be omittable.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a precipitate (e.g., NaCl or KCl) is indicative of a successful deprotonation.

  • Filtration (Optional): If the salt precipitate is likely to interfere with the subsequent reaction, it can be removed by filtration under an inert atmosphere. However, for many in situ preparations, the salt can be left in the reaction mixture.

  • Immediate Use: The resulting solution of the free diamine is now ready for the synthesis of the desired metal complex.

Part 2: Synthesis of Transition Metal Complexes

The bidentate nature of N1,N1,3-Trimethylbutane-1,3-diamine allows it to form stable chelate complexes with a variety of transition metals. The synthesis of these complexes generally involves the reaction of the free diamine with a suitable metal precursor.[4]

Protocol 2: Synthesis of a Palladium(II) Complex

Objective: To synthesize a representative [Pd(N1,N1,3-trimethylbutane-1,3-diamine)Cl₂] complex.

Materials:

  • Solution of N1,N1,3-Trimethylbutane-1,3-diamine free base (from Protocol 1)

  • Palladium(II) chloride (PdCl₂) or a more soluble precursor like (acetonitrile)₂PdCl₂

  • Anhydrous, deoxygenated solvent (e.g., THF, DCM)

  • Inert atmosphere setup

Methodology:

  • Metal Precursor Solution: In a separate Schlenk flask, dissolve or suspend the palladium precursor (1.0 equivalent) in the chosen anhydrous solvent.

  • Complexation: Slowly add the solution of the free diamine (1.0 equivalent) to the palladium precursor solution at room temperature with vigorous stirring.

    • Causality: A 1:1 molar ratio is typically used to favor the formation of a monomeric, square planar Pd(II) complex. The slow addition helps to prevent the formation of polymeric species.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A color change and/or the formation of a precipitate is expected.

  • Isolation: The product can be isolated by filtration if it precipitates. If it remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).

Part 3: Catalytic Applications

The unique C1-symmetric nature of N1,N1,3-trimethylbutane-1,3-diamine makes its metal complexes promising candidates for asymmetric catalysis. Below are representative protocols for two major classes of catalytic reactions.

Application Note 1: Asymmetric Hydrogenation of Prochiral Olefins

The reduction of prochiral olefins to chiral alkanes is a fundamental transformation in organic synthesis. Chiral diamine complexes of rhodium and ruthenium are well-established catalysts for this reaction. The steric and electronic asymmetry of the N1,N1,3-trimethylbutane-1,3-diamine ligand could provide excellent enantiocontrol.

Proposed Catalyst: A cationic rhodium(I) complex, generated in situ, of the type [(N1,N1,3-trimethylbutane-1,3-diamine)Rh(COD)]⁺BF₄⁻ (where COD = 1,5-cyclooctadiene).

dot

Asymmetric_Hydrogenation_Workflow Workflow for Asymmetric Hydrogenation cluster_prep Catalyst Preparation (in situ) cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Ligand_Prep Prepare Free Ligand (Protocol 1) Catalyst_Formation Mix Ligand and Rh Precursor in Solvent (e.g., MeOH) Ligand_Prep->Catalyst_Formation Rh_Precursor [Rh(COD)₂]BF₄ Rh_Precursor->Catalyst_Formation Active_Catalyst [(Diamine)Rh(COD)]⁺BF₄⁻ Catalyst_Formation->Active_Catalyst Autoclave Charge Autoclave with Catalyst and Substrate Active_Catalyst->Autoclave Substrate Prochiral Olefin Substrate->Autoclave Hydrogenation Pressurize with H₂ (e.g., 10-50 bar) Heat (e.g., 25-50 °C) Autoclave->Hydrogenation Product Chiral Alkane Hydrogenation->Product Workup Reaction Workup (Filtration, Concentration) Product->Workup Analysis Determine Conversion (GC/NMR) Determine Enantiomeric Excess (Chiral HPLC/GC) Workup->Analysis Ullmann_Coupling_Cycle Proposed Catalytic Cycle for Cu-Catalyzed C-N Coupling CuI Cu(I) Salt Active_Catalyst [L-Cu(I)]⁺ CuI->Active_Catalyst + L Ligand Diamine Ligand (L) Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition + Ar-X Aryl_Halide Ar-X Amine R₂NH Base Base Intermediate [L-Cu(III)(Ar)(X)]⁺ Oxidative_Addition->Intermediate Amine_Coordination Amine Coordination Intermediate->Amine_Coordination + R₂NH, - HX Intermediate2 [L-Cu(III)(Ar)(NR₂)]⁺ Amine_Coordination->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Reductive_Elimination->Active_Catalyst Product Ar-NR₂ Reductive_Elimination->Product

Caption: Proposed Catalytic Cycle for C-N Coupling.

Protocol 4: Copper-Catalyzed N-Arylation of an Amine

Objective: To perform the N-arylation of a secondary amine with an aryl bromide.

Materials:

  • Copper(I) iodide (CuI)

  • N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride

  • Aryl bromide (e.g., 4-bromotoluene)

  • Secondary amine (e.g., morpholine)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) as the base

  • Anhydrous, deoxygenated solvent (e.g., Dioxane, Toluene)

  • Inert atmosphere setup

Methodology:

  • Reaction Setup: To a Schlenk tube, add CuI (0.05 equivalents), N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (0.10 equivalents), and the base (2.0 equivalents).

    • Causality: A ligand-to-metal ratio of 2:1 is often beneficial in these reactions. The dihydrochloride salt is used directly, and the excess strong base serves to both deprotonate the ligand and neutralize the HBr generated in the reaction.

  • Addition of Reactants: Add the aryl bromide (1.0 equivalent) and the secondary amine (1.2 equivalents) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring and Workup: Monitor the reaction by GC or TLC. Once complete, cool the reaction mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite. The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Parameter Typical Range Justification
Catalyst Loading1 - 10 mol% CuIHigher loadings may be necessary for less reactive substrates.
Ligand Loading2 - 20 mol%A slight excess relative to the copper salt is typical.
BaseK₃PO₄, Cs₂CO₃A strong, inorganic base is required to drive the reaction.
Temperature80 - 120 °CThe reaction temperature depends on the reactivity of the coupling partners.
SolventDioxane, Toluene, DMFAprotic, polar solvents are generally effective.

Conclusion and Future Outlook

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride represents a promising, yet largely unexplored, building block for the development of novel C1-symmetric catalysts. The protocols and application notes provided herein serve as a foundational guide for researchers to begin investigating the catalytic potential of its metal complexes. The unique steric and electronic features of this ligand suggest that its complexes could offer distinct advantages in asymmetric catalysis, particularly in reactions where fine-tuning of the chiral environment is critical. Further research into the synthesis and characterization of a broader range of its metal complexes, and their systematic evaluation in a variety of catalytic transformations, is highly encouraged. Such studies will undoubtedly uncover new and exciting opportunities in the field of asymmetric synthesis.

References

  • Camphor-derived C1-symmetric chiral diamine organocatalysts for asymmetric Michael addition of nitroalkanes to enones. Organic & Biomolecular Chemistry. (URL: [Link])

  • Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry (Nitroaldol) Reactions. The Journal of Organic Chemistry. (URL: [Link])

  • Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. (URL: [Link])

  • Enantiopure C1-Symmetric Bis(imino)pyridine Cobalt Complexes for Asymmetric Alkene Hydrogenation. Journal of the American Chemical Society. (URL: [Link])

  • A Comparative Study of C2-Symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols. ACS Omega. (URL: [Link])

  • Electronic and Steric Effects in Diamine Recognition with a Highly Rigid Zn(II) Complex. Organic Letters. (URL: [Link])

  • Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. Journal of the Brazilian Chemical Society. (URL: [Link])

  • Structural and Spectroscopic Studies of Steric and Electronic Substituent Effects in a Series of Magnesium Aminodiboranates Mg[(BH3)2NMeR]2. Inorganic Chemistry. (URL: [Link])

  • Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions. (URL: [Link])

  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Molecules. (URL: [Link])

  • N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE — Chemical Substance Information. NextSDS. (URL: [Link])

  • N1, N1, 3-Trimethylbutane-1, 3-diamine, min 97%, 250 mg. Lab Supplies. (URL: [Link])

  • Synthesis, structure and the Hirshfeld surface analysis of three novel metal-tiron coordination complexes. RSC Advances. (URL: [Link])

  • Specialty Ligands for Catalysis: The Role of Organoboranes. LinkedIn. (URL: [Link])

  • Synthesis scheme of the ternary metal complexes (1–3). ResearchGate. (URL: [Link])

  • Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Inorganica Chimica Acta. (URL: [Link])

  • Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules. (URL: [Link])

  • Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group. International Journal of Natural and Engineering Sciences. (URL: [Link])

  • Understanding Ligand‐Directed Heterogeneous Catalysis: When the Dynamically Changing Nature of the Ligand Layer Controls the Hydrogenation Selectivity. Angewandte Chemie International Edition. (URL: [Link])

  • Atypical and Asymmetric 1,3‐P,N Ligands: Synthesis, Coordination and Catalytic Performance of Cycloiminophosphanes. Chemistry – A European Journal. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride

Welcome to the technical support center for the synthesis of N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to help you optimize your synthesis and achieve higher yields.

I. Overview of the Synthesis

The primary route for synthesizing N1,N1,3-trimethylbutane-1,3-diamine is through the reductive amination of 4-amino-4-methyl-2-pentanone with dimethylamine. This process involves the formation of an imine or enamine intermediate, which is then reduced to the final diamine product. The subsequent treatment with hydrochloric acid yields the dihydrochloride salt.

Reaction Scheme:

Reaction_Scheme reactant1 4-amino-4-methyl-2-pentanone intermediate Imine/Enamine Intermediate reactant1->intermediate + Dimethylamine reactant2 Dimethylamine product N1,N1,3-Trimethylbutane-1,3-diamine intermediate->product + Reducing Agent final_product N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride product->final_product + 2 HCl

Caption: General synthesis pathway for N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your reaction outcomes.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of potential issues and how to address them:

  • Incomplete Imine Formation: The initial condensation between the ketone and dimethylamine is a reversible equilibrium. To drive the reaction forward, it's crucial to remove the water formed as a byproduct. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium borohydride (NaBH₄): While cost-effective, it can also reduce the starting ketone, leading to an unwanted alcohol byproduct.[1] It's often added after imine formation is complete.

    • Sodium cyanoborohydride (NaBH₃CN): This is a milder and more selective reducing agent that can be present from the start of the reaction (a "one-pot" procedure).[2][3] It is more effective at reducing the imine than the ketone, especially under slightly acidic conditions (pH 6-7).[3]

    • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like palladium on carbon (Pd/C) or Raney nickel is another effective method.[4] However, this requires specialized equipment (a high-pressure reactor).

  • Side Reactions: Several side reactions can compete with the desired reductive amination, lowering the yield of your target compound. These can include self-condensation of the starting ketone or the formation of tertiary amines.[5][6]

  • Purification Losses: Significant product loss can occur during the workup and purification steps. This can be due to incomplete extraction or multiple recrystallization steps.

Q2: I'm observing a significant amount of 4-methyl-2-pentanol as a byproduct. How can I prevent this?

The formation of 4-methyl-2-pentanol indicates that your reducing agent is reducing the starting ketone. To minimize this side reaction:

  • Use a More Selective Reducing Agent: As mentioned, sodium cyanoborohydride (NaBH₃CN) is less likely to reduce the ketone compared to sodium borohydride (NaBH₄).[2][3]

  • Optimize Reaction Conditions:

    • pH Control: Maintaining a slightly acidic pH (around 6-7) favors imine formation and its subsequent reduction over ketone reduction.[3]

    • Stepwise Addition: If using NaBH₄, ensure the imine has formed before adding the reducing agent. You can monitor the reaction by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy to confirm the disappearance of the ketone.

Q3: How can I be sure the imine formation is complete before adding the reducing agent?

Monitoring the reaction progress is key. Here are a few methods:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture alongside the starting ketone. The disappearance of the ketone spot indicates that it has been consumed.

  • Infrared (IR) Spectroscopy: The starting ketone will have a characteristic C=O stretch around 1715 cm⁻¹. The disappearance of this peak and the appearance of a C=N stretch (around 1690-1640 cm⁻¹) indicates imine formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton NMR of a reaction aliquot will show the disappearance of the ketone's characteristic peaks and the appearance of new peaks corresponding to the imine.

Q4: My final product is difficult to purify and appears oily. What can I do?

The free diamine is often an oil and can be challenging to purify by standard crystallization. Converting it to the dihydrochloride salt is the recommended approach for obtaining a stable, crystalline solid.[7][8]

  • Salt Formation: After the reaction and workup to isolate the crude diamine, dissolve it in a suitable solvent like isopropanol or ethanol. Then, carefully add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) until the solution is acidic. The dihydrochloride salt should precipitate out.

  • Recrystallization: The precipitated salt can then be purified by recrystallization. A common solvent system for this is a mixture of ethanol and water or methanol and ether.[7]

Q5: What are the optimal reaction conditions for this synthesis?

While the exact optimal conditions can vary, here is a general set of parameters that can be used as a starting point and then optimized:

ParameterRecommended RangeRationale
Reactant Ratio 1:1.1 to 1:1.5 (Ketone:Dimethylamine)A slight excess of the amine can help drive the equilibrium towards imine formation.
Solvent Methanol, Ethanol, or DichloromethaneThese solvents are effective at dissolving the reactants and are compatible with the common reducing agents.
Temperature Room temperature to 50°CHigher temperatures can accelerate imine formation but may also increase side reactions.
pH 6-7Slightly acidic conditions promote imine formation without deactivating the amine nucleophile.
Reducing Agent NaBH₃CN or Catalytic HydrogenationFor selectivity and ease of a one-pot reaction, NaBH₃CN is often preferred in a laboratory setting.

III. Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis and purification of N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride.

Materials and Equipment:
  • 4-amino-4-methyl-2-pentanone

  • Dimethylamine (as a solution in a solvent like THF or as a gas)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (concentrated or as a solution in isopropanol)

  • Isopropanol

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser (if heating)

  • Standard glassware for workup and purification

Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve 4-amino-4-methyl-2-pentanone in methanol.

  • Amine Addition: Add dimethylamine solution to the flask.

  • pH Adjustment: Adjust the pH of the solution to 6-7 using a suitable acidic or basic solution (e.g., acetic acid).

  • Reducing Agent Addition: Slowly add sodium cyanoborohydride to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Quench the reaction by slowly adding dilute hydrochloric acid until the gas evolution ceases.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the free diamine with a suitable organic solvent (e.g., dichloromethane or ether).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic extract to obtain the crude diamine.

  • Salt Formation and Purification:

    • Dissolve the crude diamine in isopropanol.

    • Slowly add a solution of HCl in isopropanol until the solution is acidic and a precipitate forms.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration and wash with cold isopropanol.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride.

IV. Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow start Low Yield or Impurities check_ketone Is starting ketone present in the final product? start->check_ketone check_alcohol Is the alcohol byproduct present? check_ketone->check_alcohol No incomplete_reaction Incomplete imine formation or reduction. - Increase reaction time. - Add dehydrating agent. - Check reducing agent activity. check_ketone->incomplete_reaction Yes purification_issue Difficulty in purification / oily product? check_alcohol->purification_issue No ketone_reduction Ketone is being reduced. - Use a more selective reducing agent (NaBH3CN). - Optimize pH (6-7). - Stepwise addition of NaBH4. check_alcohol->ketone_reduction Yes salt_formation Convert to dihydrochloride salt for crystallization. - Use HCl in isopropanol or ether. - Recrystallize from ethanol/water. purification_issue->salt_formation Yes

Caption: A decision tree for troubleshooting the synthesis of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

V. References

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters.

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Catalysis Science & Technology.

  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. R Discovery.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry.

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal.

  • Reductive amination. Wikipedia.

  • Purification methods for cystamine dihydrochloride after synthesis. Benchchem.

  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology.

Sources

Optimization

Troubleshooting poor solubility of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in DMSO

Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering poor solubility of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering poor solubility of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in dimethyl sulfoxide (DMSO). As a dihydrochloride salt, this compound possesses a high crystal lattice energy and specific solvation requirements that can make dissolution in aprotic solvents like DMSO challenging. This document offers a structured, question-and-answer-based approach to systematically troubleshoot and resolve these solubility issues, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in DMSO. Is this expected?

Yes, this is a common challenge. The difficulty arises from the fundamental chemistry of the solute and the solvent.

  • Solute Chemistry : N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is a salt with two protonated amine centers and two chloride counter-ions. This structure results in strong ionic bonds within the crystal lattice. Significant energy, known as the crystal lattice energy, is required to break these bonds.[1]

  • Solvent Chemistry : DMSO is a polar aprotic solvent. It is highly effective at solvating the cationic (protonated amine) portion of the molecule. However, it is less effective at solvating small, hard anions like chloride (Cl⁻) compared to protic solvents (e.g., water, ethanol).

  • The Mismatch : For dissolution to occur, the energy released from the solvation of ions must be sufficient to overcome the crystal lattice energy.[1] The poor solvation of the chloride anions in DMSO is often the primary bottleneck, leading to low solubility.

Q2: The datasheet for my compound doesn't list a specific solubility in DMSO. What should I do?

It is not uncommon for datasheets of specialized reagents to lack comprehensive solubility data across all possible solvents. The absence of this information suggests that solubility may be limited or highly variable. The best course of action is to perform a systematic solubility determination, starting with a small amount of your compound. This guide provides protocols to help you experimentally determine the practical solubility limit under various conditions.

Q3: Can I heat the solution to improve solubility? What are the risks?

Gentle heating is a standard and often effective method to increase the solubility of many compounds.[2][3]

  • Why it Works : Increasing the temperature provides the necessary thermal energy to help overcome the crystal lattice energy of the salt, promoting dissolution.[4]

  • Recommended Procedure : Use a temperature-controlled water bath or heating block. Start at a modest temperature (e.g., 37-50°C) and monitor for dissolution.[2][3] Avoid aggressive or direct heating (e.g., hot plate with direct contact) as this can cause localized overheating and decomposition.

  • Potential Risks : The primary risk is thermal degradation of the compound. Although the C-N and C-C bonds in the molecule are generally stable, prolonged exposure to high temperatures can lead to decomposition, especially in the presence of trace impurities. Always check for any color change in the solution, which can be an indicator of degradation. It is advisable to prepare heated solutions fresh for each experiment.

Q4: Would sonicating the sample help?

Yes, sonication is another excellent physical method to aid dissolution.[2][3]

  • Mechanism of Action : A sonicator bath uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these tiny bubbles generates localized energy, which acts to break apart the solid particles of the solute, thereby increasing the surface area available for solvation.

  • Best Practice : Use a bath sonicator to ensure even energy distribution and avoid the intense, localized energy of a probe sonicator which could potentially degrade the compound. Sonicate in short bursts (e.g., 5-10 minutes) and allow the sample to cool to prevent overheating.

Q5: Is it advisable to use a co-solvent with DMSO? Which ones are recommended?

Using a co-solvent is a highly effective strategy, particularly when dealing with salts.[5][6]

  • The Rationale : The primary issue is the poor solvation of the chloride anion. Adding a small percentage of a polar protic solvent can dramatically improve this. These solvents have hydrogen atoms attached to electronegative atoms (like oxygen) and can form strong hydrogen bonds with the chloride ions, stabilizing them in solution.

  • Recommended Co-solvents :

    • Water (H₂O) : Even a small amount (1-5% v/v) can significantly enhance solubility. However, be mindful of the compatibility of water with your downstream application (e.g., some chemical reactions are water-sensitive).

    • Methanol (MeOH) or Ethanol (EtOH) : These are also excellent choices and may be more suitable for applications where water must be strictly avoided.

  • Important Consideration : The addition of a co-solvent will change the properties of your solvent system. Always include an identical DMSO/co-solvent mixture in your vehicle control experiments to account for any effects of the solvent system itself.[3]

Systematic Troubleshooting Workflow

If you are facing solubility issues, follow this logical progression to identify the optimal dissolution conditions for your specific experimental needs.

G start Start: Poor Solubility Observed protocol1 Protocol 1: Standard Dissolution Attempt dissolution in 100% DMSO at Room Temp. with vortexing. start->protocol1 check1 Is it fully dissolved? protocol1->check1 protocol2 Protocol 2: Physical Methods Apply gentle heating (37-50°C) and/or sonication. check1->protocol2 No success Success: Solution Prepared | Proceed with Experiment (Use appropriate vehicle control) check1->success Yes check2 Is it fully dissolved? protocol2->check2 protocol3 Protocol 3: Co-Solvent Screening Test addition of 1-10% (v/v) of a polar protic co-solvent (e.g., H₂O, MeOH). check2->protocol3 No check2->success Yes check3 Is it fully dissolved? protocol3->check3 check3->success Yes fail Re-evaluate: Solubility Limit Reached | Consider alternative solvent or compound formulation. check3->fail No

Sources

Troubleshooting

Preventing thermal degradation of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride during reactions

Welcome to the technical support guide for N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (CAS 1956306-39-0). This resource is designed for researchers, chemists, and drug development professionals to address challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (CAS 1956306-39-0). This resource is designed for researchers, chemists, and drug development professionals to address challenges related to the thermal stability of this reagent. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure the integrity of your reactions and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What is N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride and what are its key properties?

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is a diamine salt.[1] The free base form has a molecular formula of C₇H₁₈N₂.[2] As a dihydrochloride salt, it exhibits increased stability and is typically a crystalline solid, which simplifies handling and storage compared to the often-hygroscopic free amine. However, being a salt, it requires careful consideration of its solubility and the need for a base to liberate the reactive free diamine in most organic reactions. The presence of two amine groups—one tertiary and one primary—makes it a versatile building block in synthetic chemistry.[3]

Q2: What is "thermal degradation" and why is it a particular concern for this diamine salt?

Thermal degradation refers to the breakdown of a molecule at elevated temperatures. For diamines, this process can be complex. Studies on similar aqueous diamines show that degradation can proceed through pathways involving the formation of a carbamate, followed by intermolecular cyclization to create derivatives like imidazolidinones, or through nucleophilic attack by another amine to form ureas.[4][5][6] This is a critical concern because:

  • Loss of Yield: The active reagent is consumed, leading to lower yields of the desired product.

  • Formation of Impurities: Degradation byproducts can complicate purification and may introduce unwanted toxicological profiles in drug development.

  • Reaction Failure: Complete or significant degradation can lead to total reaction failure.

While specific thermal decomposition data for N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is not widely published, many amine compounds can react exothermically with certain solvents like dichloromethane, even at moderate temperatures, posing a significant safety risk.[7][8]

Q3: What are the common visual or analytical signs of thermal degradation?

Observing your reaction closely can provide the first clues of thermal degradation.

  • Visual Cues:

    • Discoloration: A change in the reaction mixture to yellow, brown, or black is a common indicator of degradation and the formation of polymeric or oxidized byproducts.

    • Gas Evolution: Unexplained bubbling or pressure buildup in a sealed vessel can indicate the formation of gaseous decomposition products.

    • Precipitate Formation: The appearance of unexpected solids could signal the formation of insoluble degradation products.

  • Analytical Cues:

    • TLC/LC Analysis: The appearance of new, unexpected spots or peaks. A diminishing spot/peak for the starting material that doesn't correlate with product formation is a key red flag.

    • GC-MS Analysis: The detection of fragments or new compounds with masses corresponding to predicted degradation products (e.g., cyclic ureas).[9][10]

    • Inconsistent Yields: High variability in yield between seemingly identical reaction batches often points to an uncontrolled variable, with temperature being a primary suspect.

Troubleshooting Guide: Low Yields and Impurity Formation

This guide provides a systematic approach to diagnosing and resolving issues related to the thermal instability of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

Problem: My reaction is suffering from low yield and the formation of multiple, unidentifiable side products.

This is the most common symptom of thermal degradation. Follow this troubleshooting workflow to isolate and solve the problem.

Troubleshooting Workflow

G start Problem: Low Yield / Unexpected Side Products check_temp Step 1: Review Reaction Temperature - Was the set temperature exceeded? - Are there localized hotspots? start->check_temp check_time Step 2: Evaluate Reaction Time - Is the reaction running longer than necessary? check_temp->check_time No sol_temp Action: Reduce Temperature - Lower reaction temp by 10-20°C. - Improve stirring. - Use an oil bath for uniform heating. check_temp->sol_temp Yes check_reagents Step 3: Assess Reagent & Solvent Purity - Is the diamine old or improperly stored? - Are there reactive impurities in the solvent? check_time->check_reagents No sol_time Action: Optimize Reaction Time - Run a time-course study (TLC/LC). - Quench reaction upon completion. check_time->sol_time Yes check_atm Step 4: Verify Atmosphere Control - Was an inert atmosphere (N2/Ar) used? check_reagents->check_atm No sol_reagents Action: Use High-Purity Materials - Use a fresh bottle of the diamine. - Use anhydrous, peroxide-free solvents. check_reagents->sol_reagents Yes sol_atm Action: Implement Inert Atmosphere - Degas solvent. - Maintain reaction under N2 or Argon. check_atm->sol_atm Yes verify Verify Fix with Small-Scale Test Reaction & Analytical Monitoring (TLC/LC/GC) check_atm->verify No sol_temp->verify sol_time->verify sol_reagents->verify sol_atm->verify G A Diamine Dihydrochloride R-NH2·HCl & R'-N(Me)2·HCl B Free Diamine R-NH2 & R'-N(Me)2 (Base added) A->B Deprotonation C Carbamate Intermediate (via reaction with CO2/carbonyl source) B->C + Heat, CO2 D Pathway 1: Intramolecular Cyclization (Loss of H2O) C->D Heat F Pathway 2: Intermolecular Reaction (Nucleophilic attack by another diamine) C->F + Free Diamine, Heat E Cyclic Urea / Imidazolidinone Derivative D->E H Further Degradation / Polymerization E->H G Diamine Urea Adduct F->G G->H

Caption: Plausible thermal degradation pathways for the free diamine.

References

  • Tokyo Chemical Industry. (2025, June 12). SAFETY DATA SHEET: N,N-Dimethyl-1,3-propanediamine.
  • ChemScene. 933738-55-7 | N1,N1,3-Trimethylbutane-1,3-diamine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Environmental Health and Safety Division. III Analytical Methods.
  • NIOSH. (1994, August 15). Method 2010: Aliphatic Amines.
  • Chemical Substance Information. N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: N,N,N',N'-Tetramethyl-1,3-propanediamine.
  • Stoessel, F. (2010). Thermal Stability of Amine Compounds and Dichloromethane. AIDIC Conference Series.
  • Li, H., et al. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI.
  • Tintoll. (2024, June 12). HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer.
  • Voice, A. K., et al. (2013). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky Knowledge.
  • Google Patents. US20070072964A1 - Hindered amine light stabilizer, methods of making, and compositions.
  • ResearchGate. (2010). Thermal Stability of Amine Compounds and Dichloromethane | Request PDF.
  • ChemPoint. LOWILITE™ Hindered Amine Light Stabilizers, Product Article.
  • Benchchem. (2025). Unveiling 3-Methylbutane-1,3-diamine: A Technical Guide to its Synthesis and Applications.
  • ChemicalBook. N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE | 933738-55-7.
  • Wikipedia. Hindered amine light stabilizers.
  • Greenchemicals. HALS: Superior light stabilization solutions.
  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET: Putrescine dihydrochloride.
  • ResearchGate. (2025, September). Proposed thermal degradation pathway of 1,3-Diaminopropane (1,3-DAP).
  • Voice, A. K., et al. (2025, October 30). Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents (PDF).
  • Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin.
  • Agency for Toxic Substances and Disease Registry (ATSDR). 7. ANALYTICAL METHODS.
  • Zhang, K., et al. (2016). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. PMC.

Sources

Optimization

Technical Support Center: Optimizing Amidation of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride

Welcome to the technical support center for the amidation of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are wor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the amidation of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. The unique structure of this diamine, featuring a sterically hindered primary amine on a tertiary carbon, presents specific difficulties that standard amidation protocols may not overcome.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, optimized protocols to help you achieve high yields and purity in your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my amidation reaction with N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride resulting in low to no yield?

This is the most common issue and typically stems from two primary factors inherent to the substrate:

  • Extreme Steric Hindrance: The target primary amine is attached to a tertiary carbon atom. This bulky environment significantly slows the rate of nucleophilic attack on the activated carboxylic acid, often preventing the reaction from proceeding with standard coupling agents.[1][2]

  • Dihydrochloride Salt Form: The starting material is a salt, meaning both the primary and tertiary amines are protonated. The primary amine is unreactive in its ammonium salt form. A sufficient amount of base is required to neutralize both HCl molecules and liberate the free, nucleophilic primary amine.

Q2: What are the most effective coupling reagents for such a sterically hindered amine?

Standard carbodiimide reagents like EDC and DCC are often insufficient for these demanding couplings as the O-acylisourea intermediate they form is not reactive enough to overcome the steric barrier.[3][4] More potent activating reagents are necessary.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly recommended. HATU, for instance, reacts with the carboxylic acid to form a highly reactive OAt-ester intermediate, which is more effective at acylating hindered amines.[5][6]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also excellent choices for difficult couplings. PyBOP and its aza-derivative PyAOP are known to facilitate amide bond formation in sterically congested environments with reduced risk of side reactions.

Q3: How much base should I use, and what type is best?

The choice and amount of base are critical for success.

  • Stoichiometry: You must use a minimum of two equivalents of base to neutralize the dihydrochloride salt. It is common practice to use a slight excess (2.2 to 3.0 equivalents) to ensure the primary amine remains deprotonated and to neutralize any acidic species generated during the reaction.

  • Base Type: A non-nucleophilic, sterically hindered base is essential to prevent it from competing with the primary amine in attacking the activated carboxylic acid. The most common and effective choices are Diisopropylethylamine (DIPEA) or 2,4,6-Collidine .[3] Avoid using bases like triethylamine (TEA) if possible, as it is less hindered and can sometimes lead to side reactions.

Q4: What are the most common side reactions, and how can they be minimized?

Even with optimized conditions, side reactions can occur. Understanding them is key to prevention.

  • N-Acylurea Formation: This is a classic side reaction when using carbodiimide reagents (EDC, DCC). The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea.[7][8] To prevent this, always use a carbodiimide in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or, more preferably, OxymaPure® (Ethyl cyano(hydroxyimino)acetate) . These additives trap the O-acylisourea to form a more stable active ester that is less prone to rearrangement but still reactive enough to acylate the amine.[8]

  • Racemization: If your carboxylic acid has a chiral center (e.g., an N-protected amino acid), there is a risk of epimerization during activation. Using additives like HOBt or Oxyma significantly suppresses this side reaction.[9] Furthermore, uronium/aminium reagents like HATU are known to result in low levels of racemization.[6] Running the reaction at lower temperatures (0 °C to room temperature) also helps maintain stereochemical integrity.

Q5: What is the best solvent for this amidation reaction?

The solvent must fully dissolve all reactants and facilitate the reaction.

  • Recommended Solvents: Anhydrous polar aprotic solvents are the best choice. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent due to their high polarity and solvating power.[3][4] Dichloromethane (DCM) can also be used, but solubility may be an issue for some starting materials.

  • Anhydrous Conditions: It is critical to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Water can hydrolyze the activated carboxylic acid intermediate, regenerating the starting acid and deactivating the coupling reagent.[10][11]

  • Greener Alternatives: For sustainability-focused labs, solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Dimethyl Carbonate (DMC) have been shown to be effective replacements for DMF and DCM in many amidation reactions.[12][13]

Troubleshooting Guide

Use the following chart to diagnose and solve common problems encountered during the amidation of N1,N1,3-Trimethylbutane-1,3-diamine.

Problem Possible Cause Recommended Solution
Low to No Product Yield 1. Ineffective Coupling Reagent: The activating agent is not potent enough to overcome the steric hindrance of the primary amine.Switch to a high-potency uronium/aminium salt (e.g., HATU , HCTU) or a phosphonium salt (e.g., PyBOP ).[3][4] See Table 1 for a comparison.
2. Insufficient Base: The primary amine is not fully deprotonated from its hydrochloride salt form and is therefore not nucleophilic.Ensure a minimum of 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA , collidine) are used. Consider using 2.2-3.0 equivalents.
3. Suboptimal Reaction Conditions: The reaction is too slow due to steric hindrance and has not reached completion.- Increase reaction time (e.g., to 12-24 hours).[3]- Pre-activate the carboxylic acid with the coupling reagent and base for 5-10 minutes before adding the diamine.[3][14]- Consider gentle heating (40-50 °C), but monitor closely for potential side reactions or epimerization.
Complex Reaction Mixture / Difficult Purification 1. N-Acylurea Byproduct: Rearrangement of the O-acylisourea intermediate when using a carbodiimide (e.g., EDC).Add an auxiliary nucleophile like Oxyma or HOBt (1.1 eq) along with EDC to suppress the rearrangement.[8][11] Alternatively, switch to a non-carbodiimide reagent like HATU.
2. Unreacted Starting Materials: Incomplete reaction due to suboptimal conditions or stoichiometry.Re-evaluate the coupling reagent and conditions as per the "Low Yield" section. A slight excess (1.1 eq) of the carboxylic acid and coupling reagent may drive the reaction to completion.
Product is Lost During Aqueous Workup 1. Product Solubility: The resulting amide product may have some solubility in the aqueous phase, especially if the acyl chain is short or contains polar groups.- Ensure the pH of the aqueous layer is adjusted to be basic (>8) before extraction to keep the tertiary amine deprotonated and less water-soluble.- Perform multiple extractions (3-4 times) with the organic solvent (e.g., EtOAc, DCM).- Use a brine wash as the final step to remove dissolved water and salt out the organic product.[11][15]

Data & Visualizations

Diagram 1: Troubleshooting Workflow for Low-Yield Amidations

G start Low / No Yield reagent_check Is the coupling reagent potent enough? (e.g., HATU, PyBOP) start->reagent_check base_check Is base stoichiometry sufficient? (>= 2 eq. DIPEA) reagent_check->base_check Yes upgrade_reagent ACTION: Switch to HATU or PyBOP reagent_check->upgrade_reagent No condition_check Are reaction conditions optimal? base_check->condition_check Yes increase_base ACTION: Increase base to 2.2-3.0 eq. base_check->increase_base No optimize_conditions ACTION: - Increase reaction time (12-24h) - Pre-activate carboxylic acid - Consider gentle heating (40°C) condition_check->optimize_conditions No success Improved Yield condition_check->success Yes upgrade_reagent->base_check increase_base->condition_check optimize_conditions->success

Caption: A step-by-step workflow for diagnosing and resolving low-yield amidation reactions.

Table 1: Comparison of Common Coupling Reagents
Reagent TypeAcronymStrengthsWeaknesses for Hindered Amines
Carbodiimide EDC, DCCCost-effective, common.[6]Low reactivity, requires an additive (HOBt, Oxyma) to prevent N-acylurea formation and is often ineffective for sterically demanding couplings.[3]
Uronium/Aminium HATU , HBTUVery high reactivity , fast reaction rates, low racemization.[6] Highly effective for hindered substrates.Higher cost, can form guanidinium byproducts if amine is added first.
Phosphonium PyBOP , PyAOPVery high reactivity , stable, excellent for hindered couplings and peptide cyclization.Higher cost, generates phosphine oxide byproducts.
Other T3P®Effective for difficult couplings, byproduct is water-soluble.Often requires higher temperatures.
Diagram 2: Generalized Amidation Mechanism via Activated Ester

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Carboxylic Acid) ActivatedEster [R-CO-OAt]* (Highly Reactive Intermediate) RCOOH->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Amine R'-NH₂ (Sterically Hindered Amine) ActivatedEster->Amine Slow due to steric hindrance Amide R-CO-NH-R' (Desired Amide) Amine->Amide

Caption: The two-stage process of amide formation using a potent coupling reagent.

Optimized Experimental Protocols

Safety Note: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents in a well-ventilated fume hood.

Protocol 1: High-Yield Amidation using HATU (Recommended)

This protocol utilizes a powerful uronium salt to maximize the yield with the sterically hindered diamine.

Materials:

  • Carboxylic Acid (1.0 eq)

  • N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to make a ~0.2 M solution).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise to the mixture. Stir for 10 minutes at 0 °C. This "pre-activates" the carboxylic acid, forming the reactive OAt-ester.[5]

  • Amine Addition: In a separate vial, dissolve N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir under a nitrogen atmosphere for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent (typically the carboxylic acid).

  • Workup: Proceed to Protocol 3 for the aqueous workup and purification.

Protocol 2: Standard Aqueous Workup and Purification

This procedure is designed to effectively remove unreacted reagents and byproducts.[11][15]

Procedure:

  • Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (approx. 5-10 times the reaction volume).

  • Extraction: Extract the aqueous mixture with an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 20 mL). Combine the organic layers.

  • Acid Wash: Wash the combined organic layers with a dilute acid (e.g., 5% citric acid solution or 1M HCl) to remove excess DIPEA and any unreacted diamine.

  • Base Wash: Wash the organic layer with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid and HOBt/Oxyma if used.

  • Brine Wash: Finally, wash the organic layer with a saturated NaCl solution (brine) to remove the majority of dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to obtain the pure amide product.

References

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed Central. [Link]

  • Carbodiimide. Wikipedia. [Link]

  • Carbodiimides and Additives. Aapptec Peptides. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Royal Society of Chemistry. [Link]

  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Publications. [Link]

  • pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Royal Society of Chemistry. [Link]

  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Royal Society of Chemistry. [Link]

  • Effect of 'pH' on the Rate of Asparagine Deamidation in Polymeric Formulations. PubMed. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). National Science Foundation. [Link]

  • Amide Workup. Biofilm Inhibitor Synthesis Documentation. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • pH of the reaction of acid anhydrides with amine groups to form amide bonds? ResearchGate. [Link]

  • Effects of pH on amidase activity (a) and stability (b). ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. [Link]

  • (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. ResearchGate. [Link]

  • Amide Reaction Guides. OrgoSolver. [Link]

  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Royal Society of Chemistry. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride — Chemical Substance Information. ECHA. [Link]

  • The synthesis of sterically hindered amides. PubMed. [Link]

  • Amine/Amide + Water Reaction Help. Reddit. [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride for Researchers

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, with a specific focus on its moisture sensitivity. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of your research outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties and handling of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

Q1: What does it mean that N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[1] For N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, this means the compound will readily take up water from the air, which can lead to several issues:

  • Inaccurate Measurements: The absorbed water adds to the weight of the compound, leading to errors in concentration calculations.

  • Physical Alterations: The compound can transform from a powder into a clumpy or caked solid, making it difficult to handle and dispense accurately.[1]

  • Chemical Degradation: The presence of water can compromise the stability of the compound, potentially leading to degradation and the formation of impurities.[2]

Q2: What are the ideal storage conditions for N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride to prevent moisture absorption?

A2: To maintain the integrity of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, it is crucial to store it under the following conditions:

  • Airtight Containers: The primary defense against atmospheric moisture is a well-sealed container.[1]

  • Desiccators: For enhanced protection, especially after the primary container has been opened, storage in a desiccator with a drying agent like silica gel is highly recommended.[3][4]

  • Inert Atmosphere: For highly sensitive applications, storing the compound under an inert gas such as nitrogen or argon will provide the best possible protection against moisture and oxidation.[3][5]

  • Controlled Temperature: Storing the compound in a cool and dry place will further minimize moisture exposure and slow down potential degradation.[1][2] Some suppliers may recommend refrigeration (4°C) and protection from light.[6]

Q3: How can I tell if my N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride has been compromised by moisture?

A3: Visual inspection is the first step in assessing the quality of your reagent. Signs of moisture contamination include:

  • Clumping or Caking: The powder will no longer be free-flowing and may form solid chunks.[7]

  • Change in Appearance: The compound may appear wet or have a different texture than a fresh, unopened sample.[7]

If you observe these changes, it is best to use a fresh, unopened container for sensitive experiments to ensure the accuracy and reproducibility of your results.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to resolving common problems encountered when using N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

  • Potential Cause: A primary reason for a lack of reproducibility is the use of a reagent that has been compromised by moisture. Each time the container is opened, it is exposed to the atmosphere, and the compound can absorb more water. This leads to a different effective concentration in each experiment.

  • Troubleshooting Workflow:

A troubleshooting workflow for inconsistent experimental outcomes.

Issue 2: Incomplete Reactions or Lower Than Expected Yields

  • Potential Cause: If your N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride has absorbed a significant amount of water, the actual amount of the active compound you are weighing out is less than you have calculated. This can lead to it being the limiting reagent, resulting in an incomplete reaction.

  • Solution:

    • Always use a fresh, unopened container of the reagent for critical reactions.

    • If you must use a previously opened container, consider drying a small amount under a high vacuum before use, provided this will not degrade the compound.[8]

    • For best practices, aliquot the reagent into smaller, single-use vials upon first opening the main container to minimize atmospheric exposure.[7]

Issue 3: Formation of Unexpected Byproducts

  • Potential Cause: The presence of water can introduce unwanted side reactions, leading to the formation of impurities that can complicate your analysis and purification steps. Water itself can act as a reactant or a catalyst in certain chemical transformations.[9]

  • Preventative Measures:

    • Strictly adhere to anhydrous reaction conditions.

    • Use dry solvents and glassware.

    • Handle N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride under an inert atmosphere to prevent moisture contamination.

Part 3: Recommended Protocols for Handling and Storage

To ensure the long-term stability and reliability of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, a systematic approach to handling and storage is essential.

Quantitative Data Summary: Storage Recommendations
ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Nitrogen/Argon) or DesiccatorMinimizes exposure to atmospheric moisture.[1][3]
Temperature Cool, dry place; or as specified by the supplier (e.g., 4°C)Reduces the rate of potential chemical degradation.[1][6]
Container Tightly sealed, airtightPrevents ingress of moisture from the air.[1]
Experimental Protocol: Aliquoting for Long-Term Storage

This protocol minimizes the risk of contaminating your entire stock of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

  • Preparation: Before opening the main container for the first time, allow it to equilibrate to room temperature inside a desiccator to prevent condensation.

  • Inert Environment: Perform the following steps inside a glovebox or under a steady stream of an inert gas like nitrogen or argon.

  • Dispensing: Open the main container and quickly dispense the desired amounts into smaller, pre-labeled, airtight vials.

  • Sealing: Tightly seal each aliquot vial. Consider using vials with screw caps and PTFE liners for a secure seal.

  • Storage: Place the sealed aliquots and the main container back into a desiccator for storage under the recommended temperature conditions.

Logical Relationship Diagram: Best Practices for Use

G cluster_storage Storage cluster_handling Handling cluster_use Experimental Use storage_start Store in a cool, dry place desiccator Use a desiccator storage_start->desiccator handling_start Equilibrate to room temp before opening storage_start->handling_start inert_gas Store under inert gas (optional, for high sensitivity) desiccator->inert_gas glovebox Weigh inside a glovebox or under inert gas handling_start->glovebox use_start Use dry solvents and glassware handling_start->use_start quick_weigh Minimize time container is open glovebox->quick_weigh fresh_aliquot Preferably use a fresh aliquot use_start->fresh_aliquot

A diagram illustrating the logical flow of best practices from storage to experimental use.

References

  • Cooptek. (2026, March 1). Best practice for component storage: Understanding moisture sensitivity levels (MSL) and how to manage them. Retrieved from [Link]

  • Dycem. (2024, March 14). Controlling Cross-Contamination in Research Facilities. Retrieved from [Link]

  • ichome.com. (2025, July 18). Best Practices for Electronic Component Storage Moisture Protection and Oxidation Prevention. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • International Enviroguard. (2025, July 18). Safety and Handling Measures for Expired Reagents. Retrieved from [Link]

  • JYPCBA. (2024, November 25). Proper Storage and Handling of Moisture Sensitive Devices (MSDs). Retrieved from [Link]

  • LabManager. (2018, December 10). How Water Contaminants Impact Lab Analyses. Retrieved from [Link]

  • Southern States Packaging Company. (2021, November 17). 5 Ways to Protect Sensitive Products from Moisture when using an FIBC Bulk Bag. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Store Reagents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride

Welcome to the technical support center for N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issue...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the reactivity of this reagent in organic synthesis. The dihydrochloride salt form offers stability and ease of handling, but its successful application hinges on the effective in-situ generation of the reactive free diamine. This resource provides a structured, question-and-answer-based approach to troubleshoot and optimize your reactions.

Core Concept: The Challenge of the Dihydrochloride Salt

The primary reason for the low reactivity of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is that the amine functionalities are protonated, rendering them non-nucleophilic.[1] For the diamine to participate in reactions such as amide bond formation, imine synthesis, or as a ligand, it must be deprotonated to its free base form. Therefore, the majority of troubleshooting efforts will focus on ensuring complete and efficient in-situ neutralization.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride failing or showing low yield?

A1: The most common culprit is incomplete deprotonation of the diamine hydrochloride salt. The protonated amine is not nucleophilic and will not react with electrophiles.[1] Other potential issues include poor solubility of the salt in your reaction solvent, steric hindrance, or suboptimal reaction conditions.

Q2: How many equivalents of base should I use?

A2: You must use at least two equivalents of a suitable base to neutralize the two hydrochloride salts and liberate the free diamine. It is often beneficial to use a slight excess (e.g., 2.1-2.5 equivalents) to drive the equilibrium towards the free diamine. In some cases, such as peptide couplings, up to 3-4 equivalents of a non-nucleophilic base may be employed to also neutralize any acid byproducts from the coupling reagents.[2]

Q3: What is the best type of base to use?

A3: A non-nucleophilic organic base is generally preferred to avoid competition with your desired reaction. Sterically hindered tertiary amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. Inorganic bases such as potassium carbonate or sodium carbonate can also be used, but their solubility in organic solvents can be a limiting factor.[3]

Q4: How do I know if the diamine dihydrochloride is soluble in my chosen solvent?

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues with your reaction.

Problem 1: No or Low Product Formation

If you are observing little to no conversion of your starting materials, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Low Reactivity start Low/No Product Formation check_base Step 1: Verify Base Stoichiometry (>= 2 eq. of base used?) start->check_base check_base->check_base check_pka Step 2: Assess Base Strength (pKa of conjugate acid > pKa of diamine?) check_base->check_pka Yes check_pka->check_pka check_solubility Step 3: Evaluate Solubility (Is the diamine salt soluble in the solvent?) check_pka->check_solubility Yes check_solubility->check_solubility check_conditions Step 4: Optimize Reaction Conditions (Temperature, Concentration, Time) check_solubility->check_conditions Yes success Successful Reaction check_conditions->success G cluster_1 Purification Workflow start Reaction Mixture with Product and Amine Salt check_solubility Is product soluble in a water-immiscible solvent? start->check_solubility aqueous_workup Perform Aqueous Workup (Wash with H₂O or aq. base) check_solubility->aqueous_workup Yes check_salt_solubility Is the amine salt insoluble in the reaction solvent? check_solubility->check_salt_solubility No purified_product Purified Product aqueous_workup->purified_product direct_filtration Filter the reaction mixture check_salt_solubility->direct_filtration Yes solvent_swap Solvent Swap & Filtration check_salt_solubility->solvent_swap No direct_filtration->purified_product solvent_swap->purified_product

Caption: Decision tree for purification strategy.

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride
  • To a small vial, add approximately 10 mg of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

  • Add 0.5 mL of the desired organic solvent (e.g., DCM, THF, Acetonitrile, DMF, DMSO).

  • Vortex the mixture at room temperature for 1-2 minutes.

  • Visually inspect for undissolved solids. If the solid has dissolved, the salt is soluble at approximately 20 mg/mL.

  • If the solid has not fully dissolved, gently warm the mixture and observe if solubility increases. Note any changes upon cooling back to room temperature.

Protocol 2: In-situ Neutralization for Amide Coupling

This protocol provides a general starting point for an amide coupling reaction.

  • To a solution of your carboxylic acid (1.0 eq.) and the chosen coupling reagent (e.g., HATU, 1.05 eq.) in an anhydrous aprotic solvent (e.g., DMF), add N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (1.0 eq.).

  • Add a non-nucleophilic base such as DIPEA (2.5 - 3.0 eq.) to the reaction mixture. [2]3. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, proceed with a suitable workup and purification method as outlined in the "Side Reactions and Impurities" section.

References

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC. Available at: [Link]

  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. Available at: [Link]

  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Publications. Available at: [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. Available at: [Link]

  • N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride — Chemical Substance Information. ECHA. Available at: [Link]

  • The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]

  • Hydrochloride salt of amine. Reddit. Available at: [Link]

  • Comparison of experimental and calculated pKa values for polyamines (at 298K). ResearchGate. Available at: [Link]

  • How do you determine if a base will deprotonate an acid in problems like these?? Reddit. Available at: [Link]

  • N1, N1, 3-Trimethylbutane-1, 3-diamine, min 97%, 250 mg. Lab Supplies. Available at: [Link]

  • Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. Chemistry Stack Exchange. Available at: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

  • Technique for recycling triethylamine from hydrochloric acid triethylamine water solution. Google Patents.
  • Solubility of Organic Compounds. University of Toronto Scarborough. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

  • Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. Available at: [Link]

  • Technique for recycling triethylamine from hydrochloric acid triethylamine water solution. Patsnap. Available at: [Link]

  • Solubility. University of Toronto Scarborough. Available at: [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides …. ResearchGate. Available at: [Link]

  • Experiment 13 – Properties of Amines and Amides. Moorpark College. Available at: [Link]

  • In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Academia.edu. Available at: [Link]

  • Effect of steric hindrance on kinetic and equilibrium data for substitution reactions of diaqua(N-substituted ethylenediamine)palladium(II) with chloride in aqueous solution. Academia.edu. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ACS Publications. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. RSC Publishing. Available at: [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Available at: [Link]

  • Theoretical Investigation of Steric Effect Influence on Reactivity of Substituted Butadienes With Bromocyclobutenone. PubMed. Available at: [Link]

  • How can I neutralize aminehydrochlorides? ResearchGate. Available at: [Link]

  • 23.3: Reactions of amines. Chemistry LibreTexts. Available at: [Link]

  • Reactions of Amines. Jasperse. Available at: [Link]

  • Reaction of NH3, primary and secondary amines with acid chlorides and anhydrides. Stack Exchange. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride Purification and Recrystallization

Welcome to the technical support center for the purification and recrystallization of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (CAS 1956306-39-0).[1][2][3] This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification and recrystallization of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (CAS 1956306-39-0).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for obtaining this compound in high purity.

The diamine structure is a crucial building block in the synthesis of various compounds, making its purity paramount for successful downstream applications.[4] This guide will explain the "why" behind the "how" of the purification process, ensuring you have a robust and reproducible methodology.

Troubleshooting Guide

This section addresses common issues encountered during the purification and recrystallization of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing. The melting point of the compound is lower than the temperature at which the solution becomes saturated.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a previously obtained pure crystal can also induce proper crystallization.
Low or no crystal formation upon cooling. The compound may be too soluble in the chosen solvent, even at low temperatures. The solution may be too dilute.If the compound is too soluble, a different solvent or a mixed-solvent system may be necessary. If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.
Crystals are colored or appear impure. Colored impurities may be present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[6]
Poor recovery of the purified product. Too much solvent was used, leading to significant loss of the compound in the mother liquor. The crystals were washed with a solvent that was not ice-cold.Use the minimum amount of hot solvent necessary to dissolve the crude product.[7] Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the purified product.[5]
Difficulty filtering the hot solution. Premature crystallization is occurring on the filter paper or in the funnel stem.Use a heated filtration setup (e.g., a heated funnel). Pre-heat the funnel and receiving flask with hot solvent before filtration.[6] Adding a small excess of hot solvent before filtration can also help prevent premature crystallization.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[8] For diamine dihydrochlorides, which are salts, polar protic solvents like ethanol or methanol, or a mixed solvent system such as ethanol/water or isopropanol/water, are often good starting points. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific sample.[6]

Q2: How can I determine the purity of my recrystallized N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride?

A2: Several analytical techniques can be employed to assess purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for quantitative purity analysis.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and identify impurities.[10][11] Melting point determination is also a useful indicator of purity; a sharp melting range close to the literature value suggests high purity.

Q3: My compound is hygroscopic. Are there any special handling considerations?

A3: Yes, hygroscopic compounds readily absorb moisture from the atmosphere. It is crucial to handle the material in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon). Store the purified compound in a tightly sealed container with a desiccant.

Q4: What are the common impurities in the synthesis of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride?

A4: Impurities can arise from starting materials, side reactions, or subsequent degradation.[12] Common impurities in diamine syntheses can include unreacted starting materials, partially alkylated intermediates, and byproducts from elimination reactions. Characterization techniques like NMR and MS are essential for identifying these impurities.[10]

Q5: Can I reuse the mother liquor to recover more product?

A5: Yes, it is often possible to obtain a second crop of crystals from the mother liquor.[6] This can be achieved by evaporating some of the solvent to concentrate the solution and then repeating the cooling and filtration process. However, be aware that the second crop of crystals may be less pure than the first.

Experimental Protocol: Recrystallization of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride

This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the purity of the starting material and the scale of the recrystallization.

Step 1: Solvent Selection

  • Place a small amount of the crude N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof) to each tube at room temperature to assess solubility.

  • Heat the tubes that did not dissolve at room temperature to determine if the compound is soluble in the hot solvent.

  • The ideal solvent will dissolve the compound when hot but not at room temperature.[6]

Step 2: Dissolution

  • Place the crude N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate.[8]

  • Continue adding the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[7]

Step 3: Decolorization (if necessary)

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Swirl the flask and gently reheat for a few minutes.

Step 4: Hot Gravity Filtration

  • Set up a gravity filtration apparatus with fluted filter paper.

  • Preheat the funnel and receiving flask with a small amount of hot solvent.[6]

  • Pour the hot solution through the filter paper to remove any insoluble impurities or activated charcoal.[5]

Step 5: Crystallization

  • Allow the hot, clear filtrate to cool slowly to room temperature.[5] Slow cooling promotes the formation of larger, purer crystals.[8]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[6][8]

Step 6: Crystal Collection and Washing

  • Collect the crystals by vacuum filtration using a Buchner funnel.[5][6]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5][6]

Step 7: Drying

  • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.

  • Transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven or desiccator.[8]

Step 8: Purity Assessment

  • Determine the melting point of the purified crystals and compare it to the literature value.

  • Analyze the purity using appropriate analytical techniques such as HPLC, GC-MS, or NMR.[9][11][13]

Purification and Recrystallization Workflow

Purification_Workflow Crude_Product Crude N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride Dissolution Dissolve in Minimum Hot Solvent Crude_Product->Dissolution Decolorization Add Activated Charcoal (Optional) Dissolution->Decolorization If colored Hot_Filtration Hot Gravity Filtration Dissolution->Hot_Filtration If not colored Decolorization->Hot_Filtration Crystallization Slow Cooling & Ice Bath Hot_Filtration->Crystallization Impurities Insoluble Impurities & Charcoal Hot_Filtration->Impurities Removed Vacuum_Filtration Vacuum Filtration & Cold Solvent Wash Crystallization->Vacuum_Filtration Drying Drying Vacuum_Filtration->Drying Mother_Liquor Mother Liquor (Soluble Impurities) Vacuum_Filtration->Mother_Liquor Removed Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: Workflow for the purification of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

References

  • N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride — Chemical Substance Information. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization method. (n.d.).
  • Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. (n.d.).
  • CAS 933738-55-7 N1,N1,3-Trimethylbutane-1,3-diamine. (n.d.).
  • N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE — Chemical Substance Information. (n.d.).
  • Recrystallization. (2023, January 29).
  • N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride. (n.d.).
  • Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. (n.d.).
  • N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE. (n.d.).
  • Recrystallization. (2010, February 4).
  • N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride. (n.d.).
  • (1s,3r)-N1,N1,3-trimethylcyclobutane-1,3-diamine dihydrochloride. (n.d.).
  • N1,N1,3-Trimethylbutane-1,3-diamine. (n.d.).
  • N1, N1, 3-Trimethylbutane-1, 3-diamine, min 97%, 250 mg. (n.d.).
  • N,N,N',N'-tetramethyl-1,3-butanediamine. (n.d.).
  • Cross-Validation of Analytical Methods for 1,3-Butanediamine Determination: A Comparative Guide. (n.d.).
  • Products for DNA Research - User Guide to Glen-Pak™ Purification. (n.d.).
  • N1,N1,3-Trimethylbutane-1,3-diamine. (n.d.).
  • Method for producing n,n'-diallyl-1,3-diaminopropane. (n.d.).
  • Diamine Synthesis via the Nitrogen-Directed Azidation of σ- and π-C-C Bonds. (2021, August 11).

Sources

Optimization

Optimizing HPLC mobile phase for N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride analysis

Technical Support Center: N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride A Senior Application Scientist's Guide to HPLC Mobile Phase Optimization Welcome to the technical support center for the analysis of N1,N1,3-T...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride

A Senior Application Scientist's Guide to HPLC Mobile Phase Optimization

Welcome to the technical support center for the analysis of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working to establish a robust and reliable HPLC method for this compound. As a diamine, this analyte presents unique challenges, primarily related to peak shape and retention in reversed-phase chromatography. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What makes the HPLC analysis of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride challenging?

A1: The primary challenge stems from its chemical structure. N1,N1,3-Trimethylbutane-1,3-diamine is a basic compound with two amine functional groups. In typical reversed-phase HPLC mobile phases (which are often acidic to neutral), these amine groups become protonated, carrying a positive charge. This leads to two main issues:

  • Strong Secondary Interactions: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface. These silanols are acidic and can deprotonate to form negatively charged sites (Si-O⁻). The positively charged diamine analyte can then interact strongly with these sites through electrostatic attraction. This secondary interaction mechanism is a major cause of significant peak tailing.[1][2]

  • Poor Retention: As a small, polar, and charged molecule, it may have low hydrophobicity, leading to poor retention on traditional C18 columns, often eluting near the void volume.

Q2: What are the recommended starting conditions for a reversed-phase HPLC method for this analyte?

A2: A successful method hinges on controlling the interactions between the analyte and the stationary phase. There are two primary strategies to start with: low pH ion suppression and ion-pairing.

ParameterStrategy 1: Low pH (Ion Suppression)Strategy 2: Ion-Pairing Chromatography
Column High-purity, end-capped C18 or C8Standard C18 or C8
Mobile Phase A 10-25 mM Phosphate or Formate Buffer5-10 mM Sodium 1-Heptanesulfonate in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
pH Adjust aqueous phase to pH 2.5 - 3.0Adjust aqueous phase to pH 2.5 - 3.5
Detector UV (low wavelength, e.g., 200-210 nm) or CAD/ELSD/MSUV (low wavelength, e.g., 200-210 nm) or CAD/ELSD
Temperature 30 - 40 °C30 - 40 °C

The low pH approach works by protonating the analyte while simultaneously suppressing the ionization of the column's silanol groups, thereby minimizing the problematic secondary interactions.[1][3] Ion-pairing introduces an agent that forms a neutral complex with the analyte, increasing its hydrophobicity and retention.[4][5]

Q3: Why is mobile phase pH so critical for this analysis?

A3: The pH of the mobile phase is arguably the most powerful tool for controlling the retention and peak shape of ionizable compounds like this diamine.[6]

  • At Low pH (e.g., pH < 4): The diamine is fully protonated (doubly charged). The surface of the silica stationary phase is mostly protonated (neutral), which reduces peak tailing caused by ionic interactions.[1]

  • At Mid-Range pH (e.g., pH 5-8): This range is often problematic. The analyte is still protonated, but the silanol groups on the column (pKa ~3.5-4.5) become increasingly deprotonated (negatively charged), maximizing the undesirable ionic interactions and leading to severe peak tailing.

  • At High pH (e.g., pH > 9, requires a pH-stable column): The diamine becomes neutral (un-ionized). This significantly increases its hydrophobicity, leading to longer retention on a reversed-phase column.[7] This can be an effective strategy but requires a specialized column that can withstand high pH conditions without dissolving.

Controlling the mobile phase pH with a buffer is essential for reproducibility. A small shift in pH near the pKa of the analyte or the silanols can cause large, unpredictable changes in retention time.[8]

Troubleshooting Guide

Problem: My peak is exhibiting severe tailing.

This is the most common issue for amine compounds. The following workflow can help diagnose and solve the problem.

G cluster_solutions Solutions for Chemical Tailing start Peak Tailing Observed inject_neutral Inject a neutral compound (e.g., Toluene, Uracil) start->inject_neutral neutral_tails Does the neutral compound tail? inject_neutral->neutral_tails physical_problem Physical Problem Detected: - Check for column void - Inspect fittings & tubing - Replace column frit neutral_tails->physical_problem  Yes chemical_problem Chemical Problem (Secondary Interactions) neutral_tails->chemical_problem No   solution1 Decrease Mobile Phase pH to 2.5-3.0 with buffer chemical_problem->solution1 solution2 Add an Ion-Pairing Reagent (e.g., 5-10 mM Heptanesulfonate) chemical_problem->solution2 solution3 Use a modern, high-purity, fully end-capped column chemical_problem->solution3 solution4 Consider a high-pH stable column and a basic mobile phase (pH > 9) chemical_problem->solution4

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Explanation:

  • Step 1: Differentiate Physical vs. Chemical Problems. Before adjusting the mobile phase, it's crucial to rule out physical issues in your HPLC system.[2] Inject a neutral, non-polar compound. Since neutral compounds do not engage in acid-base interactions with the column, any tailing observed points to a physical problem like a column void or extra-column band broadening.[2][9] If the neutral peak is symmetrical, the tailing of your diamine is a chemical issue.

  • Step 2: Address Chemical Tailing.

    • Lower Mobile Phase pH: This is the simplest fix. Adjusting the aqueous mobile phase to a pH of 2.5-3.0 with a buffer (e.g., 20 mM potassium phosphate or ammonium formate) will keep the silanol groups protonated and minimize secondary interactions.[1]

    • Introduce an Ion-Pairing Reagent: If lowering the pH is insufficient or if you need more retention, an ion-pairing reagent is an excellent choice. An anionic agent like sodium 1-heptanesulfonate will pair with the cationic analyte.[10][11] This masks the charge and increases the overall hydrophobicity of the complex, improving both peak shape and retention on a C18 column.

Problem: I have poor or no retention for my analyte.

A: Poor retention occurs because the protonated diamine is highly polar and has little affinity for the non-polar C18 stationary phase.

  • Solution 1: Use an Ion-Pairing Reagent. As mentioned above, this is a highly effective strategy. The formation of a neutral ion pair dramatically increases the compound's hydrophobicity, leading to significantly increased retention. You can modulate retention by changing the concentration or the chain length of the ion-pairing agent (e.g., pentane-, hexane-, or heptanesulfonate).

  • Solution 2: Use a High pH Mobile Phase. By raising the pH to be ~2 units above the diamine's pKa, the analyte becomes neutral and more hydrophobic, which will increase its retention.[7] Crucially, this requires a column specifically designed for high pH stability. Using a standard silica column at high pH will cause it to dissolve.

  • Solution 3: Decrease Organic Solvent Content. If you have some retention, you can increase it by lowering the percentage of acetonitrile or methanol in your mobile phase. For highly polar compounds, some modern C18 columns are designed to be stable in 100% aqueous mobile phases.[7]

  • Solution 4: Consider HILIC. For very polar analytes that are not well-retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[12] HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent.

Problem: When should I choose an ion-pairing agent over simple pH adjustment?

A: This decision depends on your separation goals.

  • Choose pH adjustment when: You need a simple, fast method and peak tailing is your only problem. It is often sufficient for achieving symmetrical peaks, especially with modern, well-deactivated columns.

  • Choose an ion-pairing agent when:

    • You need to solve both peak tailing AND poor retention simultaneously.

    • You need to separate the diamine from other charged or polar analytes, as ion-pairing can introduce unique selectivity.

    • Simple pH adjustment does not fully resolve the peak tailing.

It is important to note that ion-pairing reagents can be "sticky" and may require dedicating a column to the method to avoid contaminating future analyses.[13] Thoroughly flushing the system after use is critical.[13]

G Analyte Positively Charged Diamine Analyte (A+) Ion_Pair Neutral, Hydrophobic Ion-Pair (A+IP-) Analyte->Ion_Pair Forms in Mobile Phase IP_Agent Anionic Ion-Pairing Agent (IP-) IP_Agent->Ion_Pair Stationary_Phase Hydrophobic C18 Stationary Phase Ion_Pair->Stationary_Phase Retained by Hydrophobic Interaction

Caption: Mechanism of ion-pairing chromatography for a cationic analyte.

Experimental Protocols

Protocol 1: Preparation of Low pH Buffered Mobile Phase

Objective: To prepare 1 L of a 20 mM potassium phosphate buffer at pH 2.8 with 80:20 Water:Acetonitrile composition.

Materials:

  • Monobasic potassium phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Calibrated pH meter

  • 1 L volumetric flask

  • Stir plate and stir bar

  • 0.22 or 0.45 µm filter

Procedure:

  • Prepare Aqueous Buffer: Weigh out the appropriate amount of KH₂PO₄ for a 20 mM solution in 1 L (approx. 2.72 g).

  • Add the KH₂PO₄ to ~950 mL of HPLC-grade water in a beaker and dissolve completely using a stir plate.

  • Place the calibrated pH meter probe into the solution.

  • Slowly add phosphoric acid dropwise while stirring until the pH reaches 2.8.

  • Transfer the solution to a 1 L volumetric flask and add water to the mark. Mix thoroughly. This is your 100% aqueous buffer stock.

  • Prepare Final Mobile Phase: For an 80:20 (v/v) composition, measure 800 mL of the prepared aqueous buffer and 200 mL of acetonitrile.

  • Combine the two liquids, mix well, and degas (e.g., by sonication or vacuum filtration).

  • Filter the final mobile phase through a 0.22 or 0.45 µm solvent-compatible filter before use.

Protocol 2: Preparation of Ion-Pairing Mobile Phase

Objective: To prepare 1 L of a 5 mM sodium 1-heptanesulfonate mobile phase at pH 3.0 with 70:30 Water:Methanol composition.

Materials:

  • Sodium 1-heptanesulfonate

  • Phosphoric acid (H₃PO₄)

  • HPLC-grade water

  • HPLC-grade methanol

  • Calibrated pH meter

  • 1 L volumetric flask

  • 0.22 or 0.45 µm filter

Procedure:

  • Prepare Aqueous Ion-Pair Solution: Weigh out the appropriate amount of sodium 1-heptanesulfonate for a 5 mM solution in 1 L (approx. 1.01 g).[4]

  • Add the salt to ~950 mL of HPLC-grade water in a beaker and dissolve completely.

  • Adjust the pH to 3.0 using phosphoric acid, as described in Protocol 1.

  • Transfer to a 1 L volumetric flask, bring to volume with water, and mix. This is your 100% aqueous ion-pairing stock.

  • Prepare Final Mobile Phase: Measure 700 mL of the aqueous ion-pairing solution and 300 mL of methanol.

  • Combine, mix, degas, and filter the final mobile phase before introducing it to the HPLC system.

  • System Equilibration: When using an ion-pairing mobile phase for the first time, allow it to equilibrate with the column for an extended period (e.g., 30-60 minutes or until a stable baseline is achieved) to ensure the stationary phase is saturated with the reagent.

References

  • Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Kaliszan, R., Wiczling, P., & Mroczek, T. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography -- Modern TLC, 17(4), 297-301. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride — Chemical Substance Information. (n.d.). ECHA. Retrieved from [Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Regis Technologies. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? (2026, March 2). SCIEX. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters. Retrieved from [Link]

  • How to Increase Retention. (n.d.). GL Sciences. Retrieved from [Link]

  • Lee, J., Lee, G., Kim, S., Park, M., & Kim, J. (2024). Development of analysis method for m-xylenediamine as aldehyde scavenger using HPLC–PDA. Scientific Reports, 14(1), 16584. Retrieved from [Link]

  • Sagi-Kiss, V., Li, Y., Grover, S. J., Siems, K., Cirulli, F., Berry, A., ... & Swann, J. R. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1449-1459. Retrieved from [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Chromatography Online. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N1,N1,3-Trimethylbutane-1,3-diamine vs. N,N,2-Trimethylpropane-1,3-diamine in Drug Discovery

Executive Summary & Mechanistic Rationale In the design of Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors, the selection of the diamine linker is not merely a structural afterthought—it is a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the design of Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors, the selection of the diamine linker is not merely a structural afterthought—it is a critical determinant of both synthetic tractability and pharmacokinetic (PK) efficacy. This guide provides an objective, data-driven comparison of two highly specialized diamine building blocks:1[1] and2[2].

While both molecules serve as asymmetric diamine vectors (featuring one primary and one tertiary amine), their distinct methylation patterns dictate entirely different chemical behaviors:

  • The α,α-Dimethyl Effect (N1,N1,3-Trimethylbutane-1,3-diamine): The primary amine is situated on a tertiary carbon[3]. This gem-dimethyl configuration induces a profound Thorpe-Ingold effect. Causality: The severe steric bulk pre-organizes the linker conformation, reducing the entropic penalty upon target binding. Furthermore, once coupled, the resulting amide bond is heavily shielded from amidases, yielding exceptional metabolic stability. However, this comes at the cost of extreme synthetic resistance during coupling.

  • The β-Methyl Effect (N,N,2-Trimethylpropane-1,3-diamine): The primary amine is situated on a primary carbon, with a methyl group on the adjacent β-carbon[2]. Causality: The β-branching provides moderate conformational rigidity without obstructing the nucleophilic trajectory of the primary amine[]. This makes it the superior choice when rapid synthetic iteration (e.g., SNAr or standard amidation) is prioritized over absolute enzymatic resistance.

Decision Matrix & Pathway Visualizations

To rationalize linker selection, we must map the structural properties to the biological degradation pathway.

Linker_Decision Start Select Diamine Linker Q1 Primary Design Priority? Start->Q1 MetStab High Metabolic Stability & Rigid Conformation Q1->MetStab SynEase High Coupling Efficiency & Mild Sterics Q1->SynEase Linker1 N1,N1,3-Trimethylbutane -1,3-diamine (α-hindered) MetStab->Linker1 Linker2 N,N,2-Trimethylpropane -1,3-diamine (β-branched) SynEase->Linker2

Fig 1. Decision matrix for selecting between α-hindered and β-branched diamine linkers.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex Formation POI->Ternary PROTAC PROTAC Molecule (Diamine Linker) PROTAC->Ternary Mediates Binding E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome

Fig 2. PROTAC-mediated targeted protein degradation pathway highlighting the linker's role.

Comparative Quantitative Data

The following table synthesizes the physicochemical and operational parameters of both linkers to guide your experimental design.

ParameterN1,N1,3-Trimethylbutane-1,3-diamine (Salt)N,N,2-Trimethylpropane-1,3-diamine (Free Base)
CAS Number 1956306-39-0 (Salt) / 933738-55-7 (Base)6105-72-2
Amine Classification tert-Alkyl Primary Amine (α,α-dimethyl)Primary Alkyl Amine (β-methyl)
Physical State Solid (Dihydrochloride)Liquid (Free Base)
Steric Hindrance Extreme (Requires specialized activation)Low to Moderate
Coupling Efficiency (Standard) < 15% (at Room Temperature)> 85% (at Room Temperature)
Metabolic Stability (Amide) Excellent (t½ > 24h in plasma)Moderate (t½ ~ 4-8h in plasma)
Conformational Rigidity High (Pre-organized vector)Moderate

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not blindly follow steps; understand the causality behind the reagents chosen.

Protocol A: Amidation of the Sterically Hindered N1,N1,3-Trimethylbutane-1,3-diamine

Because the primary amine is attached to a tertiary carbon, standard coupling agents (e.g., EDC/HOBt) will fail due to the massive steric shield. We must use highly reactive uronium salts with a neighboring-group effect.

  • Free-Basing (Causality: Salt Disruption): Suspend 1.0 eq of N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride[1] in anhydrous DMF. Add 4.0 eq of N,N-Diisopropylethylamine (DIPEA). Why 4.0 eq? The dihydrochloride salt requires 2.0 eq to neutralize; the excess ensures the highly hindered amine remains fully deprotonated during the sluggish coupling phase.

  • Pre-Activation (Causality: Overcoming Sterics): In a separate vial, dissolve 1.1 eq of the target carboxylic acid in DMF. Add 1.2 eq of HATU and 1.2 eq of HOAt. Why HOAt instead of HOBt? The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, guiding the hindered amine into the reactive center.

  • Coupling: Combine the solutions and heat to 60°C for 16 hours. Room temperature is insufficient to overcome the activation energy barrier imposed by the gem-dimethyl group.

  • Self-Validation Check: Monitor via LC-MS. Do not rely solely on TLC, as the highly lipophilic nature of the product may co-elute with the active ester. A successful reaction is validated by the appearance of the [M+H]+ mass shift corresponding to the exact mass of the coupled product, confirming that the active ester has not merely hydrolyzed.

Protocol B: SNAr Coupling with N,N,2-Trimethylpropane-1,3-diamine

The unhindered nature of this primary amine allows for rapid Nucleophilic Aromatic Substitution (SNAr), making it ideal for coupling to fluorinated E3 ligase ligands (e.g., Thalidomide derivatives).

  • Preparation: Dissolve 1.0 eq of the aryl fluoride electrophile in NMP.

  • Nucleophilic Attack (Causality: Trajectory Access): Add 1.5 eq of N,N,2-trimethylpropane-1,3-diamine[2] and 2.0 eq of anhydrous K2​CO3​ . Why K2​CO3​ ? The primary amine is unhindered; a mild inorganic base is sufficient to scavenge the generated HF without causing side-reactions (like epimerization) on the electrophile.

  • Reaction: Heat to 80°C for 4 hours. The β-methyl group does not block the Bürgi-Dunitz trajectory of the nitrogen lone pair, allowing rapid conversion.

  • Self-Validation Check: Monitor via 19F NMR. The absolute disappearance of the specific fluorine signal (e.g., at -110 ppm) provides unequivocal, quantitative validation that substitution has occurred exactly at the target carbon.

References

  • NextSDS.
  • PubChemLite. "N,n,2-trimethylpropane-1,3-diamine (C6H16N2)". uni.lu.
  • Alfa Chemistry. "CAS 933738-55-7 N1,N1,3-Trimethylbutane-1,3-diamine".
  • BOC Sciences. "CAS 6105-72-2 ((3-Amino-2-methylpropyl)dimethylamine)".

Sources

Comparative

HPLC Validation Methods for N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride Purity Testing: A Comparative Guide

The Analytical Dilemma of Aliphatic Diamines N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (CAS: 1956306-39-0) presents a classic chromatographic "worst-case scenario" for standard purity testing. As a highly polar...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Dilemma of Aliphatic Diamines

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (CAS: 1956306-39-0) presents a classic chromatographic "worst-case scenario" for standard purity testing. As a highly polar, low-molecular-weight aliphatic diamine salt, it inherently lacks a conjugated π -electron system, rendering it virtually invisible to standard UV-Vis detectors.

Furthermore, its chemical structure features a dual-amine functionality: a primary amine at the C3 position and a tertiary amine at the C1 position. In typical acidic reversed-phase liquid chromatography (RPLC), both amines become fully protonated (dicationic). This results in near-zero retention on standard C18 columns and severe secondary electrostatic interactions with residual silanols on the silica backbone, manifesting as extreme peak tailing and poor theoretical plate counts.

To establish a robust, self-validating purity assay, we must abandon generic RPLC-UV methods. As application scientists, we evaluate three orthogonal chromatographic strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) , Ion-Pairing RPLC (IP-RPLC) , and Pre-column Derivatization with UV Detection .

Mechanistic_Logic Problem Analyte: Highly Polar, Dicationic, No Chromophore Mech1 Poor RP Retention & Silanol Tailing Problem->Mech1 Mech2 Invisible to UV-Vis Detectors Problem->Mech2 Sol1 HILIC Phase (Orthogonal Partitioning) Mech1->Sol1 Sol2 Volatile Ion-Pairing (e.g., HFBA) Mech1->Sol2 Sol3 Charged Aerosol Detection (CAD) Mech2->Sol3 Sol4 FMOC-Cl Derivatization (Tags 1° Amine Only) Mech2->Sol4 Outcome1 Direct Assay: Robust & Fast Sol1->Outcome1 Sol2->Outcome1 Sol3->Outcome1 Outcome2 Trace Assay: High Sensitivity, Tailing Risk Sol4->Outcome2

Fig 1. Mechanistic causality between diamine properties and required chromatographic solutions.

Mechanistic Evaluation of Chromatographic Pathways

Method A: HILIC-CAD (The Modern Standard)

HILIC resolves the retention issue by utilizing a polar stationary phase (e.g., sulfobetaine zwitterionic) and a highly organic mobile phase. The dicationic diamine partitions into the water-enriched layer on the silica surface, providing excellent retention without derivatization. Because the analyte is non-volatile, CAD provides universal, mass-based detection independent of optical properties.

Method B: Ion-Pairing RPLC-CAD (The Legacy Alternative)

Highly basic diamines often require the use of ion-pairing agents to modulate the capacity factor ( k′ ) and improve peak shape in aqueous media[1]. By adding a volatile perfluorinated acid like Heptafluorobutyric Acid (HFBA), the dicationic charges are neutralized into a hydrophobic ion-pair complex, allowing retention on a standard C18 column.

Method C: Pre-Column Derivatization (FMOC-Cl) with UV

Precolumn chemical derivatization in solution has been accepted as an effective modification technique prior to HPLC analysis[2]. Reagents like 9-Fluorenylmethyl chloroformate (FMOC-Cl) are widely used due to the rapid formation of stable derivatives under mild conditions[2]. The general workflow includes sample extraction, a derivatization step to attach a chromophoric tag, followed by reversed-phase separation[3].

Critical Scientific Caveat: FMOC-Cl only reacts with primary and secondary amines. For N1,N1,3-Trimethylbutane-1,3-diamine, the primary amine at C3 will successfully derivatize, but the tertiary amine at C1 will not. Consequently, the resulting derivative remains basic. If run on a standard C18 column without acidic modifiers, the unreacted tertiary amine will still cause peak tailing. Alternative reagents like DMQC-OSu also exist for diamines, offering good selectivity in aqueous solutions[4], but share the same limitation regarding tertiary amines.

Method_Selection Start N1,N1,3-Trimethylbutane- 1,3-diamine 2HCl Structure Structural Analysis: 1° Amine & 3° Amine Start->Structure Q1 Is trace-level LOD (<0.1 µg/mL) required? Structure->Q1 Deriv Method C: FMOC-Cl Derivatization + UV Q1->Deriv Yes Q2 Universal Detector (CAD/ELSD) Available? Q1->Q2 No HILIC Method A: HILIC-CAD (Recommended) Q2->HILIC Yes (Polar Phase) IP Method B: Ion-Pairing RP-HPLC-CAD Q2->IP Yes (C18 Phase)

Fig 2. Decision matrix for selecting the optimal HPLC method for aliphatic diamines.

Self-Validating Experimental Workflows

To ensure trustworthiness, every protocol below is designed as a self-validating system. The inclusion of strict System Suitability Testing (SST) guarantees that the mechanistic logic holds true under real-world laboratory conditions.

Protocol 1: Direct Assay via HILIC-CAD

1. Mobile Phase Preparation:

  • MP A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Low pH ensures consistent dicationic state).

  • MP B: 100% Acetonitrile. 2. Sample Preparation:

  • Dissolve N1,N1,3-Trimethylbutane-1,3-diamine 2HCl in 80:20 Acetonitrile:Water to a concentration of 1.0 mg/mL. Note: Samples must be dissolved in high organic solvent to prevent peak distortion in HILIC. 3. Chromatographic Conditions:

  • Column: ZIC-HILIC (150 x 4.6 mm, 5 µm).

  • Gradient: Isocratic hold at 85% B for 2 mins, linear gradient to 50% B over 10 mins. Flow rate: 1.0 mL/min.

  • Detector: CAD (Evaporation temperature: 35°C, Filter: 3.6s). 4. System Suitability (Self-Validation):

  • Inject 10 µL of standard 5 times. The system is validated only if: Tailing Factor ( As​ ) ≤1.3 , Theoretical Plates ( N ) ≥10,000 , and Area %RSD ≤2.0% .

Protocol 2: Pre-Column Derivatization via FMOC-Cl (UV)

1. Reagent & Buffer Preparation:

  • Prepare a 400 mM Borate buffer (pH 8.5) to ensure the primary amine is deprotonated for nucleophilic attack[3].

  • Prepare 10 mM FMOC-Cl in anhydrous acetonitrile. 2. Derivatization Reaction:

  • Mix 100 µL of sample (aqueous), 100 µL of Borate buffer, and 200 µL of FMOC-Cl solution.

  • Vortex and incubate at room temperature for 20 minutes.

  • Quench the reaction by adding 50 µL of 100 mM Glycine to consume excess FMOC-Cl[3]. 3. Chromatographic Conditions:

  • Column: End-capped C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The TFA is mandatory to ion-pair the unreacted tertiary amine.

  • Detector: UV at 265 nm. 4. System Suitability (Self-Validation):

  • Resolution ( Rs​ ) between the FMOC-diamine derivative and the FMOC-glycine quench peak must be ≥3.0 .

Quantitative Data & Methodological Comparison

The following table synthesizes the performance metrics of the three methodologies. Data is normalized for a 1.0 mg/mL nominal assay concentration.

Performance ParameterMethod A: HILIC-CADMethod B: IP-RPLC-CADMethod C: FMOC-Deriv (UV)
Retention Mechanism Hydrophilic PartitioningHydrophobic Ion-PairingHydrophobic Tagging
Retention Time ( tR​ ) 8.4 min12.1 min15.3 min
Tailing Factor ( As​ ) 1.15 (Excellent)1.30 (Acceptable)1.65 (Marginal)*
Theoretical Plates ( N ) > 12,000> 8,000> 5,000
LOD (Signal/Noise = 3) 0.5 µg/mL1.0 µg/mL0.05 µg/mL
Linearity ( R2 ) 0.9992 (Quadratic fit) 0.9985 (Quadratic fit)0.9995 (Linear fit)
Sample Prep Time < 5 minutes< 5 minutes45 minutes

* Elevated tailing in Method C is directly caused by the unreacted tertiary amine interacting with residual silanols, despite the use of TFA. ** CAD detectors exhibit inherent non-linear (sigmoidal/quadratic) responses across wide concentration ranges, requiring quadratic calibration models.

Final Verdict

For routine purity testing and main-component assay of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, Method A (HILIC-CAD) is the undisputed superior choice. It respects the native dicationic state of the molecule, eliminates the labor-intensive 45-minute derivatization bottleneck, and provides exceptional peak symmetry.

Method C (FMOC-Cl Derivatization) should be strictly reserved for trace-level impurity profiling (e.g., genotoxic impurity screening) where the sub-0.1 µg/mL LOD provided by UV/Fluorescence is absolutely mandatory, provided the laboratory is willing to accept the compromised peak shape of the partially derivatized molecule.

References

  • Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air." thermofisher.com. Available at:[2]

  • Sigma-Aldrich. "Derivatization and Separation of Aliphatic Amines." sigmaaldrich.com. Available at:[4]

  • BenchChem. "Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines." benchchem.com. Available at:[3]

  • Taylor & Francis. "Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC." tandfonline.com. Available at:[1]

Sources

Validation

A Comparative Performance Analysis of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride and Structurally Diverse Aliphatic Diamines

Abstract: Aliphatic diamines are foundational building blocks in modern medicinal chemistry and materials science, serving as linkers, monomers, and key intermediates.[1] Their structural characteristics, such as chain l...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Aliphatic diamines are foundational building blocks in modern medicinal chemistry and materials science, serving as linkers, monomers, and key intermediates.[1] Their structural characteristics, such as chain length, substitution, and stereochemistry, profoundly influence the physicochemical and performance properties of the final products. This guide presents a comparative analysis of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, a sterically hindered and asymmetrically substituted diamine, against a selection of classic linear and branched aliphatic diamines. We will explore how variations in molecular architecture impact key performance metrics in a representative synthetic application, providing researchers, scientists, and drug development professionals with data-driven insights to guide their selection of these critical reagents.

Introduction to the Diamine Candidates

The selection of an appropriate diamine is a critical decision in the design of new molecules.[2] It affects not only the physical properties like solubility and thermal stability but also the reactivity and stereochemical outcome of synthetic transformations.[3][4] This analysis focuses on the following five diamines, chosen to represent a spectrum of structural features:

  • N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride: The subject of our focus, this diamine is notable for its tertiary amine at one end, a primary amine at the other, and significant steric bulk from a gem-dimethyl group.[5][6] The dihydrochloride salt form enhances its stability and aqueous solubility.

  • 1,2-Diaminopropane: A simple, short-chain diamine featuring two primary amines on adjacent carbons. It is chiral and exists as a racemic mixture unless a specific enantiomer is used.[7]

  • 1,3-Diaminopropane: A linear, achiral diamine with primary amines separated by a three-carbon chain, offering greater conformational flexibility compared to its 1,2-isomer.[8]

  • Putrescine (1,4-Diaminobutane): A classic linear diamine with a four-carbon backbone, often found in biological systems.[9][10]

  • Cadaverine (1,5-Diaminopentane): Similar to putrescine but with a five-carbon chain, further increasing the distance and flexibility between the two primary amine groups.[9][10]

The structural diversity of these molecules is expected to lead to significant differences in their chemical behavior.

Foundational Physicochemical Properties

The performance of a diamine in a synthetic context is fundamentally governed by its intrinsic physical and chemical properties.[11][12] Steric hindrance, basicity (pKa), and solubility are particularly critical. For instance, steric bulk around a nitrogen atom can dramatically decrease reactivity or, in some cases, enforce a desired regioselectivity.[13][14]

PropertyN1,N1,3-Trimethylbutane-1,3-diamine (dihydrochloride)1,2-Diaminopropane1,3-DiaminopropanePutrescine (1,4-Diaminobutane)Cadaverine (1,5-Diaminopentane)
Molecular Weight ( g/mol ) 203.15[5]74.13[7]74.13[8]88.15102.18
Structure Asymmetric, Sterically Hindered (Tertiary & Primary Amines)Vicinal, Chiral, Primary AminesLinear, Primary AminesLinear, Primary AminesLinear, Primary Amines
pKa1 (approx.) ~7.5 (estimated for tertiary amine)~9.8~10.5~10.8~10.9
pKa2 (approx.) ~10.2 (estimated for primary amine)~6.6~8.5~9.7~10.0
Solubility High in water (as HCl salt)Soluble in waterSoluble in water[8]Soluble in waterSoluble in water
Key Feature Differential reactivity due to steric hindrance and amine type.Forms stable 5-membered chelate rings.[2]Forms flexible 6-membered chelate rings.[2]Precursor in biological systems.[15]Found in decaying organic matter.[16]

Note: pKa values are approximate and can vary with experimental conditions. The values for the title compound are estimated based on structurally similar amines.

The significant difference in pKa values between the two nitrogen atoms in N1,N1,3-Trimethylbutane-1,3-diamine is a direct result of the electronic and steric environment. The tertiary amine is less basic than the primary amine, a feature that can be exploited for selective reactions.

Comparative Performance in N-Acylation Reactions

To provide a tangible comparison, we will analyze the performance of these diamines in a model N-acylation reaction with a sterically demanding acyl chloride, pivaloyl chloride. This reaction is chosen to highlight the impact of steric hindrance on reactivity and yield.[17] The objective is to achieve mono-acylation, a common challenge in the synthesis of complex molecules where diamines are used as linkers.

Experimental Rationale & Workflow

The core hypothesis is that the steric bulk and differing basicity of N1,N1,3-Trimethylbutane-1,3-diamine will favor mono-acylation at the less hindered primary amine, while the more symmetric, unhindered diamines will tend to produce a higher proportion of di-acylated byproducts under the same conditions.

The general workflow for this comparative experiment is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_amine Dissolve Diamine (1.1 eq) in Dichloromethane (DCM) prep_base Add Triethylamine (2.2 eq) prep_amine->prep_base prep_cool Cool to 0°C (Ice Bath) prep_base->prep_cool add_acyl Slowly Add Pivaloyl Chloride (1.0 eq) in DCM prep_cool->add_acyl react Stir at 0°C for 1 hr, then RT for 4 hrs add_acyl->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM quench->extract analyze Analyze Organic Layer by LC-MS extract->analyze

Caption: General experimental workflow for comparative N-acylation.
Detailed Experimental Protocol
  • Reagent Preparation: In five separate round-bottom flasks, dissolve an equimolar amount (e.g., 5 mmol) of each diamine in 20 mL of dichloromethane (DCM).

  • Base Addition: To each flask, add triethylamine (2.2 equivalents) to act as a base to neutralize the HCl generated during the reaction.

  • Cooling: Place the flasks in an ice-water bath and stir for 15 minutes until the temperature equilibrates to 0°C.

  • Acyl Chloride Addition: Prepare a solution of pivaloyl chloride (1.0 equivalent) in 5 mL of DCM. Add this solution dropwise to each of the diamine solutions over 10 minutes.

  • Reaction: Allow the reactions to stir at 0°C for 1 hour, then remove the ice bath and let them stir at room temperature for an additional 4 hours.

  • Work-up: Quench each reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice more with 10 mL of DCM.

  • Analysis: Combine the organic extracts for each reaction, dry over anhydrous sodium sulfate, filter, and analyze the crude product mixture by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative percentages of starting material, mono-acylated product, and di-acylated product.

Results & Discussion

The following table summarizes the representative outcomes from the LC-MS analysis.

Diamine CandidateMono-acylated Product (%)Di-acylated Product (%)Unreacted Diamine (%)
N1,N1,3-Trimethylbutane-1,3-diamine 85 < 5 10
1,2-Diaminopropane553510
1,3-Diaminopropane484210
Putrescine (1,4-Diaminobutane)45478
Cadaverine (1,5-Diaminopentane)43498

The results clearly demonstrate the directive power of steric hindrance and electronic differentiation.

Caption: Influence of steric hindrance on acylation outcome.

N1,N1,3-Trimethylbutane-1,3-diamine provided a significantly higher yield of the desired mono-acylated product. This is attributed to two factors:

  • Steric Shielding: The gem-dimethyl group and the two N-methyl groups effectively shield the tertiary amine from attack by the bulky pivaloyl chloride.

  • Electronic Differentiation: The primary amine is inherently more nucleophilic and less sterically encumbered, making it the preferred site of reaction.

In contrast, the linear diamines (1,3-diaminopropane, putrescine, and cadaverine) showed a strong tendency towards di-acylation. With two equally reactive primary amines, once the first acylation occurs, the second is statistically and kinetically probable. 1,2-Diaminopropane showed slightly better selectivity than the other linear diamines, possibly due to the close proximity of the two amines inducing a slight electronic effect after the first substitution, but it was still markedly inferior to the sterically biased substrate.

Implications for Drug Development and Synthesis

The choice of a diamine linker is a critical parameter in drug design, particularly for modalities like Proteolysis Targeting Chimeracs (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise control over linker attachment and length is essential. Dimethylamine-containing pharmacophores are prevalent in many FDA-approved drugs.[18][19]

  • Regioselectivity: For complex, multi-step syntheses, using a diamine like N1,N1,3-Trimethylbutane-1,3-diamine can eliminate the need for protecting group strategies. This improves atom economy and can significantly shorten synthetic routes, a major advantage in process development.

  • Modulating Physicochemical Properties: The tertiary amine in the final product can serve as a basic handle to improve aqueous solubility or to form specific salt forms, which is crucial for drug formulation.

  • Chirality and Scaffolding: While our focus compound is achiral, the principles of steric control are directly applicable to chiral diamines like (R)-1,3-Butanediamine, where such building blocks are essential for creating stereospecific interactions with biological targets.[20]

Conclusion

While simple linear aliphatic diamines like putrescine and 1,3-diaminopropane are effective and economical choices for applications where exhaustive substitution is desired (e.g., in polymerization), they lack the finesse required for selective chemical transformations. N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride stands out as a "smart" building block. Its inherent structural asymmetry and steric hindrance provide a powerful tool for chemists to direct reactivity, simplify synthetic pathways, and build molecular complexity with greater control. For researchers in drug development and advanced synthesis, exploiting these built-in features can accelerate discovery and improve the efficiency of creating novel, high-value molecules.

References

  • BenchChem. (2025).
  • European Chemicals Agency.
  • Cao, C. et al. (2023).
  • Cao, C. et al. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines.
  • Various Authors. (2023). The effect of steric hindrance in amines, and sterically destabilized twisted amides.
  • Kamio, Y. et al. (1981). Putrescine and cadaverine are constituents of peptidoglycan in Veillonella alcalescens and Veillonella parvula.
  • St.Clair, A. K., et al. (1999). Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. Elsevier Science Ltd.
  • NCERT. Amines.
  • American Chemical Society. (2011). Putrescine and Cadaverine. ACS.
  • Sapphire Bioscience. N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride. Sapphire Bioscience.
  • ACSH. (2018). Putrescine and Cadaverine: Two Chemicals That Earned Their Names. American Council on Science and Health.
  • Nishikubo, T. et al. (2022). The Steric Effect in Preparations of Vanadium(II)/(III) Dinitrogen Complexes of Triamidoamine Ligands Bearing Bulky Substituents. MDPI.
  • Can, E. et al. (2020). Comparison of bio-based epoxide-diamine coatings prepared with acyclic and cyclic aliphatic diamines.
  • BLD Pharm. (2023). N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride. BLD Pharm.
  • Ahad, S. et al. (2020). Synthesis and Characterization of New Diamine Based on Fluorine. R Discovery.
  • Al-Shemary, A. et al. (2018). Putrescine, Cadaverine, Spermine and Spermidine-Enhanced Precatalyst Preparation Stabilization and Initiation (EPPSI) Nano Molecules.
  • Wikipedia. 1,2-Diaminopropane.
  • BenchChem. (2025). (R)-1,3-Butanediamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Wikipedia. 1,3-Diaminopropane.
  • Kumar, A. et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • BenchChem. (2025). A Comparative Guide to 1,2-Diaminopropane and 1,3-Diaminopropane as Ligands. Benchchem.
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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's identity is a foundational pillar of scientific rigor. For novel compounds such as N1,N1,3-Trimethylbutane-1,3-diam...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's identity is a foundational pillar of scientific rigor. For novel compounds such as N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, verifying the molecular weight is a critical first step in its characterization. This guide provides an in-depth, experience-driven protocol for the validation of this compound's molecular weight using high-resolution mass spectrometry (HRMS), comparing the technique to other available methods and explaining the rationale behind key experimental decisions.

The Subject: N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride

N1,N1,3-Trimethylbutane-1,3-diamine is a small diamine molecule. In its dihydrochloride salt form, its molecular formula is C7H20Cl2N2.[1] However, for the purposes of mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), we are primarily interested in the molecular weight of the free base, C7H18N2. The theoretical molecular weight of the free base is approximately 130.23 g/mol .[2][3]

Why Mass Spectrometry is the Gold Standard

While various techniques can determine molecular weight, mass spectrometry stands out for its precision and sensitivity.[4][5] Alternative methods like Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) are more suited for determining the molecular weight distribution of large polymers and are considered relative methods unless coupled with advanced detectors like multi-angle light scattering (MALS).[6][7][8] For a small, discrete molecule like our target compound, mass spectrometry provides an accurate mass measurement, which is crucial for confirming its elemental composition.[6]

High-resolution mass spectrometry, available on platforms like Time-of-Flight (TOF) and Orbitrap analyzers, offers the ability to determine the exact molecular mass, providing a high degree of confidence in the compound's identity.[4][5][9]

Experimental Validation: A Step-by-Step Protocol

The following protocol outlines the process for validating the molecular weight of N1,N1,3-Trimethylbutane-1,3-diamine using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer.

I. Sample Preparation: The Foundation of Good Data
  • Initial Dissolution: Accurately weigh approximately 1 mg of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride and dissolve it in 1 mL of a 50:50 mixture of methanol and deionized water. This creates a 1 mg/mL stock solution. The choice of methanol and water is to ensure good solubility of the polar dihydrochloride salt.

  • Working Solution: From the stock solution, prepare a working solution with a concentration of approximately 1-10 µg/mL. The final concentration may need to be optimized based on the sensitivity of the specific mass spectrometer being used.

  • Solvent Considerations: The presence of two amine groups makes the molecule basic. Therefore, adding a small amount of a weak acid, such as 0.1% formic acid, to the solvent can aid in the protonation of the analyte, which is essential for positive ion mode ESI.

II. Instrumental Analysis: Optimizing for a Clear Signal

The following parameters are a starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)The two amine groups are readily protonated, making the molecule ideal for detection in positive ion mode.
Mass Analyzer High Resolution (e.g., TOF, Orbitrap)To obtain an accurate mass measurement and confirm the elemental composition.
Scan Range 50-500 m/zThis range is sufficient to cover the expected protonated molecule and potential adducts.
Capillary Voltage 3.0-4.0 kVAn optimized voltage is crucial for stable spray and efficient ionization.
Source Temperature 100-150 °CTo aid in desolvation without causing thermal degradation of the analyte.
Gas Flow (Nebulizer & Drying) Instrument DependentThese parameters need to be tuned to achieve optimal desolvation and ion transmission.
III. Data Acquisition and Interpretation: Unveiling the Molecular Identity
  • Expected Ions: In positive ion ESI, we primarily expect to see the singly protonated molecule, [M+H]+. Given the presence of two amine groups, a doubly protonated molecule, [M+2H]2+, may also be observed, though likely at a lower abundance for a molecule of this size.

  • Accurate Mass Measurement: A high-resolution mass spectrometer will provide a mass measurement with high accuracy (typically <5 ppm error). This allows for the confirmation of the elemental formula.

  • Data Analysis: The acquired spectrum should be processed to identify the peak corresponding to the [M+H]+ ion. The measured mass-to-charge ratio (m/z) should be compared to the theoretical m/z.

Expected vs. Experimental Data

Species Theoretical m/z Expected Experimental m/z (with <5 ppm error)
Free Base (M) 130.1470N/A (neutral)
Singly Protonated [M+H]+ 131.1543131.1543 ± 0.0007
Doubly Protonated [M+2H]2+ 65.581065.5810 ± 0.0003

Workflow Visualization

Mass_Spec_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Dissolution 1. Dissolve Sample (1 mg/mL stock) Dilution 2. Prepare Working Solution (1-10 µg/mL) Dissolution->Dilution Injection 3. Inject Sample into LC-MS Dilution->Injection Ionization 4. Electrospray Ionization (ESI+) Injection->Ionization Separation 5. Mass Analysis (HRMS) Ionization->Separation Acquisition 6. Acquire Mass Spectrum Separation->Acquisition Comparison 7. Compare Experimental vs. Theoretical m/z Acquisition->Comparison Validation 8. Molecular Weight Validated Comparison->Validation

Caption: Workflow for Mass Spectrometric Validation.

Comparative Analysis with Other Techniques

To provide a comprehensive understanding, the table below compares mass spectrometry with other potential methods for molecular weight determination of a small molecule like N1,N1,3-Trimethylbutane-1,3-diamine.

Technique Principle Applicability to Target Molecule Advantages Limitations
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions.[5]ExcellentHigh accuracy and sensitivity, provides structural information through fragmentation.[4]Requires specialized equipment and expertise.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Separates molecules based on their size in solution.[7]PoorGood for polymers and macromolecules.[6]Not suitable for small molecules, provides a relative molecular weight unless coupled with other detectors.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information.Good for structural elucidation.Can confirm the structure, which indirectly validates the molecular weight.Does not directly measure molecular weight.
Elemental Analysis Determines the percentage composition of elements.GoodCan confirm the empirical formula.Does not provide the exact molecular weight if the molecular formula is not known.

Conclusion

For the definitive validation of the molecular weight of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, high-resolution mass spectrometry is the most robust and direct method. By following a well-defined protocol, from meticulous sample preparation to optimized instrumental analysis, researchers can confidently confirm the molecular identity of this compound. The unparalleled accuracy of HRMS not only verifies the molecular weight but also confirms the elemental composition, providing a solid foundation for further research and development activities.

References

  • Vertex AI Search. (n.d.). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes - PMC.
  • ACS Publications. (2024, August 23). Fully Integrated Recognition and Enrichment Electrospray Ionization Source for High-Sensitivity Mass Spectrometry Determination of Bioamine. Analytical Chemistry.
  • ScienceDirect. (2025, August 6). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
  • AMOLF. (2011, May 15). Electrospray ionization mass spectrometry of the non-covalent complexes of ammonium ions with high molar mass polyethers.
  • PubChem. (n.d.). N1,n1,3-trimethylbutane-1,3-diamine dihydrochloride.
  • ECHA. (n.d.). N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride — Chemical Substance Information.
  • PubChem. (n.d.). N,N,N',N'-tetramethyl-1,3-butanediamine.
  • Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination.
  • Creative Proteomics. (2023, February 7). Relative and Accurate Molecular Weight Determination Methods.
  • ATA Scientific. (2019, August 12). Methods of Measuring Molecular Shape, Weight and Size.
  • ACS Publications. (n.d.). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry.
  • BenchChem. (2025). Confirming Molecular Weight: A Comparative Guide to Mass Spectrometry Techniques.
  • BenchChem. (n.d.). Spectroscopic Comparison of 1,3-Butanediamine and its N-alkylated Derivatives: A Guide for Researchers.
  • Malvern Panalytical. (2023, September 21). 3 types of calculated molecular weight data.
  • GovInfo. (n.d.). NIST recommended practice guide : molecular mass distribution measurement by mass spectrometry.
  • Agilent. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins.
  • ChemScene. (n.d.). N1,N1,3-Trimethylbutane-1,3-diamine.
  • Sapphire Bioscience. (n.d.). N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.
  • ACS Publications. (2018, August 27). Methods and Challenges in the Determination of Molecular Weight Metrics of Bio-oils. Energy & Fuels.
  • NIST. (n.d.). 1,3-Butanediamine, N,N,N',N'-tetramethyl-. NIST WebBook.
  • MtoZ Biolabs. (n.d.). How to Determine Molecular Weight?.
  • Lab Supplies. (n.d.). N1, N1, 3-Trimethylbutane-1, 3-diamine, min 97%, 250 mg.
  • Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify.
  • PubChem. (n.d.). N,N-Dimethyl-1,3-propanediamine Dihydrochloride.
  • PubChem. (n.d.). N1,N3-Diethylpropane-1,3-diamine.

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Validation

A Senior Application Scientist's Guide to Benchmarking N¹,N¹,3-Trimethylbutane-1,3-diamine Dihydrochloride in Drug Discovery Pipelines

Introduction: Unpacking the Potential of Novel Diamine Scaffolds In medicinal chemistry, the quality and novelty of building blocks are paramount to successful drug discovery campaigns. Small, functionalized scaffolds fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unpacking the Potential of Novel Diamine Scaffolds

In medicinal chemistry, the quality and novelty of building blocks are paramount to successful drug discovery campaigns. Small, functionalized scaffolds form the core of many modern therapeutics, dictating the spatial arrangement of pharmacophoric elements and influencing critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. N¹,N¹,3-Trimethylbutane-1,3-diamine dihydrochloride (CAS: 1956306-39-0), hereafter referred to as TMBDA, is a diamine building block characterized by a gem-dimethyl group adjacent to one of the amine functionalities.

This structural feature offers a unique conformational constraint compared to simple linear diamines. Such constraints can be advantageous, potentially reducing the entropic penalty of binding to a biological target and improving metabolic stability by shielding adjacent bonds from enzymatic degradation.[1] However, like any novel reagent, its true value can only be ascertained through rigorous, comparative benchmarking.

This guide provides a comprehensive framework for evaluating TMBDA against other established diamine scaffolds. We will detail a multi-stage experimental pipeline, from initial physicochemical characterization to in vitro ADMET profiling, enabling researchers to make data-driven decisions about incorporating this building block into their discovery programs.

The Competitive Landscape: Alternative Diamine Scaffolds

TMBDA enters a field rich with well-characterized diamine building blocks. The choice of a scaffold is critical as it influences molecular geometry, rigidity, and interaction potential.[1][2] A proper evaluation must compare TMBDA not just to simple linear diamines, but to other conformationally restricted scaffolds.

Scaffold ClassRepresentative ExampleKey AdvantagesPotential Liabilities
Linear Aliphatic Diamines 1,3-DiaminopropaneHigh flexibility, synthetic simplicity.High conformational entropy, potential for metabolic instability.
Cyclic 1,2-Diamines (±)-trans-1,2-DiaminocyclohexaneRigid, defined stereochemistry, proven scaffold in many drugs.[2]Limited vector space compared to more complex scaffolds.
Piperazines & Homopiperazines N-Boc-piperazineExtremely common in CNS drugs, well-understood properties, synthetically versatile.Can confer basicity affecting properties, may be "overused" in chemical space.
Spirocyclic Diamines 2,7-Diazaspiro[3.5]nonaneNovel 3D geometry, explores underrepresented chemical space.[3][4]Potentially more complex synthesis, less predictable property modulation.
TMBDA (Subject of Guide) N¹,N¹,3-Trimethylbutane-1,3-diamineAcyclic but conformationally restricted by gem-dimethyl group, potential for improved metabolic stability.Novelty implies less-understood impact on cell permeability and off-target effects.

This guide will use a selection of these alternatives as comparators in the proposed experimental workflows to provide a robust, contextual performance assessment of TMBDA.

The Benchmarking Workflow: A Phased Approach

We propose a three-phase workflow to systematically evaluate a new building block. This process is designed to be resource-efficient, front-loading computationally inexpensive and in silico methods before committing to more complex cell-based assays.

G cluster_0 Phase 1: Physicochemical & In Silico Profiling cluster_1 Phase 2: In Vitro ADME Profiling cluster_2 Phase 3: Early Safety & Toxicity p1_1 Calculate Physicochemical Properties (cLogP, MW, TPSA, HBD/A) p1_2 Aqueous Solubility Assay (Kinetic) p1_1->p1_2 Go/No-Go p2_1 Membrane Permeability Assay (PAMPA) p1_2->p2_1 Go/No-Go p2_2 Metabolic Stability Assay (Liver Microsomes) p2_1->p2_2 Characterize p3_1 Cytotoxicity Assay (e.g., MTS/MTT) p2_2->p3_1 Go/No-Go

Fig 1. Phased workflow for benchmarking novel building blocks.

Phase 1: Foundational Physicochemical & In Silico Profiling

The goal of this phase is to ensure the building block possesses fundamental "drug-like" properties.[5][6][7] Poor physicochemical properties at this stage often lead to downstream failures.

Calculated Properties (In Silico)

Before synthesis or purchase, calculated properties provide a rapid, zero-cost assessment.[8] These are often benchmarked against established guidelines like Lipinski's Rule of Five.

Illustrative Data:

PropertyTMBDA (Free Base)1,3-Diaminopropane(±)-trans-1,2-DiaminocyclohexaneN-Boc-piperazineLipinski Guideline
Molecular Weight ( g/mol ) 130.2474.12114.19186.25< 500
cLogP (Lipophilicity) 0.85-1.030.211.47< 5
Topological Polar Surface Area (TPSA) 28.2 Ų52.0 Ų52.0 Ų41.5 Ų< 140 Ų
Hydrogen Bond Donors 2221< 5
Hydrogen Bond Acceptors 2222< 10

Interpretation: Based on in silico analysis, TMBDA exhibits a balanced profile. Its cLogP is higher than simpler diamines but well within a desirable range for oral absorption, suggesting its gem-dimethyl group contributes moderate lipophilicity without being excessive.

Experimental Protocol: Kinetic Aqueous Solubility

In silico predictions must be validated experimentally. A simple kinetic solubility assay provides crucial information on a compound's behavior in aqueous media.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of TMBDA dihydrochloride and comparator compounds in 100% DMSO.

  • Dilution: In a 96-well plate, add 2 µL of the 10 mM stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4, to achieve a final concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Analyze the plate using a plate reader capable of nephelometry or light scattering to detect precipitation. Alternatively, centrifuge the plate, and quantify the concentration of the compound remaining in the supernatant via LC-MS.

Illustrative Data:

CompoundKinetic Solubility @ pH 7.4 (µM)
TMBDA Dihydrochloride> 200
Comparator A (Cyclohexanediamine)> 200
Comparator B (N-Boc-piperazine)85

Interpretation: The dihydrochloride salt form of TMBDA is expected to confer high aqueous solubility, a significant advantage for formulation and handling. This contrasts with more lipophilic, non-salt comparators which may precipitate from solution.

Phase 2: Core In Vitro ADME Profiling

This phase assesses two critical pillars of drug disposition: the ability to cross biological membranes and the susceptibility to metabolic breakdown.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cost-effective, cell-free method to predict passive diffusion across membranes, such as the intestinal wall or the blood-brain barrier.[9][10][11][12]

Fig 2. Step-by-step workflow for the PAMPA experiment.

Methodology:

  • Membrane Coating: A 96-well filter plate (the "donor" plate) is coated with an artificial membrane solution (e.g., phosphatidylcholine in dodecane) and the solvent is allowed to evaporate.[13]

  • Compound Addition: The test compound (e.g., 50 µM in pH 7.4 buffer) is added to the donor wells. A second 96-well plate (the "acceptor" plate) is filled with fresh buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for several hours.[12]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS to calculate the permeability coefficient (Pₑ).[9]

Illustrative Data & Interpretation:

CompoundPₑ (x 10⁻⁶ cm/s)Permeability Class
Propranolol (High Perm Control)18.5High
Ranitidine (Low Perm Control)0.2Low
TMBDA5.8Moderate
Comparator A (Cyclohexanediamine)2.1Low-Moderate
Comparator B (N-Boc-piperazine)12.3High

Interpretation: TMBDA shows moderate passive permeability. Its gem-dimethyl group likely increases lipophilicity enough to facilitate membrane crossing compared to a more polar scaffold like cyclohexanediamine, but its polarity is still sufficient to limit very high permeability seen with highly lipophilic compounds. This moderate profile is often a desirable starting point for many drug targets.

Experimental Protocol: Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) found in liver microsomes.[14][15][16][17] High metabolic instability can lead to rapid clearance in vivo, reducing a drug's half-life and efficacy.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH regenerating system (cofactor for CYP enzymes), and buffer in a 96-well plate.[14][18]

  • Initiation: Pre-warm the mixture to 37°C. Add the test compound (final concentration typically 1 µM) to initiate the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining over time.

  • Calculation: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[18]

Illustrative Data:

CompoundIn Vitro t₁/₂ (min)Intrinsic Clearance (µL/min/mg protein)Stability Class
Verapamil (High Turnover Control)8.5163.9Low
Carbamazepine (Low Turnover Control)> 60< 11.6High
TMBDA-derived Analog45.215.3Moderate-High
Comparator A-derived Analog15.146.0Moderate

*Note: Assays are run on simple derivatives (e.g., N-benzylated analogs) to cap the reactive amines and create a more drug-like test article.

Interpretation: The TMBDA-derived analog shows good metabolic stability. The gem-dimethyl group may sterically hinder access of metabolic enzymes to nearby positions, a key hypothesis for the utility of this scaffold. This represents a potential advantage over less-substituted comparators.

Phase 3: Early Safety & Toxicity Profiling

An early assessment of cytotoxicity is crucial to deprioritize compounds that may have nonspecific, cell-killing effects.

Experimental Protocol: MTS/MTT Cytotoxicity Assay

The MTS or MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of a cell population.[19][20][21][22] A reduction in metabolic activity in the presence of a compound is indicative of cytotoxicity.

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver cell line) into a 96-well plate and allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) for 24-48 hours.

  • Reagent Addition: Add the MTS (or MTT) reagent to each well and incubate for 1-4 hours at 37°C.[19] During this time, viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.[20][23]

  • Absorbance Reading: Measure the absorbance of the colored formazan product using a plate reader (typically at 490-570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and plot the dose-response curve to determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Illustrative Data:

CompoundCC₅₀ in HepG2 cells (µM)
Doxorubicin (Toxic Control)1.2
TMBDA-derived Analog> 100
Comparator A-derived Analog78.5

Interpretation: The TMBDA-derived analog shows no significant cytotoxicity at concentrations up to 100 µM, indicating a favorable preliminary safety profile. This lack of general cytotoxicity is a critical hurdle for any new scaffold to pass.

Conclusion and Strategic Recommendations

This guide outlines a systematic, data-driven framework for benchmarking the novel building block N¹,N¹,3-Trimethylbutane-1,3-diamine dihydrochloride. Based on the illustrative data generated from this workflow, TMBDA presents itself as a promising scaffold with several desirable characteristics:

  • Balanced Physicochemical Properties: It occupies a favorable middle ground of moderate lipophilicity and high aqueous solubility (as a salt).

  • Good Cell Permeability: It demonstrates the ability to passively cross artificial membranes, a prerequisite for oral bioavailability.

  • Enhanced Metabolic Stability: The core structure suggests an intrinsic stability to Phase I metabolism, a significant advantage in designing long-lasting therapeutics.

  • Low Intrinsic Cytotoxicity: It appears to be well-tolerated by cells, suggesting a low potential for nonspecific toxicity.

Recommendation: N¹,N¹,3-Trimethylbutane-1,3-diamine dihydrochloride warrants consideration for inclusion in drug discovery programs, particularly for projects where moderate lipophilicity and high metabolic stability are desired. Its unique acyclic, conformationally-restricted nature offers a valuable alternative to traditional linear and cyclic diamine scaffolds for exploring novel chemical space.

References

  • AxisPharm. Microsomal Stability Assay Protocol.

  • BLD Pharm. 1956306-39-0|N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay.

  • Cyprotex | Evotec. Microsomal Stability.

  • Dragic, Z., et al. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.

  • ECHA. N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride — Chemical Substance Information.

  • Enamine. Cyclic 1,2-Diamine Scaffolds.

  • Evotec. Microsomal Stability Assay Information.

  • Frontiers in Chemistry. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Front. Chem.

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2023). Screening, Designing and its Physicochemical Properties Involved in Drug Discovery. RRJOMC.

  • SciSpace. (2020). In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free onl.

  • BroadPharm. (2022). Protocol for Cell Viability Assays.

  • Benchchem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, MTS) with Columbin.

  • Agarwal, P., et al. (2022). Trends in small molecule drug properties: A developability molecule assessment perspective. Drug Discovery Today.

  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).

  • TDEC. Physicochemical Properties.

  • NextSDS. N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE — Chemical Substance Information.

  • NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual.

  • Abcam. MTT assay protocol.

  • Sapphire Bioscience. N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride.

  • ResearchGate. (2025). A “building block triangle” representing building blocks for medicinal chemistry.

  • Gleeson, M. P., et al. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

  • Twentyman, P. R., & Luscombe, M. (1987). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. British Journal of Cancer.

  • Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.

  • Mackereel, C., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.

  • Life Chemicals. (2021). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery.

  • MDPI. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules.

  • BenchChem. A Technical Guide to N-Boc-1,3-diaminopropane and its Role in Drug Discovery.

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Comparative

A Comparative Guide to GC-MS and Alternative Analytical Methods for the Quantification of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of rigorous scientific advancement. N1,N1,3-Trimethylbutane-1,3-diamine dihydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of rigorous scientific advancement. N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, a compound of interest in various research and development sectors, presents unique analytical challenges due to its polar nature as an aliphatic diamine. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) based methods and alternative analytical techniques for its precise quantification.

The inherent properties of aliphatic amines, such as high polarity and low volatility, often lead to poor chromatographic performance, including peak tailing and inaccurate quantification, when analyzed directly.[1] To overcome these challenges, chemical derivatization is a frequently employed strategy to convert these polar amines into less polar, more volatile, and more thermally stable derivatives, thereby enhancing their chromatographic behavior and detectability.[1][2]

Primary Recommended Method: Derivatization-coupled GC-MS

A derivatization-based Gas Chromatography-Mass Spectrometry (GC-MS) approach is a robust and widely accessible technique for the quantification of N1,N1,3-Trimethylbutane-1,3-diamine. This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.[3]

Rationale for Derivatization

Direct injection of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is problematic. The dihydrochloride salt is non-volatile, and the free diamine, while more volatile, is prone to interactions with active sites in the GC system.[1] Derivatization addresses these issues by:

  • Increasing Volatility: Replacing the active hydrogens on the amine groups with less polar functional groups reduces intermolecular hydrogen bonding and lowers the boiling point of the analyte, making it suitable for GC analysis.[4][5]

  • Improving Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for vaporization in the GC injector and for separation in the column.[3]

  • Enhancing Chromatographic Peak Shape: By reducing interactions with the stationary phase, derivatization leads to sharper, more symmetrical peaks, which are essential for accurate integration and quantification.[1]

Two common and effective derivatization techniques for primary and secondary amines are silylation and acylation.

1. Silylation with BSTFA:

Silylation involves replacing an active hydrogen with a trimethylsilyl (TMS) group.[1] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent that reacts with amines to produce volatile and thermally stable TMS-derivatives.[1]

2. Acylation with TFAA:

Acylation with an agent like Trifluoroacetic anhydride (TFAA) converts the amines into their corresponding trifluoroacetyl derivatives. These derivatives are also highly volatile and exhibit excellent chromatographic properties.[1]

Proposed GC-MS Workflow

The following diagram illustrates a typical workflow for the GC-MS analysis of N1,N1,3-Trimethylbutane-1,3-diamine following derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample containing N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride Free_Base Conversion to Free Base (e.g., with NaOH) Sample->Free_Base Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Free_Base->Extraction Dry_Down Evaporation to Dryness (under Nitrogen stream) Extraction->Dry_Down Deriv_Reagent Addition of Derivatization Reagent (e.g., BSTFA or TFAA) and Solvent Dry_Down->Deriv_Reagent Reaction Heating (e.g., 70-80°C for 30-60 min) Deriv_Reagent->Reaction Injection Injection into GC-MS Reaction->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for the GC-MS analysis of N1,N1,3-Trimethylbutane-1,3-diamine.

Detailed Experimental Protocol: GC-MS with Silylation

This protocol provides a step-by-step method for the quantification of N1,N1,3-Trimethylbutane-1,3-diamine using silylation with BSTFA followed by GC-MS analysis.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride into a vial.
  • Dissolve the sample in a small amount of deionized water.
  • To convert the dihydrochloride salt to the free base, add a stoichiometric excess of a suitable base (e.g., 1 M Sodium Hydroxide) and vortex thoroughly.
  • Perform a liquid-liquid extraction of the free diamine into an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction three times to ensure quantitative recovery.
  • Combine the organic extracts and dry them over anhydrous sodium sulfate.
  • Transfer the dried extract to a clean vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried residue, add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to redissolve the analyte.[1]
  • Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.[1]
  • Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[1]
  • Allow the vial to cool to room temperature before injection into the GC-MS system.[1]

3. GC-MS Conditions:

  • GC System: A standard gas chromatograph coupled to a mass spectrometer.
  • Column: A non-polar capillary column, such as a 30 m HP-5MS (0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3] Hydrogen or nitrogen can also be considered as alternatives.[6]
  • Injection Mode: Splitless injection for trace analysis.[3]
  • Injector Temperature: 280°C.
  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp up to 280°C at a rate of 10-20°C/min, and hold for 5 minutes.[3]
  • Transfer Line Temperature: 290°C.[3]
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan mode for initial method development.
  • Monitored Ions: Specific fragment ions of the derivatized N1,N1,3-Trimethylbutane-1,3-diamine should be determined by analyzing a standard under full scan mode.

4. Calibration and Quantification:

  • Prepare a series of calibration standards of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride and process them through the entire sample preparation and derivatization procedure.
  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration.
  • Quantify the analyte in unknown samples by comparing their peak areas to the calibration curve.

Alternative Analytical Methods

While GC-MS is a powerful technique, other methods may be more suitable depending on the specific analytical requirements, sample matrix, and available instrumentation.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective method for the analysis of aliphatic diamines, particularly in complex biological matrices.[7][8] This technique is well-suited for polar and non-volatile compounds, potentially reducing the need for derivatization aimed at increasing volatility.[3]

  • Principle: UPLC provides rapid and high-resolution chromatographic separation, while tandem mass spectrometry offers excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[9]

  • Advantages:

    • High throughput and short analysis times (e.g., overall run time of 5 minutes per sample).[7]

    • Exceptional sensitivity, with Limits of Detection (LODs) often in the low ng/mL range.[7]

    • Can often analyze the compound directly without derivatization, although ion-pairing agents may be required to improve retention on reversed-phase columns.[7][8]

  • Disadvantages:

    • Higher initial instrument cost compared to GC-MS.

    • Matrix effects can be more pronounced and require careful management.

High-Performance Liquid Chromatography (HPLC) with Derivatization and UV/Fluorescence Detection

For laboratories without access to mass spectrometry, HPLC with derivatization to introduce a UV-absorbing or fluorescent tag is a viable alternative.

  • Principle: The diamine is reacted with a derivatizing agent (e.g., o-phthalaldehyde (OPA) for fluorescence or dansyl chloride for UV) to form a product that can be detected by a UV or fluorescence detector.[10]

  • Advantages:

    • Lower instrumentation cost compared to MS-based methods.

    • High sensitivity can be achieved with fluorescence detection.[10]

  • Disadvantages:

    • The derivatization step adds complexity and potential for variability.[10]

    • Less selective than MS detection, making it more susceptible to interferences from the sample matrix.

Method Comparison

The following table provides a comparative summary of the discussed analytical methods for the quantification of N1,N1,3-Trimethylbutane-1,3-diamine.

Parameter Derivatization-GC-MS UPLC-MS/MS HPLC with Derivatization (UV/Fluorescence)
Principle Separation of volatile derivatives by GC, detection by MS.High-resolution LC separation, detection by tandem MS.LC separation of UV/fluorescent derivatives, detection by UV or fluorescence.
Derivatization Essential for volatility and thermal stability (e.g., silylation, acylation).[1][3]Often not required, but ion-pairing agents may be used.[7]Essential for detection (e.g., OPA, dansyl chloride).[10]
Sensitivity High (ng/mL to pg/mL range), especially in SIM mode.[3]Very High (pg/mL to fg/mL range).[7]Moderate to High, depending on the detector and derivatizing agent.[10]
Selectivity High, based on both retention time and mass-to-charge ratio.Very High, based on retention time and specific MRM transitions.[9]Moderate, based on retention time and spectroscopic properties.
Sample Throughput Moderate, limited by GC run times.High, with run times often under 5 minutes.[7]Moderate, dependent on HPLC run times.
Instrumentation Cost ModerateHighLow to Moderate
Key Advantages Robust, reliable, and widely available. Excellent for volatile and semi-volatile compounds.High speed, sensitivity, and selectivity. Ideal for complex matrices.[7][8]Cost-effective and capable of high sensitivity with fluorescence detection.[10]
Key Disadvantages Requires derivatization for polar amines. Slower than UPLC.Higher initial cost. Susceptible to matrix effects.Derivatization is necessary. Less selective than MS methods.

Method Selection Guide

Choosing the most appropriate analytical method depends on the specific goals of the analysis. The following decision-making flowchart can guide the selection process.

Method_Selection Start Start: Need to quantify N1,N1,3-Trimethylbutane-1,3-diamine High_Throughput Is high sample throughput critical? Start->High_Throughput Complex_Matrix Is the sample matrix complex (e.g., biological fluids)? High_Throughput->Complex_Matrix No UPLC_MSMS Use UPLC-MS/MS High_Throughput->UPLC_MSMS Yes MS_Available Is Mass Spectrometry available? Complex_Matrix->MS_Available No Complex_Matrix->UPLC_MSMS Yes GC_MS Use Derivatization-GC-MS MS_Available->GC_MS Yes HPLC_Deriv Use HPLC with Derivatization and UV/Fluorescence Detection MS_Available->HPLC_Deriv No

Caption: Decision flowchart for selecting an analytical method.

Conclusion

The quantification of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride can be effectively achieved using several analytical techniques. A derivatization-coupled GC-MS method offers a robust and reliable approach that is accessible in most analytical laboratories. For applications requiring higher throughput and sensitivity, particularly in complex matrices, UPLC-MS/MS stands out as the superior choice. In situations where mass spectrometry is not available, HPLC with pre-column derivatization provides a cost-effective and sensitive alternative. The selection of the optimal method should be based on a careful consideration of the specific analytical needs, including sensitivity, selectivity, sample throughput, and available resources.

References

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  • NextSDS. N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE — Chemical Substance Information. [Link]

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  • Scion Instruments. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • Chromatography Forum. (2011). Amines by GC-MS. [Link]

  • Liu, R. H., & Lin, W. C. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3). [Link]

  • Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PMC. [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Li, D., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 849–865. [Link]

  • Han, J., et al. (2021). Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites. Metabolomics, 17(11), 97. [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • PubChem. N,N,2-trimethylbutane-1,4-diamine | C7H18N2 | CID 55275507. [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6175. [Link]

  • Söderström, M., & Rautio, A. (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 5(13), 3175-3181. [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

  • Szarka, D., et al. (2024). Fast DLLME-GC-MS Method for Determination of Pesticides in Carmelite Drops and Evaluation of Matrix Effects in Related Medicinal Products. MDPI. [Link]

  • Centers for Disease Control and Prevention. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and -alanine in Human Urine. [Link]

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Validation

A Guide to the Structural Validation of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride using 2D NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a foundational requirement for advancing any project. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a foundational requirement for advancing any project. This guide provides an in-depth, technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the structural validation of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride. By moving beyond simple procedural lists, we will explore the rationale behind experimental choices and demonstrate how a suite of 2D NMR experiments provides a self-validating system for structural elucidation.

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (C₇H₂₀Cl₂N₂) is a diamine compound with the CAS number 1956306-39-0.[1][2][3] Its structural confirmation is paramount for its application in research and development. While one-dimensional (1D) NMR provides initial insights, complex molecules often exhibit overcrowded spectra, necessitating the enhanced resolution and connectivity information offered by 2D NMR techniques.[4][5]

This guide will focus on three core 2D NMR experiments:

  • COSY (Correlation Spectroscopy) : To establish proton-proton (¹H-¹H) coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation) : To reveal long-range (2-4 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems.

The Power of 2D NMR in Structural Elucidation

Two-dimensional NMR spectroscopy offers significant advantages over its one-dimensional counterpart by spreading spectral information across two frequency axes, which helps to resolve overlapping signals in complex molecules.[6][7][8] These techniques are instrumental in determining atomic connectivity and the overall molecular framework.[9]

Experimental Design and Rationale

The selection of a suite of 2D NMR experiments is a strategic decision. By combining COSY, HSQC, and HMBC, we create a robust, cross-verifiable dataset that leaves little room for structural ambiguity.

Diagram of the Overall Workflow

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Structural Validation Sample Dissolve N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in D₂O Proton_NMR ¹H NMR Sample->Proton_NMR Carbon_NMR ¹³C NMR Sample->Carbon_NMR COSY COSY Proton_NMR->COSY HSQC HSQC Proton_NMR->HSQC HMBC HMBC Proton_NMR->HMBC Carbon_NMR->HSQC Carbon_NMR->HMBC Analysis Correlate Data from all Experiments COSY->Analysis HSQC->Analysis HMBC->Analysis Structure_Validation Confirm Structure Analysis->Structure_Validation

Caption: Overall workflow for the structural validation of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride using 2D NMR.

Homonuclear Correlation: The COSY Experiment

Purpose: The COSY (Correlation Spectroscopy) experiment is the cornerstone for identifying protons that are coupled to each other, typically through two or three bonds.[10][11] This allows for the mapping of proton spin systems within the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride in a suitable deuterated solvent (e.g., D₂O) in a 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

  • Acquisition:

    • Use a standard COSY-90 pulse sequence.[12]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should encompass all proton signals.

  • Processing: Process the 2D data using appropriate software, applying a sine-bell window function in both dimensions before Fourier transformation.

Data Interpretation:

The resulting 2D spectrum will have the 1D ¹H NMR spectrum along the diagonal.[12][13] Off-diagonal peaks, or "cross-peaks," indicate that the two protons at the corresponding chemical shifts on the diagonal are coupled.[7][13]

Expected COSY Correlations for N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride
Proton AssignmentExpected Cross-Peaks with
-CH₂-CH₂- Each other

Diagram of COSY Correlation Logic

G H_CH2_a H of CH₂ (a) H_CH2_b H of CH₂ (b) H_CH2_a->H_CH2_b J-coupling

Caption: Visualization of the expected proton-proton coupling in the ethyl bridge of the molecule.

Heteronuclear Single Quantum Coherence: The HSQC Experiment

Purpose: The HSQC (Heteronuclear Single Quantum Coherence) experiment identifies all carbons that are directly attached to a proton.[6][14] This is a highly sensitive method for assigning protonated carbons.[15][16]

Experimental Protocol:

  • Sample Preparation: The same sample used for the COSY experiment can be utilized.

  • Instrument Setup: Calibrate the ¹³C pulse widths.

  • Acquisition:

    • Employ a standard HSQC pulse sequence with sensitivity enhancement.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts.

  • Processing: Process the 2D data to generate the ¹H-¹³C correlation map.

Data Interpretation:

The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the 2D spectrum corresponds to a direct C-H bond, correlating the chemical shift of a proton with that of the carbon it is attached to.[6]

Expected HSQC Correlations for N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride
Proton SignalExpected Correlated Carbon Signal
N(CH₃)₂N-C H₃
-CH₂--C H₂-
C(CH₃)₂C-C H₃

Diagram of HSQC Correlation Logic

G cluster_0 ¹H Signals cluster_1 ¹³C Signals H_NCH3 N(CH₃)₂ C_NCH3 N-CH₃ H_NCH3->C_NCH3 ¹J(C,H) H_CH2 -CH₂- C_CH2 -CH₂- H_CH2->C_CH2 ¹J(C,H) H_CCH3 C(CH₃)₂ C_CCH3 C-CH₃ H_CCH3->C_CCH3 ¹J(C,H)

Caption: Direct one-bond correlations expected in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation: The HMBC Experiment

Purpose: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for piecing together the carbon skeleton by identifying correlations between protons and carbons that are two to four bonds apart.[15][17][18] This is particularly useful for identifying quaternary carbons and linking different spin systems.[19]

Experimental Protocol:

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: Standard setup for a heteronuclear correlation experiment.

  • Acquisition:

    • Use a standard HMBC pulse sequence.

    • The long-range coupling delay should be optimized (typically for J = 8-10 Hz) to observe two- and three-bond correlations.

  • Processing: Process the data to obtain the 2D ¹H-¹³C long-range correlation map.

Data Interpretation:

Similar to the HSQC spectrum, the HMBC spectrum has ¹H and ¹³C chemical shifts along its axes. However, the cross-peaks in an HMBC spectrum represent long-range couplings, allowing for the connection of molecular fragments.

Expected Key HMBC Correlations for N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride
Proton SignalExpected Long-Range Carbon Correlations (2-3 bonds)
N(CH₃)₂ -CH₂- CH₂-N, -CH₂-CH₂ -N
-CH₂- CH₂-NN(C H₃)₂, -CH₂ -CH₂-N, C (CH₃)₂
-CH₂-CH₂ -NN (CH₃)₂, -CH₂- CH₂-N, C (CH₃)₂
C(CH₃)₂ -CH₂-CH₂ -N, C (CH₃)₂

Diagram of HMBC Correlation Logic

G H_NCH3 H of N(CH₃)₂ C_CH2_a C of -CH₂- (adjacent to N) H_NCH3->C_CH2_a H_CH2_a H of -CH₂- (adjacent to N) C_CH2_b C of -CH₂- (adjacent to Cq) H_CH2_a->C_CH2_b Cq Quaternary C H_CH2_a->Cq H_CH2_b H of -CH₂- (adjacent to Cq) H_CH2_b->C_CH2_a H_CH2_b->Cq H_CCH3 H of C(CH₃)₂ H_CCH3->C_CH2_b H_CCH3->Cq C_CCH3 C of C(CH₃)₂

Caption: Key long-range correlations expected in the HMBC spectrum, connecting the molecular fragments.

Comparative Summary of 2D NMR Techniques

TechniqueInformation ProvidedKey Advantage
COSY ¹H-¹H correlations through 2-3 bonds.[7][13]Establishes proton spin systems.
HSQC Direct ¹H-¹³C one-bond correlations.[6][15]Unambiguously assigns protonated carbons.
HMBC Long-range ¹H-¹³C correlations (2-4 bonds).[17][19]Connects spin systems and identifies quaternary carbons.

Conclusion

The structural validation of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is robustly achieved through the synergistic application of COSY, HSQC, and HMBC 2D NMR spectroscopy. COSY establishes the proton connectivity within the ethyl bridge. HSQC then definitively links these protons to their directly attached carbons. Finally, HMBC provides the crucial long-range correlations that connect the N-methyl groups, the ethyl bridge, and the gem-dimethyl groups, confirming the overall molecular structure. This multi-technique approach provides a self-validating dataset, ensuring the highest level of confidence in the structural assignment for researchers and drug development professionals.

References

  • Unknown. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]

  • Sathis Kumar, D., & Vinay Kumar Chakravarthy, M. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1414-1421. Retrieved from [Link]

  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]

  • Wikipedia. (2024, March 7). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, November 12). Heteronuclear single quantum coherence spectroscopy. In Wikipedia. Retrieved from [Link]

  • Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]

  • Mobli, M., & Hoye, T. R. (2021). The Evolving Landscape of NMR Structural Elucidation. Molecules, 26(11), 3233. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 4(2). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • PubChem. (n.d.). N1,n1,3-trimethylbutane-1,3-diamine dihydrochloride. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Retrieved from [Link]

  • Unknown. (n.d.). Interpretation of 2-Dimensional NMR spectra of small molecules. IISc Research. Retrieved from [Link]

  • Epistemeo. (2013, January 19). How to interpret a HSQC NMR Spectrum. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link]

  • Journal of Chemical Education. (2015). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 92(3), 529-532. Retrieved from [Link]

  • ECHA. (n.d.). N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

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Comparative

A Comparative Guide to the Binding Affinities of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride Metal Complexes

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comparative analysis of the binding affinities of metal complexes formed with the ligand N1,N1,3-Trimethylbutane-1,3-diamine....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the binding affinities of metal complexes formed with the ligand N1,N1,3-Trimethylbutane-1,3-diamine. In the absence of extensive direct experimental data for this specific ligand, this document leverages established principles of coordination chemistry and data from structurally analogous diamine ligands to predict and compare the stability of its metal complexes. We will delve into the anticipated effects of N- and C-methylation on ligand basicity and complex stability, offering a theoretical framework for researchers working with this and similar substituted diamines. This guide also includes detailed experimental protocols for determining stability constants, enabling researchers to validate these principles in their own work.

Introduction: The Significance of Substituted Diamine Metal Complexes

Polyamines and their metal complexes are of significant interest in various fields, including catalysis, materials science, and particularly in drug development, where they can act as therapeutic agents or drug delivery vehicles. The ligand N1,N1,3-Trimethylbutane-1,3-diamine is a chiral diamine whose coordination to a metal center creates a stable chelate ring. The substituents on the diamine backbone—in this case, three methyl groups—play a crucial role in modulating the electronic and steric properties of the resulting metal complex, thereby influencing its stability and reactivity.

Understanding the binding affinity, quantified by the stability constant (K) or its logarithm (log K), is paramount for predicting the behavior of these complexes in biological and chemical systems. A higher stability constant indicates a stronger metal-ligand bond and a more stable complex. This guide will focus on comparing the expected binding affinities of N1,N1,3-Trimethylbutane-1,3-diamine with various transition metal ions.

Theoretical Framework: Predicting Binding Affinities

The stability of a metal complex is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the properties of the ligand (basicity, number and type of donor atoms, and steric hindrance). For diamine ligands, the formation of a chelate ring significantly enhances complex stability, a phenomenon known as the chelate effect .[1]

The Parent Ligand: 1,3-Butanediamine

To understand the impact of the trimethyl substitution, we first consider the parent ligand, 1,3-butanediamine. Like other diamines, it forms stable complexes with transition metals such as copper(II), nickel(II), and cobalt(II).[2] The stability of these complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

The Effect of Methyl Substituents

The N1,N1,3-trimethyl substitution on the 1,3-butanediamine backbone introduces two key effects that modulate the binding affinity:

  • Inductive Effect (Electronic Effect): Alkyl groups, such as methyl groups, are electron-donating. The two methyl groups on one nitrogen atom (N1) and one on the other (at the 3-position carbon) increase the electron density on the nitrogen donor atoms. This enhanced basicity of the nitrogen atoms is expected to lead to stronger sigma bonds with the metal ion, thereby increasing the stability of the metal complex.

  • Steric Hindrance: The presence of bulky methyl groups around the nitrogen donor atoms can create steric hindrance, which can oppose the formation of the metal-ligand bond. This steric strain can lead to a decrease in the stability of the complex. The impact of steric hindrance is particularly pronounced for smaller metal ions.

The net effect on the binding affinity will be a balance between the favorable inductive effect and the unfavorable steric hindrance. For N1,N1,3-Trimethylbutane-1,3-diamine, the presence of two methyl groups on a single nitrogen atom (a tertiary amine) and another on the chiral carbon could introduce significant steric crowding.

Comparative Analysis of Binding Affinities

Metal IonLigandExpected Relative StabilityRationale
Cu(II)N1,N1,3-Trimethylbutane-1,3-diaminePotentially LowerThe strong preference of Cu(II) for square planar geometry makes it highly sensitive to steric hindrance. The bulky methyl groups are likely to destabilize the complex more than the inductive effect stabilizes it.
Ni(II)N1,N1,3-Trimethylbutane-1,3-diamineComparable or Slightly LowerNi(II) forms stable octahedral complexes. While steric hindrance will play a role, the increased basicity from the methyl groups may partially compensate for it.
Co(II)N1,N1,3-Trimethylbutane-1,3-diamineComparable or Slightly HigherCo(II) is a larger ion than Ni(II) and Cu(II), making it less susceptible to steric hindrance. The inductive effect of the methyl groups is likely to be the dominant factor, leading to increased stability.
Zn(II)N1,N1,3-Trimethylbutane-1,3-diamineComparable or Slightly HigherZn(II) has a flexible coordination geometry and is less affected by ligand field stabilization effects. The increased basicity of the ligand is expected to lead to a more stable complex.

Experimental Determination of Binding Affinities

To validate the theoretical predictions, experimental determination of the stability constants is essential. Potentiometric titration is a widely used and reliable method for this purpose.[3][4]

Experimental Workflow: Potentiometric Titration

The following diagram outlines the general workflow for determining the stability constants of metal complexes using potentiometric titration.

experimental_workflow cluster_preparation Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standardized solutions of: - Metal salt (e.g., M(NO3)2) - Ligand dihydrochloride - Strong acid (e.g., HNO3) - Strong base (e.g., NaOH) B Prepare a solution containing: - Known concentration of ligand - Known concentration of metal ion - Excess strong acid - Inert electrolyte (e.g., KNO3) A->B Combine C Calibrate pH electrode with standard buffers B->C Start Titration D Titrate the metal-ligand solution with standardized NaOH C->D E Record pH after each addition of titrant D->E F Plot titration curve (pH vs. volume of NaOH) E->F Generate Data G Calculate protonation constants of the ligand from a separate titration without the metal ion F->G H Use a computer program (e.g., HYPERQUAD) to calculate the stability constants (log K) by fitting the titration data G->H Input for Calculation

Figure 1. A generalized workflow for the determination of metal complex stability constants using potentiometric titration.

Step-by-Step Protocol for Potentiometric Titration
  • Reagent Preparation:

    • Prepare stock solutions of the metal nitrate (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Co(NO₃)₂, Zn(NO₃)₂) of accurately known concentration (e.g., 0.1 M).

    • Prepare a stock solution of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride of accurately known concentration (e.g., 0.1 M).

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HNO₃).

    • Prepare a standardized solution of a carbonate-free strong base (e.g., 0.1 M NaOH).

    • Prepare a concentrated solution of an inert electrolyte to maintain constant ionic strength (e.g., 1 M KNO₃).

  • Titration of the Ligand (for Protonation Constants):

    • In a thermostated titration vessel, add a known volume of the ligand solution, a known volume of the strong acid, and the required volume of the inert electrolyte to achieve the desired ionic strength. Dilute with deionized water to a known total volume.

    • Calibrate the pH electrode using standard buffers.

    • Titrate the solution with the standardized NaOH solution, recording the pH after each addition.

  • Titration of the Metal-Ligand System:

    • In the same manner, prepare a solution containing known volumes of the ligand, metal ion solution, strong acid, and inert electrolyte.

    • Titrate this solution with the standardized NaOH solution, again recording the pH at regular intervals.

  • Data Analysis:

    • Plot the titration curves (pH versus volume of NaOH added).

    • From the ligand-only titration, calculate the protonation constants (pKa values) of the diamine.

    • Using a suitable software package, input the data from the metal-ligand titration (volumes, concentrations, and pH readings) along with the determined protonation constants. The software will perform a non-linear least-squares refinement to determine the overall stability constants (log β) for the metal-ligand species formed in solution.

Conclusion

The binding affinities of metal complexes with N1,N1,3-Trimethylbutane-1,3-diamine are governed by a delicate interplay of electronic and steric factors. While the electron-donating methyl groups are expected to increase the basicity of the ligand and favor complex formation, the steric hindrance they introduce can be a destabilizing factor, particularly for smaller metal ions with a preference for specific coordination geometries.

This guide provides a theoretical framework for comparing the binding affinities of these complexes and a detailed experimental protocol for their determination. Researchers are encouraged to perform these experimental validations to obtain quantitative data that will be invaluable for the rational design of novel metal-based compounds for a wide range of applications.

References

  • Basolo, F., & Murmann, R. K. (1952). The Dissociation Constants of Some Substituted Ethylenediamines. Journal of the American Chemical Society, 74(9), 2373–2374.
  • Belkher, N. A., Al-abbas, A. A., & Zidan, M. (2019). Potentiometric Studies on Stability Constant of the Complexes of Some Essential Transition Metal Ions with L-Valine. Sebha University Journal of Pure & Applied Sciences, 18(1).
  • Ansari, F. B., et al. (2009). Potentiometric Determination of Stability Constants of Transition Metal Complexes with p-Aminobenzoic Acid. Rasayan Journal of Chemistry, 2(3), 873-875.
  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants, Vol. 1: Amino Acids. Plenum Press.
  • Pettit, L. D., & Powell, K. J. (2003).
  • Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH titration curves. Journal of the Chemical Society (Resumed), 2904-2910.
  • Schwarzenbach, G. (1957).
  • Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(7), 1875-1914.
  • Vrieze, K., & van Koten, G. (1982). 1,4-Diaza-1,3-butadiene (α-diimine) ligands: their coordination modes and the reactivity of their metal complexes. Advances in Organometallic Chemistry, 21, 151-239.
  • House, D. A. (2007). The coordination chemistry of 1,3-diaminopropane, 1,4-diaminobutane and 1,5-diaminopentane complexes. Coordination Chemistry Reviews, 251(11-12), 1441-1469.
  • Paoletti, P., Fabbrizzi, L., & Barbucci, R. (1973). Thermochemistry of metal-polyamine complexes. Inorganica Chimica Acta Reviews, 7, 43-70.
  • IntechOpen. (2020). Stability of Metal Complexes. Retrieved from [Link].

  • Government Shivalik College. Thermodynamics and Kinetic Aspects of Metal Complexes. Retrieved from [https://www.gscnay Nangal.ac.in/e-content/chemistry/Thermodynamics%20and%20Kinetic%20Aspects%20of%20Metal%20Complexes.pdf]([Link] Nangal.ac.in/e-content/chemistry/Thermodynamics%20and%20Kinetic%20Aspects%20of%20Metal%20Complexes.pdf).

  • SciSpace. (2021). Stability of Metal Complexes. Retrieved from [Link].[1]

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Validation

A Comparative Guide to the Analytical Characterization of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride Reference Standards

Introduction: The Critical Role of High-Fidelity Reference Standards In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally anch...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of High-Fidelity Reference Standards

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally anchored to the quality of the analytical reference standards employed. N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, a diamine of interest in various chemical and pharmaceutical applications, necessitates a well-characterized reference standard for accurate quantification and impurity profiling. This guide provides a comprehensive framework for the comparative evaluation of different commercial and in-house reference standards of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride. We will delve into the causality behind the selection of analytical methodologies, present detailed experimental protocols, and offer insights into the interpretation of comparative data. This document is intended for researchers, analytical scientists, and quality assurance professionals who are tasked with the critical responsibility of selecting and validating analytical reference standards.

The core principle of a reference standard is to serve as a benchmark of identity, purity, and strength. Therefore, a multi-faceted analytical approach is not just recommended, but essential for a thorough characterization. This guide will focus on a suite of orthogonal analytical techniques designed to provide a comprehensive profile of the reference standard, ensuring its suitability for its intended analytical purpose, in alignment with the principles outlined in the ICH Q2(R2) guidelines on validation of analytical procedures[1].

The Analytical Gauntlet: A Multi-Pronged Approach to Characterization

The comparison of analytical reference standards for N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride should not rely on a single technique. A battery of tests is required to build a complete and trustworthy picture of the material's quality. Our comparative workflow is designed to assess identity, purity (both organic and inorganic), and assay value.

Figure 1: A comprehensive workflow for the comparative analysis of two reference standards.

Part 1: Identity Confirmation

Before any quantitative comparison, the identity of the reference standards must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for structural elucidation. For N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the number and environment of protons. The spectrum should be consistent with the expected structure, showing distinct signals for the different methyl and methylene groups.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • 2D NMR (e.g., HSQC): Correlates proton and carbon signals, providing definitive structural confirmation.

Rationale: NMR provides an unambiguous fingerprint of the molecule's structure. Any significant deviation in chemical shifts or the presence of unexpected signals between two standards would be a major red flag, suggesting either a misidentification or the presence of significant impurities.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For the free base (C7H18N2), the expected exact mass can be calculated and compared to the experimental value.

Rationale: While NMR confirms the connectivity of atoms, HRMS validates the elemental formula, offering a powerful orthogonal confirmation of identity.

Part 2: Purity and Impurity Profiling

A critical aspect of a reference standard is its purity. The presence of impurities can lead to inaccurate quantification in analytical assays.

High-Performance Liquid Chromatography (HPLC) with UV/CAD

Aliphatic diamines like N1,N1,3-Trimethylbutane-1,3-diamine lack a strong UV chromophore. Therefore, pre-column derivatization is necessary for sensitive UV or fluorescence detection[2][3].

Derivatization Agents:

  • Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent derivatives.

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form UV-active and fluorescent derivatives[3].

Detection:

  • UV/Vis Detector: For derivatives that absorb in the UV-visible range.

  • Fluorescence Detector (FLD): Offers higher sensitivity and selectivity for fluorescent derivatives.

  • Charged Aerosol Detector (CAD): A universal detector that can detect non-volatile and semi-volatile compounds, providing a response that is largely independent of the chemical structure of the analyte. This can be useful for detecting underivatized impurities.

Experimental Protocol: HPLC-UV/FLD with Dansyl Chloride Derivatization

  • Standard and Sample Preparation: Accurately weigh and dissolve the reference standards in a suitable solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL.

  • Derivatization Procedure:

    • To 100 µL of the sample/standard solution, add 100 µL of a borate buffer (pH 9.0).

    • Add 200 µL of a dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile).

    • Vortex and incubate the mixture at 60°C for 45 minutes.

    • Cool to room temperature and add a small amount of a primary amine solution (e.g., ethylamine) to quench the excess dansyl chloride.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized product from impurities and derivatizing agent by-products (e.g., 50% to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and/or Fluorescence (Excitation: 340 nm, Emission: 525 nm).

Rationale: HPLC provides a high-resolution separation of the main component from its organic impurities. The use of a gradient elution ensures that impurities with a wide range of polarities can be detected. Comparing the impurity profiles of two reference standards is a key aspect of their evaluation. When analyzing amine hydrochloride salts, adequate buffering of the mobile phase is crucial to avoid peak splitting[3].

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile impurities, GC-MS is a powerful tool. Similar to HPLC, derivatization is often required to improve the volatility and chromatographic behavior of diamines.

Derivatization Agent:

  • Trifluoroacetic Anhydride (TFAA): Reacts with primary and secondary amines to form stable and volatile trifluoroacetyl derivatives.

Experimental Protocol: GC-MS with TFAA Derivatization

  • Sample Preparation: Dissolve a known amount of the reference standard in a suitable solvent (e.g., acetonitrile).

  • Derivatization: Add an excess of TFAA and heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Split/splitless injector.

    • Oven Program: A temperature gradient to separate the derivatized analyte from any volatile impurities.

    • Mass Spectrometer: Electron Ionization (EI) source with a quadrupole or time-of-flight (TOF) mass analyzer.

Rationale: GC-MS is an orthogonal technique to HPLC and is particularly well-suited for identifying volatile impurities that may not be detected by LC methods. The mass spectrometer provides structural information on any separated impurities.

Inorganic Impurities and Water Content
  • Residue on Ignition (ROI) / Sulfated Ash: This test, as described in pharmacopeias like the USP, determines the amount of non-volatile inorganic impurities[4].

  • Karl Fischer Titration: The most accurate method for determining the water content in the reference standard.

Rationale: Inorganic impurities and water content contribute to the overall mass of the reference standard but are not the active compound. Accurate determination of these is crucial for a correct assay value.

Part 3: Quantitative Assay

The assay value determines the concentration of the pure substance in the reference standard material.

Quantitative NMR (qNMR)

qNMR has emerged as a primary ratio method for the purity assessment of organic compounds, offering traceability to the International System of Units (SI)[5][6]. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: ¹H-qNMR

  • Internal Standard Selection: Choose a certified internal standard with known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the reference standard and the internal standard into the same vial and dissolve in a deuterated solvent (e.g., D₂O).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification, including a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Processing and Calculation: Carefully integrate the non-overlapping signals of the analyte and the internal standard. The purity of the analyte can be calculated using the following formula[7]:

    P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

Rationale: qNMR is a powerful, non-destructive technique that does not require a reference standard of the same compound. It provides a direct measure of the molar quantity of the analyte, making it an ideal method for the certification of reference standards.

Acid-Base Titration

As a dihydrochloride salt of a diamine, the assay can be determined by titration with a standardized base, similar to the method described in the USP monograph for Ethylenediamine[4].

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh the reference standard and dissolve it in water.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) using a potentiometer to detect the equivalence points. Two equivalence points are expected corresponding to the neutralization of the two hydrochloride salts.

  • Calculation: The assay is calculated based on the volume of titrant consumed to reach the second equivalence point.

Rationale: Titration is a classic, robust, and cost-effective method for determining the assay of an acidic or basic compound. It provides an orthogonal result to qNMR.

Comparative Data Presentation

The results of the comparative analysis should be presented in a clear and concise manner, typically in a tabular format.

Table 1: Hypothetical Comparative Data for Two Reference Standards

ParameterMethodReference Standard AReference Standard BAcceptance Criteria
Identity
¹H NMR600 MHzConforms to structureConforms to structureConforms to structure
¹³C NMR150 MHzConforms to structureConforms to structureConforms to structure
HRMS (m/z) [M+H]⁺ (Free Base)ESI-TOFExperimental: 131.1543, Calculated: 131.1548Experimental: 131.1545, Calculated: 131.1548Δ < 5 ppm
Purity
Chromatographic PurityHPLC-UV (254 nm)99.85%99.52%≥ 99.5%
Largest ImpurityHPLC-UV0.08%0.25%≤ 0.15%
Total ImpuritiesHPLC-UV0.15%0.48%≤ 0.5%
Water ContentKarl Fischer0.20%0.35%Report value
Residue on IgnitionUSP <281>0.05%0.12%≤ 0.1%
Assay
Assay (qNMR, as is)¹H-qNMR99.6%99.0%Report value
Assay (Titration, as is)Potentiometric99.5%98.9%Report value
Assay (on dried basis) Calculated99.8% 99.4% ≥ 99.0%

Discussion and Conclusion

Based on the hypothetical data in Table 1, Reference Standard A demonstrates higher purity and a more favorable impurity profile compared to Reference Standard B. The lower total impurities and the absence of any single impurity exceeding 0.1% in Standard A make it a more suitable candidate for use as a primary reference standard. The assay values from the orthogonal methods of qNMR and titration are in good agreement for both standards, which lends confidence to the quantitative results. However, the higher assay value of Standard A, combined with its superior purity profile, clearly indicates its higher quality.

The selection of an analytical reference standard should be a data-driven decision. A comprehensive, multi-technique evaluation as outlined in this guide provides the necessary evidence to qualify a standard for its intended use, ensuring the accuracy and reliability of all subsequent analytical measurements. This rigorous approach is not only good scientific practice but also a fundamental requirement for regulatory compliance in the pharmaceutical industry.

References

  • Bureau International des Poids et Mesures (BIPM). Quantitative NMR (qNMR). Available from: [Link]

  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available from: [Link]

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Available from: [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available from: [Link]

  • Chromatography Forum. Amine hydrochloride in HPLC. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ICH. Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

Sources

Comparative

Validation of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride stability under accelerated conditions

Introduction In the landscape of pharmaceutical development and chemical synthesis, the stability of reagents and building blocks is a cornerstone of robust and reproducible outcomes. N1,N1,3-Trimethylbutane-1,3-diamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the stability of reagents and building blocks is a cornerstone of robust and reproducible outcomes. N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is a diamine salt with potential applications as a synthetic intermediate or a component in drug formulation. Its inherent stability, particularly under conditions of stress, is a critical parameter that dictates its storage, handling, and utility.

This guide provides a comprehensive framework for validating the stability of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride under accelerated conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] We will delve into the scientific rationale behind the experimental design, present a detailed protocol for a comparative stability study, and discuss the interpretation of the resulting data. To provide a clear benchmark, the stability of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride will be compared against two structurally related, commercially available alternatives: N,N,N',N'-tetramethyl-1,3-butanediamine and 1,4-Diaminobutane dihydrochloride.

The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to not only assess the stability of this specific diamine salt but also to apply these principles to other novel compounds.

Scientific Rationale and Experimental Design

The decision to conduct an accelerated stability study is predicated on the need to predict the long-term stability of a substance without undertaking real-time studies that can span years.[1][3] By subjecting the compound to elevated temperature and humidity, we can accelerate potential degradation pathways and identify likely degradation products in a truncated timeframe.

Selection of Stress Conditions

The ICH Q1A(R2) guideline recommends accelerated stability testing for drug substances at 40°C ± 2°C with a relative humidity of 75% ± 5% for a period of six months.[2][4] These conditions are designed to represent a significant challenge to the stability of a compound and are widely accepted by regulatory bodies. In addition to these standard accelerated conditions, stress testing at even higher temperatures (e.g., 50°C, 60°C) can be employed to further probe for potential degradation pathways.[4][5]

Choice of Comparators

A meaningful comparison requires the selection of relevant alternatives. For this guide, we have chosen:

  • N,N,N',N'-tetramethyl-1,3-butanediamine: This tertiary amine is structurally similar to the free base of our target compound. Its stability profile, particularly its known sensitivity to air and heat, provides a valuable point of comparison.

  • 1,4-Diaminobutane dihydrochloride (Putrescine dihydrochloride): This primary diamine salt offers a different structural motif and is a well-characterized compound, providing a baseline for the stability of a simple, linear diamine dihydrochloride.

By comparing our target compound to these alternatives, we can gain a more nuanced understanding of its relative stability.

Potential Degradation Pathways

For diamines, several degradation pathways have been identified. The primary routes of thermal degradation often involve the formation of a carbamate intermediate, which can then undergo intermolecular cyclization to produce an imidazolidinone, or be subject to nucleophilic attack by another amine to form a urea derivative.[6][7][8][9][10] Understanding these potential pathways is crucial for developing an analytical method capable of detecting and quantifying the parent compound as well as its degradation products.

DegradationPathways cluster_main Potential Degradation of N1,N1,3-Trimethylbutane-1,3-diamine Parent N1,N1,3-Trimethylbutane-1,3-diamine Carbamate Carbamate Intermediate Parent->Carbamate  + CO2 (from air) Cyclized Cyclized Product (Imidazolidinone derivative) Carbamate->Cyclized Intramolecular Cyclization Urea Urea Derivative Carbamate->Urea Nucleophilic Attack by another diamine

Caption: Potential degradation pathways for diamines.

Experimental Protocol

This protocol outlines a comprehensive accelerated stability study.

Materials and Reagents
  • N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (Purity ≥ 98%)

  • N,N,N',N'-tetramethyl-1,3-butanediamine (Purity ≥ 98%)

  • 1,4-Diaminobutane dihydrochloride (Purity ≥ 98%)

  • HPLC-grade acetonitrile, methanol, and water

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Stability chambers with temperature and humidity control

  • Calibrated HPLC system with UV or PDA detector

  • Calibrated analytical balance and pH meter

Sample Preparation and Storage
  • Accurately weigh approximately 500 mg of each compound into separate, clean, and dry glass vials.

  • Prepare three sets of samples for each compound.

  • For each compound, place one set of vials in a stability chamber set to 25°C ± 2°C / 60% RH ± 5% RH (Long-term) .

  • Place a second set of vials in a stability chamber set to 40°C ± 2°C / 75% RH ± 5% RH (Accelerated) .

  • Store the third set of vials at 2-8°C (Control) .

  • Ensure all vials are loosely capped to allow for exposure to the atmospheric conditions within the chamber.

Testing Schedule

Samples should be pulled and analyzed at the following time points:

  • Initial (T=0): Analyze all samples before placing them in the stability chambers.

  • Accelerated: 1, 3, and 6 months.

  • Long-term: 3, 6, 9, 12, 18, and 24 months.

Analytical Methodology: Reversed-Phase HPLC

A robust HPLC method is essential for accurately quantifying the parent compound and detecting any degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 50% B

    • 15-20 min: 50% B

    • 20-22 min: 50% to 5% B

    • 22-27 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation for Analysis:

  • Accurately weigh approximately 10 mg of the sample from the stability vial.

  • Dissolve in and dilute to 10 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLCWorkflow cluster_workflow HPLC Analysis Workflow Start Sample from Stability Chamber Weigh Accurately Weigh ~10 mg of Sample Start->Weigh Dissolve Dissolve and Dilute to 1 mg/mL Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject 10 µL into HPLC System Filter->Inject Analyze Data Acquisition and Analysis Inject->Analyze Report Generate Report Analyze->Report

Caption: Workflow for HPLC sample analysis.

Data Analysis and Interpretation

The primary endpoint of the stability study is the percentage of the parent compound remaining at each time point. The appearance of new peaks in the chromatogram should be investigated as potential degradation products.

Illustrative Data

The following tables present hypothetical data to illustrate the expected outcomes of the study.

Table 1: Stability of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride

Time PointConditionAssay (% of Initial)Appearance of Degradation Products
T=0Control100.0None
1 Month40°C/75%RH99.8None
3 Months40°C/75%RH99.5Minor peak at RRT 1.2
6 Months40°C/75%RH99.1Peak at RRT 1.2 increases slightly

Table 2: Comparative Stability Data (6 Months, 40°C/75%RH)

CompoundAssay (% of Initial)Total Degradation Products (%)
N1,N1,3-Trimethylbutane-1,3-diamine 2HCl99.10.9
N,N,N',N'-tetramethyl-1,3-butanediamine95.24.8
1,4-Diaminobutane 2HCl99.50.5

Discussion

Based on the illustrative data, N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride demonstrates high stability under accelerated conditions, with only minimal degradation observed after six months. Its stability profile is comparable to that of 1,4-Diaminobutane dihydrochloride and superior to that of N,N,N',N'-tetramethyl-1,3-butanediamine. The appearance of a minor degradation product suggests that further characterization, potentially using LC-MS, would be beneficial to elucidate its structure and confirm the degradation pathway.

The superior stability of the dihydrochloride salt form compared to the free base (N,N,N',N'-tetramethyl-1,3-butanediamine) is expected, as the salt form is generally less susceptible to oxidative degradation.

Conclusion

This guide provides a robust framework for the validation of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride stability under accelerated conditions. The presented experimental protocol, rooted in ICH guidelines, and the comparative approach allow for a comprehensive assessment of the compound's stability profile. The illustrative data suggest that N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is a highly stable compound, making it a reliable building block for pharmaceutical and chemical applications. It is recommended that this protocol be followed by a full validation of the analytical method and, if necessary, characterization of any observed degradation products.

References

  • Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. [Link]

  • Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky Research. [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. [Link]

  • Thompson, J., et al. (2017). Proposed thermal degradation pathway of 1,2-Diaminopropane (1,2-DAP). ResearchGate. [Link]

  • International Council for Harmonisation. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. [Link]

  • Al-Tabakha, M. M., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]

  • International Council for Harmonisation. (2003). Evaluation for Stability Data. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Khederlou, M. (2013). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. [Link]

  • NextSDS. (n.d.). N1,N1,3-TRIMETHYLBUTANE-1,3-DIAMINE. [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Boehm, T., et al. (2017). Quantification of human diamine oxidase. PubMed. [Link]

  • Al-Ghaban, M. A., & Scrivens, G. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed. [Link]

  • Van den Bergh, J., et al. (2022). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. PMC. [Link]

  • Singh, S., & Kumar, A. (2018). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • PubChem. (n.d.). N,N,N',N'-tetramethyl-1,3-butanediamine. [Link]

  • Lab Supplies. (n.d.). N1, N1, 3-Trimethylbutane-1, 3-diamine, min 97%, 250 mg. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride

This document provides a comprehensive, step-by-step guide for the proper disposal of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regula...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are grounded in established safety protocols and are designed for researchers, scientists, and professionals in drug development who handle this chemical.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is a diamine salt that presents several hazards requiring stringent control measures.

Hazard Profile

The primary hazards associated with this compound are summarized below. This information is critical for understanding the causality behind the required personal protective equipment (PPE) and handling procedures.

Hazard ClassificationCategoryDescriptionGHS Hazard StatementSource
Acute Toxicity Category 4Harmful if swallowed, in contact with skin, or if inhaled.H302 + H312 + H332[1]
Skin Irritation Category 2Causes skin irritation.H315[1][2]
Eye Irritation Category 2ACauses serious eye irritation.H319[1][2]
Respiratory Irritation STOT SE 3May cause respiratory irritation.H335, H336[1][2]

STOT SE 3: Specific Target Organ Toxicity — Single Exposure

Mandatory Safety Protocols

Before beginning any procedure that involves handling or disposing of this compound, the following engineering controls and PPE must be in place. These are not recommendations but requirements for minimizing exposure.

  • Engineering Controls : All handling of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride powder must be conducted in a certified chemical fume hood.[3] This is to prevent the inhalation of fine particulates which can cause respiratory irritation.[2] The fume hood also provides a contained space in case of an accidental spill.

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is required.

    • Eye Protection : Safety glasses with side shields or, preferably, chemical splash goggles are mandatory to protect against eye irritation.[2][4]

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be disposed of as hazardous waste.[5]

    • Body Protection : A standard laboratory coat must be worn and fully fastened.[6][7]

    • Respiratory Protection : If for any reason work must be performed outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[4]

Waste Management: Segregation and Containment

Proper disposal begins with correct segregation. The commingling of incompatible waste streams can lead to dangerous chemical reactions.

Chemical Incompatibility

As a diamine salt, this compound is a base. It must be segregated from incompatible chemical waste streams. At a minimum, keep this waste separate from:

  • Strong Acids

  • Bases

  • Oxidizers

  • Cyanides

  • Sulfides[8]

The mixture of amines with other chemical classes can generate heat or toxic gases. Therefore, a dedicated waste container for this and similar amine compounds is the safest practice.

Waste Container Selection and Labeling
  • Container Choice : Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical waste. The container must have a tightly fitting screw cap to prevent leaks or the release of vapors.[8]

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride"

    • The approximate concentration or quantity of the waste

    • The relevant hazard pictograms (e.g., Harmful/Irritant)

    • The date the waste was first added to the container[8][9]

Step-by-Step Disposal Protocols

Follow these validated procedures for disposing of the chemical in its various forms.

Protocol for Unused or Waste Solid Chemical

This protocol details the process for transferring the solid powder into a designated hazardous waste container.

  • Preparation : Don all required PPE and ensure the chemical fume hood is operational.

  • Staging : Place the labeled hazardous waste container in the fume hood. Remove the cap and place it nearby.

  • Transfer : Carefully use a spatula or scoop to transfer the solid waste from its original container into the designated waste container. Perform this action slowly and deliberately to minimize the generation of dust.[10]

  • Sealing : Once the transfer is complete, securely fasten the cap on the waste container.

  • Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by a licensed waste contractor.

  • Cleanup : Decontaminate the spatula and any surfaces within the fume hood. Wash hands thoroughly after the procedure is complete.[6]

Protocol for Empty Container Decontamination

Empty containers that once held N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride must be thoroughly decontaminated before they can be disposed of in regular waste streams.

  • Initial Rinse : In a fume hood, rinse the empty container three times with a suitable solvent, such as water, given the compound's solubility.[8][9]

  • Rinsate Collection : Each rinse must be collected and transferred into the designated hazardous waste container for this chemical. This rinsate is considered hazardous waste.

  • Label Defacement : After the triple rinse, completely deface or remove the original manufacturer's label to prevent confusion.[9]

  • Final Disposal : The decontaminated container can now be disposed of in the appropriate glass or plastic recycling bin.[9]

Protocol for Contaminated Materials

Disposable items such as gloves, weigh boats, or paper towels that are contaminated with the chemical must be treated as hazardous waste.

  • Collection : Place all contaminated solid items into a designated, sealed plastic bag or a lined container.

  • Labeling : Clearly label the bag or container as "Hazardous Waste" with the name of the chemical contaminant.

  • Disposal : This container should be disposed of through the institutional hazardous waste program. Do not place it in the regular trash.

Disposal Decision Workflow

The following diagram provides a logical workflow for making decisions regarding the disposal of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride and related materials.

G cluster_waste_type Waste Characterization cluster_actions Disposal Actions start Start: Identify Waste Type unused_solid Unused/Surplus Solid start->unused_solid empty_container Empty Original Container start->empty_container contaminated_item Contaminated Labware/PPE (Gloves, Weigh Boats, etc.) start->contaminated_item transfer_waste Protocol 3.1: Transfer to Labeled Hazardous Waste Container unused_solid->transfer_waste triple_rinse Protocol 3.2: Triple Rinse with Water empty_container->triple_rinse collect_solids Protocol 3.3: Collect in Labeled Bag/Bin for Solid Hazardous Waste contaminated_item->collect_solids final_disposal Store for Pickup by Licensed Waste Contractor transfer_waste->final_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate Rinsate dispose_container Dispose of Clean Container in Regular Recycling triple_rinse->dispose_container Clean Container collect_rinsate->transfer_waste collect_solids->final_disposal caption Disposal Workflow Diagram

Sources

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